molecular formula C5H7N3O2 B1361398 1,5-Dimethyl-4-nitroimidazole CAS No. 7464-68-8

1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398
CAS No.: 7464-68-8
M. Wt: 141.13 g/mol
InChI Key: ULEIQLOXYAULFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4-nitroimidazole (CAS RN: 7464-68-8) is a chemical compound belonging to the nitroimidazole class, a five-membered heterocyclic ring system with a nitro group substituent . With a molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol, it is characterized by a density of 1.36 g/cm³ and a boiling point of 323°C . The nitroimidazole scaffold is of significant interest in medicinal chemistry and drug discovery, providing the basis for several life-saving drugs against bacterial, parasitic, and mycobacterial infections . As a functionalized nitroimidazole, this compound serves as a valuable building block and precursor in the synthesis of more complex molecules for pharmacological research . Researchers utilize nitroimidazole derivatives to explore new treatments for infectious diseases, including tuberculosis, Chagas disease, and infections caused by anaerobic bacteria and protozoa . The biological activity of nitroimidazoles is generally attributed to their role as prodrugs; the nitro group undergoes enzymatic reduction within anaerobic or hypoxic cells, generating reactive intermediates that cause damage to crucial cellular components like DNA, leading to cell death . It is important to note that certain nitroimidazole compounds have been associated with genotoxic, carcinogenic, and mutagenic properties in some animal species . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including wearing protective equipment and storing it under inert conditions as it may be air-sensitive .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEIQLOXYAULFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225619
Record name 1,5-Dimethyl-4-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-68-8
Record name 1,5-Dimethyl-4-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7464-68-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-4-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIMETHYL-4-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,5-dimethyl-4-nitroimidazole, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details two principal synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted nitroimidazole derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro group and methyl groups on the imidazole ring influences the molecule's electronic properties and potential biological activity. This guide outlines the two most viable synthetic pathways for its preparation: the direct nitration of 1,5-dimethylimidazole and the methylation of 5-methyl-4-nitroimidazole.

Synthesis Pathway I: Nitration of 1,5-Dimethylimidazole

This pathway involves the direct nitration of the commercially available starting material, 1,5-dimethylimidazole. The reaction typically proceeds by treating the substrate with a strong nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

Nitration of 1,5-Dimethylimidazole cluster_0 cluster_1 cluster_2 1_5_dimethylimidazole 1,5-Dimethylimidazole product This compound 1_5_dimethylimidazole->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Nitration of 1,5-dimethylimidazole.

Experimental Protocol

The following protocol is a representative procedure for the nitration of 1,5-dimethylimidazole, adapted from general methods for the nitration of N-substituted imidazoles.[1][2][3]

Materials:

  • 1,5-Dimethylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1,5-dimethylimidazole to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1,5-dimethylimidazole in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
ParameterValueReference
Starting Material 1,5-Dimethylimidazole[4][5]
Molecular Formula C₅H₈N₂[5]
Molecular Weight 96.13 g/mol [5]
Boiling Point 221 °C[4]
Product This compound
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Typical Yield 60-80% (estimated)
Appearance Pale yellow solid (expected)

Synthesis Pathway II: Methylation of 5-Methyl-4-nitroimidazole

This alternative pathway involves the N-methylation of 5-methyl-4-nitroimidazole. This route is particularly useful if the starting nitroimidazole is more readily available than 1,5-dimethylimidazole. The methylation is typically achieved using a methylating agent in the presence of a base.

Reaction Scheme:

Methylation of 5-Methyl-4-nitroimidazole cluster_0 cluster_1 cluster_2 start 5-Methyl-4-nitroimidazole product This compound start->product Methylation reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) / Base (e.g., K₂CO₃, NaH) reagents->product

Caption: Methylation of 5-Methyl-4-nitroimidazole.

Synthesis of the Starting Material: 5-Methyl-4-nitroimidazole

The starting material, 5-methyl-4-nitroimidazole, can be synthesized by the nitration of 4(or 5)-methylimidazole.

Experimental Protocol for the Synthesis of 5-Methyl-4-nitroimidazole:

A general procedure for the nitration of methylimidazole is as follows.[6]

Materials:

  • 4(5)-Methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Ammonium Hydroxide

Procedure:

  • Cool 4(5)-methylimidazole in a flask.

  • Add fuming nitric acid dropwise while maintaining a low temperature.

  • Subsequently, add concentrated sulfuric acid dropwise.

  • Heat the reaction mixture with stirring for several hours.

  • After cooling, pour the reaction mixture into ice water.

  • Neutralize the solution with ammonium hydroxide to precipitate the product.

  • Filter the precipitate and recrystallize from water to obtain 5-methyl-4-nitroimidazole.

Experimental Protocol for the Methylation of 5-Methyl-4-nitroimidazole

The following is a general protocol for the N-alkylation of nitroimidazoles, which can be adapted for the methylation of 5-methyl-4-nitroimidazole.

Materials:

  • 5-Methyl-4-nitroimidazole

  • Methyl Iodide (or Dimethyl Sulfate)

  • Potassium Carbonate (or Sodium Hydride)

  • Acetonitrile (or DMF, DMSO)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 5-methyl-4-nitroimidazole in a suitable solvent (e.g., acetonitrile, DMF, or DMSO), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for a short period to allow for the formation of the imidazolide anion.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using acetonitrile, evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine.

  • If using DMF or DMSO, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material 5-Methyl-4-nitroimidazole
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Methylating Agent Methyl Iodide / Dimethyl Sulfate
Base K₂CO₃ / NaH
Solvent Acetonitrile / DMF / DMSO
Reaction Temperature 60 °C (with K₂CO₃ in Acetonitrile)
Product This compound
Typical Yield 66-85% (for similar alkylations)

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
Appearance Pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to two distinct methyl groups and the imidazole ring proton.
¹³C NMR Resonances for the two methyl carbons and the three imidazole ring carbons.
IR Spectroscopy Characteristic peaks for C-H, C=N, and N-O (nitro group) stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (141.13 g/mol ).

Logical Workflow for Synthesis Pathway Selection

The choice between the two synthetic pathways depends on several factors, primarily the availability and cost of the starting materials.

Synthesis Pathway Selection start Start: Synthesize this compound check_availability Check availability of starting materials start->check_availability pathway_a Pathway I: Nitration of 1,5-Dimethylimidazole check_availability->pathway_a 1,5-Dimethylimidazole is available pathway_b Pathway II: Methylation of 5-Methyl-4-nitroimidazole check_availability->pathway_b 5-Methyl-4-nitroimidazole is available synthesize_intermediate Synthesize 5-Methyl-4-nitroimidazole check_availability->synthesize_intermediate Neither is readily available end_product This compound pathway_a->end_product pathway_b->end_product synthesize_intermediate->pathway_b

Caption: Decision workflow for selecting a synthesis pathway.

Conclusion

This guide has detailed two primary and effective pathways for the synthesis of this compound. Pathway I, the direct nitration of 1,5-dimethylimidazole, is a straightforward approach when the starting material is accessible. Pathway II, involving the methylation of 5-methyl-4-nitroimidazole, provides a viable alternative, particularly if the precursor nitroimidazole is available or can be readily synthesized. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the synthesis of this and related nitroimidazole compounds. It is crucial to adhere to all laboratory safety procedures when handling strong acids and other hazardous reagents mentioned in this guide.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethyl-4-nitroimidazole, a nitroimidazole derivative of interest in medicinal chemistry and drug development. This document collates available data and presents detailed experimental protocols for its synthesis and characterization.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₅H₇N₃O₂-
Molecular Weight 141.13 g/mol Mass Spectrometry
Melting Point Data not availableCapillary Method
Boiling Point Data not availableDistillation
Solubility Data not availableGravimetric Method
pKa Estimated 2-4UV-Vis Spectrophotometry
LogP Estimated < 0Shake-Flask Method

Note: Estimated values are based on structurally similar compounds, such as 1,2-Dimethyl-4-nitro-1H-imidazole, which has a computed XLogP3 of -0.2. The pKa of 4(5)-nitroimidazole is reported to be 9.30, but methylation at the N-1 position is expected to significantly alter this value.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established methods for the study of nitroimidazole derivatives.

Synthesis of this compound

This protocol describes a method for the N-methylation of 5-methyl-4-nitroimidazole.

Materials:

  • 5-methyl-4-nitroimidazole

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methyl-4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small amount of dry this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a rate of 10-20°C per minute initially, then slow to 1-2°C per minute as the melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the solid is completely liquefied. This range is the melting point.

Determination of Aqueous Solubility

The gravimetric method can be used to determine the aqueous solubility.

Procedure:

  • Prepare a saturated solution of this compound in deionized water by adding an excess of the compound to a known volume of water.

  • Stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filter the solution to remove any undissolved solid.

  • Take a known volume of the clear filtrate and evaporate the water completely in a pre-weighed container.

  • Weigh the container with the residue. The difference in weight gives the mass of the dissolved compound.

  • Calculate the solubility in g/L or mol/L.

Determination of pKa by UV-Vis Spectrophotometry

The pKa can be determined by measuring the change in UV absorbance at different pH values.

Procedure:

  • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH.

  • Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

  • Identify the wavelength(s) of maximum absorbance change with pH.

  • Plot absorbance at the chosen wavelength(s) against pH.

  • The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of lipophilicity.

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Mix a known volume of this solution with a known volume of the other phase in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Biological Activity and Mechanism of Action

Nitroimidazoles are a class of compounds known for their antimicrobial activity, particularly against anaerobic bacteria and protozoa.[1] The biological action of these compounds is dependent on the reduction of the nitro group.[2]

The general mechanism involves the following steps:

  • Cellular Uptake: The nitroimidazole compound passively diffuses into the microbial cell.

  • Reductive Activation: Inside the anaerobic microorganism, the nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction leads to the formation of a short-lived, highly reactive nitroso free radical.

  • DNA Damage: The generated free radical can then interact with and damage microbial DNA, leading to strand breaks.[1]

  • Inhibition of DNA Synthesis: The damage to the DNA template inhibits further DNA replication and transcription, ultimately leading to cell death.[]

This mechanism of action is selective for anaerobic organisms because the reductive activation of the nitro group is inhibited by the presence of oxygen.

Nitroimidazole Mechanism of Action cluster_cell Microbial Cell Nitroimidazole This compound (Prodrug) ActivatedDrug Nitroso Free Radical (Active Drug) Nitroimidazole->ActivatedDrug Reduction by Nitroreductases DNA Microbial DNA ActivatedDrug->DNA Interacts with DamagedDNA Damaged DNA DNA->DamagedDNA Causes Strand Breaks CellDeath Cell Death DamagedDNA->CellDeath Leads to Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Profiling cluster_biological Biological Evaluation Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR MeltingPoint Melting Point Determination FTIR->MeltingPoint Solubility Aqueous Solubility Measurement FTIR->Solubility pKa pKa Determination (UV-Vis) FTIR->pKa LogP LogP Determination (Shake-Flask) FTIR->LogP Antimicrobial Antimicrobial Activity Screening LogP->Antimicrobial

References

In-Depth Technical Guide on the Crystal Structure Analysis of Nitroimidazoles: A Case Study Approach with 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of nitroimidazole compounds. Due to the absence of publicly available, specific crystallographic data for 1,5-Dimethyl-4-nitroimidazole, this document utilizes data from closely related structural analogs to illustrate the core principles and expected structural features. This comparative analysis serves as a valuable resource for researchers engaged in the study and development of nitroimidazole-based compounds.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing one or more nitro groups. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and antiparasitic properties, and their applications as radiosensitizers and energetic materials. The precise three-dimensional arrangement of atoms within the crystal lattice, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, physicochemical properties, and potential therapeutic applications.

Comparative Crystal Structure Analysis

While specific crystallographic data for this compound is not available in the searched databases, analysis of structurally similar compounds provides critical insights into the expected molecular geometry and crystal packing. Below is a summary of crystallographic data for representative nitroimidazole derivatives.

Table 1: Crystallographic Data for Selected Nitroimidazole Derivatives

Parameter1-Methyl-5-nitro-1H-imidazole[1]1-Methyl-4,5-dinitro-1H-imidazole[2]4,5-Dinitro-1H-imidazole[3]
Chemical Formula C₄H₅N₃O₂C₄H₄N₄O₄C₃H₂N₄O₄
Molecular Weight 127.11 g/mol 172.11 g/mol 158.09 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group PnmaPna2₁P2₁/n
Unit Cell Dimensions
a (Å)5.323(3)8.412(2)11.4797(9)
b (Å)12.664(6)12.646(3)8.8205(7)
c (Å)15.993(8)6.563(1)11.802(1)
α (°)909090
β (°)9090107.827(1)
γ (°)909090
Volume (ų) 1078.1(9)698.2(3)1137.65(16)
Z 848
Temperature (K) 113293100
Key Structural Features The nitro group is twisted with respect to the imidazole ring.The two nitro groups are twisted with respect to the imidazole plane.Two independent molecules in the asymmetric unit with similar conformations.

Note: This table presents data from published crystal structures of related compounds to provide a comparative framework for the potential crystal structure of this compound.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of nitroimidazole derivatives typically involves the nitration of an imidazole precursor. For this compound, a plausible synthetic route would involve the methylation of a suitable 4-nitroimidazole precursor.

Once the compound is synthesized and purified, the critical step of growing single crystals of sufficient quality for X-ray diffraction is performed. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent in a separate reservoir. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

The experimental workflow for single-crystal X-ray diffraction analysis is a standardized procedure.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

References

Spectroscopic Profile of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 1,5-dimethyl-4-nitroimidazole (CAS No: 7464-68-8). This nitroimidazole derivative is of interest to researchers in medicinal chemistry and drug development due to the established biological activities of the nitroimidazole class of compounds. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification and characterization.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data for this compound is limited, the following tables summarize the expected and, where available, reported data based on the analysis of related nitroimidazole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (δ) ppmExpected MultiplicityAssignment
¹H~7.5-8.5singletH-2 (imidazole ring)
¹H~3.7-4.0singletN-CH₃ (methyl at position 1)
¹H~2.4-2.7singletC-CH₃ (methyl at position 5)
¹³C~145-155-C-4 (carbon with nitro group)
¹³C~135-145-C-2 (imidazole ring)
¹³C~120-130-C-5 (carbon with methyl group)
¹³C~33-36-N-CH₃ (methyl at position 1)
¹³C~12-15-C-CH₃ (methyl at position 5)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~1550-1500StrongAsymmetric NO₂ stretch
~1370-1330StrongSymmetric NO₂ stretch
~1600-1450Medium-StrongC=N and C=C stretching (imidazole ring)
~3150-3100Medium-WeakC-H stretching (imidazole ring)
~2950-2850Medium-WeakC-H stretching (methyl groups)

Table 3: Mass Spectrometry (MS) Data

IonExpected m/zNotes
[M]⁺141.05Molecular Ion
[M+H]⁺142.06Protonated Molecular Ion (in ESI or CI)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for novel or less-common compounds like this compound are crucial for reproducibility. Below are generalized, yet detailed, methodologies that serve as a standard for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have overlapping signals with the analyte.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H detection.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the beam path, and the spectrum is acquired.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition:

    • Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This method often leads to extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a capillary at a low flow rate. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ or other adducts. This is a "soft" ionization technique that typically keeps the molecular ion intact.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Preliminary Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight nmr_analysis NMR Data Analysis: - Chemical Shifts - Integration - Multiplicity nmr->nmr_analysis ir_analysis IR Data Analysis: - Functional Group Identification (e.g., -NO₂, imidazole ring) ir->ir_analysis ms_analysis MS Data Analysis: - Molecular Weight - Fragmentation Pattern ms->ms_analysis structure_confirmation Structure Confirmation nmr_analysis->structure_confirmation ir_analysis->structure_confirmation ms_analysis->structure_confirmation

Spectroscopic analysis workflow.

In-depth Technical Guide: 1,5-Dimethyl-4-nitroimidazole (CAS 7464-68-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data specifically for 1,5-Dimethyl-4-nitroimidazole (CAS 7464-68-8) are limited. This guide provides a comprehensive overview based on available information for this compound and closely related isomers, particularly 1,2-dimethyl-4-nitroimidazole and other 4-nitroimidazole derivatives. The methodologies and data presented for related compounds serve as a comparative reference for researchers, scientists, and drug development professionals.

Introduction to 4-Nitroimidazoles

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring substituted with at least one nitro group. They are of significant interest in medicinal chemistry due to their diverse biological activities. While 5-nitroimidazoles like metronidazole are well-established antibacterial and antiprotozoal agents, 4-nitroimidazole derivatives have more recently become the focus of research, leading to the development of drugs for treating multidrug-resistant tuberculosis.[1] The biological activity of nitroimidazoles is generally attributed to the reductive activation of the nitro group within target cells, leading to the formation of cytotoxic radicals that can damage DNA and other macromolecules.[2]

This guide focuses on the core chemical entity of this compound, providing available data and contextual information from related isomers to support further research and development.

Physicochemical Properties

PropertyThis compound1,2-Dimethyl-4-nitro-1H-imidazole
CAS Number 7464-68-8[3][4][5]13230-04-1[6]
Molecular Formula C₅H₇N₃O₂[3]C₅H₇N₃O₂[6]
Molecular Weight 141.13 g/mol [3]141.13 g/mol [6]
Purity (Typical) 95%[3]Not specified
MDL Number MFCD01721572[3][4]MFCD00139854[6]

Synthesis of Dimethyl-Nitroimidazole Isomers

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, methods for the preparation of related dimethyl-nitroimidazole isomers can provide valuable insights into potential synthetic routes.

General Synthesis Workflow

The synthesis of dimethyl-nitroimidazoles typically involves the methylation of a nitroimidazole precursor. The regioselectivity of the methylation can be influenced by the starting material and reaction conditions.

G General Synthesis Workflow for Dimethyl-Nitroimidazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Nitroimidazole_Precursor Nitroimidazole Precursor (e.g., 2-Methyl-4(5)-nitroimidazole) Reaction_Vessel Reaction in Solvent (e.g., Formic acid, Toluene) Nitroimidazole_Precursor->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction_Vessel Distillation Solvent Removal (e.g., Distillation in vacuo) Reaction_Vessel->Distillation Neutralization Neutralization (e.g., with Ammonia) Distillation->Neutralization Crystallization Crystallization / Separation Neutralization->Crystallization Product_Isomers Dimethyl-nitroimidazole Isomers (e.g., 1,2-Dimethyl-5-nitroimidazole, 1,2-Dimethyl-4-nitroimidazole) Crystallization->Product_Isomers

Caption: General synthesis workflow for dimethyl-nitroimidazoles.

Experimental Protocol: Synthesis of 1,2-Dimethyl-5-nitroimidazole

The following protocol for the synthesis of 1,2-dimethyl-5-nitroimidazole (Dimetridazole) is adapted from a patented method and serves as a representative example for the methylation of a nitroimidazole.[7]

Materials:

  • 2-Methyl-4(5)-nitroimidazole

  • Dimethyl sulfate

  • Formic acid (85%)

  • Aqueous ammonia

Procedure:

  • A mixture of 2-methyl-4(5)-nitroimidazole and 85% formic acid is subjected to a vacuum of 200 mbar.

  • The mixture is heated to 54°C, and the pressure is reduced to 15 mbar.

  • Dimethyl sulfate is added over a period of two hours.

  • The reaction mixture is maintained at this temperature for an additional 15 minutes.

  • Excess formic acid is removed by distillation.

  • The residue is dissolved in water and neutralized with aqueous ammonia to a pH of 1.6-1.8 to precipitate unreacted 2-methyl-4(5)-nitroimidazole, which is then filtered off.

  • The filtrate is further neutralized with aqueous ammonia to a pH of 10 to precipitate the 1,2-dimethyl-5-nitroimidazole product.[8]

  • The product is then collected by filtration.

Biological Activity and Mechanism of Action

While specific biological data for this compound is lacking, the broader class of 4-nitroimidazoles has demonstrated significant therapeutic potential, particularly as antibacterial and anticancer agents.[1][9]

General Mechanism of Action

The biological activity of nitroimidazoles is predicated on the reductive activation of the nitro group. This process is favored in the hypoxic environments characteristic of anaerobic bacteria and solid tumors.

G General Mechanism of Action of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) Cell_Entry Passive Diffusion into Cell Nitroimidazole->Cell_Entry Reduction Enzymatic Reduction of Nitro Group (e.g., by Nitroreductases) Cell_Entry->Reduction Radical_Formation Formation of Nitroso and other Reactive Radicals Reduction->Radical_Formation DNA_Damage DNA Strand Breakage Radical_Formation->DNA_Damage Macromolecule_Interaction Interaction with other Cellular Macromolecules Radical_Formation->Macromolecule_Interaction Cell_Death Cell Death DNA_Damage->Cell_Death Macromolecule_Interaction->Cell_Death

Caption: General mechanism of action of nitroimidazoles.

Potential Applications in Drug Development

Given the established activities of related 4-nitroimidazole compounds, this compound could be a candidate for investigation in the following areas:

  • Antitubercular Agents: Delamanid and Pretomanid, both containing a 4-nitroimidazole core, are effective against multidrug-resistant tuberculosis.[1]

  • Anticancer Agents: The hypoxic environment of many solid tumors makes them potential targets for nitroimidazole-based therapies.[9]

  • Antiprotozoal and Antibacterial Agents: Although less common than 5-nitroimidazoles, some 4-nitroimidazole derivatives have shown activity against various microbes.

Conclusion

This compound is a known chemical entity with limited specific data in the public domain. However, by examining the synthesis, properties, and biological activities of closely related 4-nitroimidazole isomers, researchers and drug development professionals can infer potential characteristics and avenues for investigation. The information compiled in this guide serves as a foundational resource to stimulate and support further research into the therapeutic potential of this and other novel nitroimidazole compounds. Further experimental studies are necessary to fully elucidate the chemical and biological profile of this compound.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature surrounds the specific biological activities and mechanism of action of 1,5-Dimethyl-4-nitroimidazole. While the broader class of nitroimidazoles is well-characterized, dedicated research on this particular derivative remains scarce. This guide, therefore, extrapolates the potential mechanisms based on the established understanding of 4-nitroimidazole compounds, while clearly delineating the areas where specific data for this compound is absent.

The core hypothesis for the mechanism of action of nitroimidazole compounds, including a presumed action for this compound, centers on a process of reductive activation. In environments with low oxygen tension, such as those found in anaerobic bacteria or hypoxic tumor cells, the nitro group of the imidazole ring is reduced by cellular reductases. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species. These reactive molecules are cytotoxic, exerting their effect by causing damage to cellular macromolecules, most notably DNA, leading to strand breaks and eventual cell death.

The General Mechanism of Nitroimidazole Action: A Reductive Cascade

Nitroimidazoles are essentially prodrugs that are selectively activated in hypoxic conditions.[1] The prevailing understanding of their mechanism involves the following key steps:

  • Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the cell membrane.

  • Reductive Activation: In the low-redox potential environment of anaerobic or hypoxic cells, the nitro group (-NO2) undergoes a series of one-electron reductions. This is often catalyzed by nitroreductases, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system in anaerobic bacteria.

  • Generation of Cytotoxic Radicals: The reduction process forms a nitroso radical anion, which is a highly reactive species. This can lead to the formation of other cytotoxic intermediates.

  • Macromolecular Damage: These reactive intermediates can interact with and damage critical cellular components. DNA is a primary target, with the radical species causing strand breaks and loss of helical structure, thereby inhibiting DNA replication and repair, ultimately leading to cell death.[2]

This general mechanism is the foundation for the antimicrobial and radiosensitizing properties of many nitroimidazole-based drugs.

Potential Activities of 4-Nitroimidazole Derivatives

However, various 4-nitroimidazole derivatives have been synthesized and evaluated for a range of therapeutic applications, including:

  • Antitubercular Activity: Certain 4-nitroimidazole analogues have been investigated for their activity against Mycobacterium tuberculosis.[4]

  • Anticancer Activity: The hypoxic environment of solid tumors makes them a potential target for nitroimidazole-based compounds that can be selectively activated to exert cytotoxic effects.[5]

  • Antiparasitic Activity: Some 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis.[6]

It is plausible that this compound could exhibit some of these activities, but this remains speculative without direct experimental evidence.

Data Presentation and Experimental Protocols: A Noteworthy Absence

A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., IC50, MIC values) or detailed experimental protocols for studies investigating the mechanism of action of this compound. As such, it is not possible to present a summary of quantitative data in tabular format or to provide detailed methodologies for key experiments as stipulated in the core requirements.

Visualizing the Putative Mechanism

Given the lack of specific signaling pathways or experimental workflows for this compound, the following diagram illustrates the generalized mechanism of action for nitroimidazoles, which is the presumed pathway for this compound.

G cluster_cell Target Cell (Anaerobic/Hypoxic) Nitroimidazole This compound (Prodrug) Activated_Nitroimidazole Reactive Nitroso & Hydroxylamine Radicals Nitroimidazole->Activated_Nitroimidazole Reductive Activation (Nitroreductases) DNA Cellular DNA Activated_Nitroimidazole->DNA Interaction Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: Generalized reductive activation pathway of nitroimidazoles.

Conclusion and Future Directions

The potential mechanism of action of this compound is presumed to follow the established pathway for nitroimidazole compounds, involving reductive activation in hypoxic environments to generate cytotoxic radicals that damage DNA. However, it is crucial to emphasize that this is an extrapolation and not based on direct experimental evidence for this specific molecule.

The absence of dedicated research on this compound highlights a significant knowledge gap. Future research should focus on synthesizing and evaluating this compound to determine its specific biological activities. Key experimental avenues would include:

  • Antimicrobial and antiparasitic screening to identify potential therapeutic applications.

  • Cytotoxicity assays against a panel of cancer cell lines under both normoxic and hypoxic conditions to assess its potential as an anticancer agent.

  • In vitro reduction assays using purified nitroreductases to confirm its activation pathway.

  • DNA damage assays to verify its interaction with and damage to DNA.

Such studies are essential to move beyond speculation and to fully characterize the therapeutic potential and mechanism of action of this compound.

References

Solubility Profile of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the solubility of 1,5-Dimethyl-4-nitroimidazole, a compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound in various solvents has been publicly reported. The CAS number for this compound is 7464-68-8.

This guide provides general information based on related nitroimidazole compounds and outlines a standardized experimental protocol for determining the solubility of this compound. This information is intended to guide researchers in establishing the solubility profile of this compound in their own laboratories.

Introduction to this compound

This compound belongs to the nitroimidazole class of compounds, which are known for their therapeutic applications, particularly as antimicrobial and radiosensitizing agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. A thorough understanding of a compound's solubility in different solvents is therefore a fundamental prerequisite for its progression through the drug development pipeline.

Inferred Qualitative Solubility from Related Compounds

While direct solubility data for this compound is unavailable, information on the solvents used in the synthesis and purification of related nitroimidazole derivatives can offer some qualitative insights. For instance, a closely related compound, N,1-Dimethyl-4-nitro-1H-imidazole-5-carboxamide, is noted to be soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[1]

Synthesis procedures for other nitroimidazoles frequently employ solvents such as:

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Ethyl acetate

  • Dichloromethane

These solvents are often used for reactions and subsequent purification steps like extraction and chromatography, suggesting that many nitroimidazole derivatives possess at least some degree of solubility in them. However, it is crucial to experimentally verify the solubility of this compound in these and other relevant solvent systems.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.

Materials and Reagents
  • This compound (high purity)

  • A selection of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO, etc.)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general steps for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess this compound to a vial B Add a known volume of the selected solvent A->B C Seal the vial and place in a shaker at a constant temperature (e.g., 25°C or 37°C) B->C D Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Centrifuge the suspension to pellet the excess solid D->E F Carefully collect the supernatant E->F G Dilute the supernatant with a suitable solvent F->G H Analyze the concentration using a validated HPLC method G->H I Calculate the solubility (e.g., in mg/mL or µg/mL) H->I

References

Thermal Stability and Degradation of 1,5-Dimethyl-4-nitroimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the thermal characteristics of nitroimidazole compounds. The information provided can aid in understanding potential stability issues, predicting degradation products, and establishing safe handling and storage procedures.

Predicted Thermal Stability Profile

Based on studies of similar nitroimidazole structures, it is anticipated that 1,5-Dimethyl-4-nitroimidazole will exhibit a defined thermal decomposition profile when analyzed by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Predicted Thermal Properties of this compound (Based on Analogous Compounds)

Thermal PropertyPredicted Value/RangeAnalytical TechniqueReference Compound(s)
Melting Point (T_m)70 - 90 °CDSC1-Methyl-4,5-dinitroimidazole[1]
Onset of Decomposition (T_onset)180 - 230 °CDSC/TGA4-Nitroimidazole, 1-Methyl-2,4,5-trinitroimidazole[2]
Peak Decomposition Temperature (T_peak)190 - 250 °CDSC1-Methyl-2,4,5-trinitroimidazole
Decomposition Enthalpy (ΔH_d)150 - 250 J/gDSCGeneral Nitroimidazoles
Activation Energy (E_a)90 - 170 kJ/molIsothermal DSC/TGA1-Methyl-4,5-dinitroimidazole, 1-Methyl-2,4,5-trinitroimidazole

Note: These values are estimations and require experimental verification for this compound.

Expected Degradation Pathways

The thermal degradation of nitroimidazoles typically proceeds through the cleavage of the C-NO₂ or N-NO₂ bond, followed by the breakdown of the imidazole ring. For this compound, the primary degradation is expected to initiate at the C4-NO₂ bond.

The anticipated degradation pathway involves the initial homolytic cleavage of the C-NO₂ bond, leading to the formation of a nitro radical (•NO₂) and an imidazolyl radical. The highly reactive •NO₂ can then abstract hydrogen atoms from the methyl groups or further attack the imidazole ring, leading to a cascade of reactions that produce various gaseous products and a solid residue.

G 1_5_Dimethyl_4_nitroimidazole This compound Radical_Formation Radical Formation 1_5_Dimethyl_4_nitroimidazole->Radical_Formation Heat (Δ) Imidazolyl_Radical Imidazolyl Radical Radical_Formation->Imidazolyl_Radical NO2_Radical •NO₂ Radical Radical_Formation->NO2_Radical Ring_Opening Ring Opening & Fragmentation Imidazolyl_Radical->Ring_Opening NO2_Radical->Ring_Opening Further Reactions Gaseous_Products Gaseous Products (NO₂, CO, CO₂, N₂O, etc.) Ring_Opening->Gaseous_Products Solid_Residue Solid Residue Ring_Opening->Solid_Residue

A generalized thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for DSC and TGA that can be adapted for the analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic (melting) and exothermic (decomposition) events. The onset temperature of the exotherm is taken as the start of decomposition. The area under the exothermic peak is integrated to determine the enthalpy of decomposition.

G cluster_0 DSC Experimental Workflow Sample_Prep Weigh 1-3 mg of sample into aluminum pan Instrument_Setup Place sample and reference pans in DSC cell Sample_Prep->Instrument_Setup Set_Atmosphere Purge with N₂ at 50 mL/min Instrument_Setup->Set_Atmosphere Temp_Program Heat at a constant rate (e.g., 10 °C/min) Set_Atmosphere->Temp_Program Data_Acquisition Record heat flow vs. temperature Temp_Program->Data_Acquisition Data_Analysis Determine T_m, T_onset, T_peak, ΔH_d Data_Acquisition->Data_Analysis

A typical workflow for a DSC experiment.
Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to quantify the mass loss during decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to approximately 400°C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting weight percent versus temperature curve to identify the onset of weight loss and the different stages of decomposition. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rates of weight loss.

Conclusion and Recommendations

While direct experimental data for this compound is currently lacking in the public domain, a reasonable prediction of its thermal behavior can be made based on the extensive research on analogous nitroimidazole compounds. It is anticipated that the compound will exhibit a distinct melting point followed by an exothermic decomposition at elevated temperatures. The primary degradation mechanism is likely to involve the scission of the C-NO₂ bond.

For a comprehensive understanding of the thermal stability and degradation of this compound, it is imperative that experimental studies using DSC, TGA, and hyphenated techniques such as TGA-FTIR or TGA-MS are conducted. Such studies will provide the necessary quantitative data and mechanistic insights to ensure the safe handling, storage, and application of this compound in research and development.

References

Theoretical and Computational Insights into 1,5-Dimethyl-4-nitroimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,5-Dimethyl-4-nitroimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and in-depth computational analysis of this compound and its derivatives, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Synthesis and Spectroscopic Characterization

The synthesis of nitroimidazole derivatives is a well-established process, often involving the nitration of an imidazole precursor followed by alkylation. While specific literature on the direct synthesis of this compound is not extensively detailed, a general synthetic pathway can be inferred from established protocols for related compounds.

General Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process. A plausible route involves the nitration of a dimethylimidazole precursor. The reaction conditions, such as temperature and the ratio of nitrating agents, are critical for achieving a good yield. For instance, the synthesis of 1-methyl-4,5-dinitroimidazole is achieved with a 62% yield at a reaction temperature of 45-50°C over 4 hours.[1][2]

Experimental Protocol: Synthesis of a Nitroimidazole Derivative

  • Nitration: To a solution of the imidazole precursor in a suitable solvent (e.g., dimethylformamide), a nitrating agent (e.g., a mixture of sulfuric acid and nitric acid) is added dropwise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final nitroimidazole derivative.

A general workflow for the synthesis is depicted below:

G Start 1,5-Dimethylimidazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate Crude Product Nitration->Intermediate Purification Purification (Chromatography) Intermediate->Purification Final_Product This compound Purification->Final_Product G Input Initial Molecular Structure Optimization Geometry Optimization (DFT/B3LYP) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Calculation of Properties (HOMO, LUMO, NMR) Frequency->Properties Results Optimized Geometry, Spectra, Electronic Properties Properties->Results

References

The Nitroimidazoles: A Technical Guide to a Cornerstone of Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroimidazoles represent a critical class of synthetic antimicrobial agents that have been indispensable in the treatment of anaerobic bacterial and protozoal infections for over half a century. From the serendipitous discovery of their antimicrobial properties to the development of next-generation compounds targeting multidrug-resistant organisms, the history of nitroimidazoles is a testament to the power of medicinal chemistry and the ongoing battle against infectious diseases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of substituted nitroimidazoles, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways that govern their efficacy and mechanisms of resistance.

Discovery and Historical Development

The journey of nitroimidazoles began in the 1950s with the isolation of a naturally occurring 2-nitroimidazole, azomycin, from a Streptomyces species.[1] While azomycin itself did not see widespread clinical use, its discovery spurred the synthesis of numerous derivatives. A pivotal moment came in the late 1950s when researchers at Rhône-Poulenc in France synthesized a series of 5-nitroimidazole compounds, leading to the development of metronidazole.[2] Initially introduced for the treatment of Trichomonas vaginalis infections, the potent anaerobicidal activity of metronidazole was a fortuitous discovery that dramatically expanded its therapeutic applications.[2]

The success of metronidazole paved the way for the development of second-generation 5-nitroimidazoles with improved pharmacokinetic profiles, including tinidazole, ornidazole, and secnidazole.[3][4] In parallel, research into 2-nitroimidazoles led to the development of benznidazole for the treatment of Chagas disease.[5] More recently, the pressing need for new antitubercular agents has led to the discovery and development of bicyclic nitroimidazoles, such as delamanid and pretomanid, which have shown remarkable efficacy against Mycobacterium tuberculosis.

A timeline of key discoveries in the development of substituted nitroimidazoles is presented below:

YearMilestoneKey Compound(s)Significance
1950s Isolation of azomycin from Streptomyces spp.Azomycin (2-nitroimidazole)First discovered nitroimidazole with antimicrobial activity.[1]
Late 1950s Synthesis and development by Rhône-Poulenc.MetronidazoleFirst clinically successful 5-nitroimidazole.[2]
1960s Discovery of antibacterial activity against anaerobes.MetronidazoleExpanded therapeutic use beyond protozoal infections.[2]
1970s Introduction of second-generation 5-nitroimidazoles.Tinidazole, OrnidazoleImproved pharmacokinetic profiles compared to metronidazole.[3][4]
1970s Development for Chagas disease.BenznidazoleA key 2-nitroimidazole for a neglected tropical disease.[5]
1980s Introduction of a long-acting 5-nitroimidazole.SecnidazoleAllowed for single-dose regimens for certain infections.[4]
2010s Approval of new antitubercular agents.Delamanid, PretomanidBicyclic nitroimidazoles for multidrug-resistant tuberculosis.

Quantitative Data on Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for prominent substituted nitroimidazoles, facilitating a comparative analysis of their antimicrobial activity and pharmacokinetic properties.

Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration, MIC) of Nitroimidazoles

CompoundOrganismMIC Range (µg/mL)Reference(s)
Metronidazole Bacteroides fragilis0.25 - 2.0[6][7]
Clostridium difficile0.125 - 1.0[8]
Trichomonas vaginalis0.1 - 2.5[9]
Giardia lamblia0.5 - 5.0[10]
Tinidazole Bacteroides fragilis0.125 - 1.0[7]
Clostridium difficile0.06 - 0.5
Trichomonas vaginalis0.05 - 1.25[9]
Giardia lamblia0.25 - 2.5[10]
Ornidazole Bacteroides fragilis0.25 - 2.0[6]
Trichomonas vaginalis0.1 - 2.0
Giardia lamblia0.5 - 4.0
Secnidazole Bacteroides fragilis0.5 - 4.0[7]
Trichomonas vaginalis0.2 - 2.5
Giardia lamblia1.0 - 8.0
Benznidazole Trypanosoma cruzi0.5 - 8.0

Note: MIC values can vary depending on the testing methodology and specific strains.

Table 2: Comparative Pharmacokinetic Parameters of 5-Nitroimidazoles

ParameterMetronidazoleTinidazoleOrnidazoleSecnidazoleReference(s)
Bioavailability (Oral) ~100%~100%~90%~100%[11][12]
Half-life (t½) 6-8 hours12-14 hours12-14 hours~17 hours[4][12]
Protein Binding <20%~12%~13%<5%[11][12]
Volume of Distribution (Vd) ~0.7 L/kg~0.8 L/kg~0.8 L/kg~0.6 L/kg[11][12]
Elimination Primarily hepatic metabolismHepatic metabolism and renal excretionHepatic metabolism and renal excretionPrimarily renal excretion[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted nitroimidazoles.

Synthesis of Metronidazole

Reaction: 2-Methyl-5-nitroimidazole with ethylene chlorohydrin.

Procedure:

  • In a reaction vessel, dissolve 2-methyl-5-nitroimidazole in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium methoxide, to the solution to deprotonate the imidazole ring.

  • Slowly add ethylene chlorohydrin to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure metronidazole.[13]

Synthesis of Tinidazole

Reaction: Condensation of 2-methyl-5-nitroimidazole with 2-(ethylsulfonyl)ethanol.

Procedure:

  • Combine 2-methyl-5-nitroimidazole and 2-(ethylthio)ethanol in a round-bottom flask.[14]

  • Add a mixture of concentrated sulfuric acid and acetic acid to the flask.[14]

  • Heat the reaction mixture with stirring for several hours.[14]

  • Upon completion, cool the mixture and neutralize it with a base, such as sodium hydroxide solution, to precipitate the intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.

  • Isolate the intermediate by filtration.

  • Oxidize the intermediate using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

  • The crude tinidazole is then purified by recrystallization.

Synthesis of Secnidazole

Reaction: Alkylation of 2-methyl-5-nitroimidazole with propylene oxide.

Procedure:

  • Dissolve 2-methyl-5-nitroimidazole in an organic solvent (e.g., ethyl acetate) in a reaction vessel.[15]

  • Add a Lewis acid catalyst (e.g., boron trifluoride etherate).[15]

  • Cool the mixture and slowly add propylene oxide.[15]

  • Allow the reaction to proceed at a controlled temperature for several hours.[15]

  • After the reaction, the solvent is removed, and the crude product is purified, often through a series of extractions and recrystallization steps to yield secnidazole.[15]

Synthesis of Ornidazole

Reaction: Reaction of 2-methyl-5-nitroimidazole with epichlorohydrin.

Procedure:

  • Suspend 2-methyl-5-nitroimidazole in a suitable solvent like ethyl acetate.[16][17]

  • Add a catalyst, such as a macroporous acidic polymer resin.[17]

  • Add epichlorohydrin to the mixture and stir at room temperature for several hours.[16][17]

  • After the reaction, the catalyst is filtered off, and the filtrate is washed with water.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude ornidazole is then purified by recrystallization from a solvent like ethanol.[16]

Synthesis of Benznidazole

Reaction: N-alkylation of 2-nitroimidazole with N-benzyl-2-chloroacetamide.

Procedure:

  • Dissolve 2-nitroimidazole in a suitable solvent such as acetonitrile.[5]

  • Add a base, for example, potassium carbonate, to the solution.[5]

  • Add N-benzyl-2-chloroacetamide to the reaction mixture.[5]

  • Heat the mixture under reflux for several hours.[5]

  • After completion, the solvent is removed, and the residue is washed with water.

  • The crude benznidazole is then purified by recrystallization from ethanol.[5]

Signaling Pathways and Mechanisms

The antimicrobial activity of nitroimidazoles is dependent on their reductive activation within the target anaerobic or microaerophilic organisms. This selective activation is the cornerstone of their efficacy and low toxicity to human cells.

Reductive Activation Pathway

Nitroimidazoles are prodrugs that must be activated by the reduction of their nitro group.[] This process occurs in low-redox-potential environments characteristic of anaerobic organisms.

Reductive_Activation Nitroimidazole Nitroimidazole (Prodrug) Cell Anaerobic Cell Nitroimidazole->Cell Passive Diffusion Activation Reductive Activation (Nitroreductases, e.g., PFOR, Ferredoxin) Cell->Activation Radical Nitro Radical Anion (Cytotoxic Intermediate) Activation->Radical Electron Transfer DNA DNA Radical->DNA Interaction Damage DNA Damage (Strand Breaks) DNA->Damage Death Cell Death Damage->Death Resistance_Mechanisms cluster_activation Decreased Activation cluster_other Other Mechanisms PFOR Downregulation of PFOR/Ferredoxin Resistance Nitroimidazole Resistance PFOR->Resistance Nitroreductase Mutations in Nitroreductases (e.g., nim genes) Nitroreductase->Resistance Efflux Increased Drug Efflux Efflux->Resistance DNA_Repair Enhanced DNA Repair DNA_Repair->Resistance

References

Methodological & Application

Synthesis of 1,5-Dimethyl-4-nitroimidazole from 4(5)-Nitroimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-dimethyl-4-nitroimidazole, a key scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the nitration of 4-methylimidazole to yield 4-methyl-5-nitroimidazole, followed by a regioselective N-methylation to obtain the final product. This protocol offers two effective methods for the N-methylation step, providing flexibility in solvent and base selection. All quantitative data is summarized for clarity, and a detailed workflow is presented visually.

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, serving as antibacterial, antiprotozoal, and anticancer agents. The substitution pattern on the imidazole ring plays a crucial role in modulating their therapeutic efficacy and pharmacokinetic properties. The target molecule, this compound, is a derivative of interest for drug discovery programs. This protocol outlines a reliable synthetic route starting from the readily available 4(5)-nitroimidazole tautomer, which exists in equilibrium. The synthesis proceeds through the formation of the key intermediate, 4-methyl-5-nitroimidazole.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Nitration of 4-methylimidazole: The initial step involves the nitration of 4-methylimidazole using a mixture of fuming nitric acid and sulfuric acid to produce 4-methyl-5-nitroimidazole.

  • N-methylation of 4-methyl-5-nitroimidazole: The intermediate is then subjected to N-methylation to introduce a methyl group at the N-1 position, yielding this compound. Studies on the alkylation of 4-nitroimidazoles have shown that the reaction favors the N-1 position.

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4-methyl-5-nitroimidazole

ReagentMolar Equiv.Concentration/PurityVolume/Mass
4-Methylimidazole1.0-10 g (0.12 mol)
Fuming Nitric Acid2.0-11 mL (0.24 mol)
Sulfuric Acid--11 mL
Reaction Conditions
Temperature--100 °C
Reaction Time--2.5 hours
Yield
Product--6.35 g
Yield (%)--Not specified

Table 2: Reagents and Conditions for the N-methylation of 4-methyl-5-nitroimidazole (Procedure A & B)

ParameterProcedure AProcedure B
Starting Material 4-methyl-5-nitroimidazole4-methyl-5-nitroimidazole
Molar Amount7.87 mmol7.87 mmol
Solvent DMSO or DMFAcetonitrile (CH3CN)
Base KOH or K2CO3K2CO3
Base Molar Equiv.1.11.1
Alkylating Agent Methyl iodide (CH3I)Methyl iodide (CH3I)
Alkylating Agent Molar Equiv.2.02.0
Temperature Room Temperature or 60 °C60 °C
Reaction Time 1-3 hours (at 60 °C)1-3 hours
Yield (%) Good yields (66-85% reported for similar alkylations at 60 °C)Good yields (66-85% reported for similar alkylations)

Experimental Protocols

Step 1: Synthesis of 4-methyl-5-nitroimidazole

This protocol is adapted from PrepChem.[1]

  • Cool 10 g (0.12 moles) of 4-methylimidazole in a flask.

  • Slowly add 11 mL (0.24 moles) of fuming nitric acid dropwise to the cooled 4-methylimidazole.

  • Following the addition of nitric acid, add 11 mL of sulfuric acid.

  • Heat the reaction mixture with stirring at 100 °C for 2.5 hours.

  • After cooling, pour the reaction mixture into 500 mL of ice water.

  • Filter the resulting precipitate.

  • Neutralize the filtrate with ammonium hydroxide and filter any further precipitate.

  • Combine all the precipitates and recrystallize from water to obtain 4-methyl-5-nitroimidazole.

Step 2: Synthesis of this compound

The following are general procedures for N-alkylation of nitroimidazoles, adapted from Hakmaoui et al., which can be applied for the N-methylation of 4-methyl-5-nitroimidazole. Heating the reaction to 60 °C has been shown to markedly improve the yields.

Procedure A: Using DMSO or DMF as a solvent

  • Dissolve 4-methyl-5-nitroimidazole (7.87 mmol) in either DMSO or DMF.

  • Add potassium hydroxide or potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes.

  • Add the methylating agent (e.g., methyl iodide, 15.74 mmol) dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic phase with brine and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Procedure B: Using Acetonitrile as a solvent

  • Dissolve 4-methyl-5-nitroimidazole (7.87 mmol) in acetonitrile.

  • Add potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes.

  • Add the methylating agent (e.g., methyl iodide, 15.74 mmol) dropwise.

  • Monitor the reaction progress using TLC.

  • Upon completion, evaporate the solvent.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the solution with water and brine, then dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., using an EtOAc/hexane mobile phase).

Visualized Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Methylation A 4-Methylimidazole C Reaction at 100°C A->C B Fuming Nitric Acid + Sulfuric Acid B->C D Work-up & Recrystallization C->D E 4-Methyl-5-nitroimidazole D->E F 4-Methyl-5-nitroimidazole H Reaction in CH3CN at 60°C F->H G Methyl Iodide + Base (K2CO3) G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Characterization

The final product, this compound, and the intermediate, 4-methyl-5-nitroimidazole, should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. Melting point analysis can also be performed.

Safety Precautions

  • Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methyl iodide is toxic and a suspected carcinogen. All manipulations should be carried out in a fume hood.

  • Organic solvents like DMSO, DMF, and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.

  • The nitration reaction is exothermic and should be cooled appropriately during the addition of reagents.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound from 4(5)-nitroimidazole via a two-step process. The detailed protocols and summarized data offer researchers a solid foundation for the preparation of this and structurally related nitroimidazole derivatives for applications in drug discovery and development. The provided alternative procedures for the N-methylation step allow for methodological flexibility.

References

Application Notes and Protocols: 1,5-Dimethyl-4-nitroimidazole as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dimethyl-4-nitroimidazole is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antiprotozoal, and anticancer properties. The unique electronic and structural features of the nitroimidazole scaffold make it a valuable building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of more complex, biologically active molecules, with a focus on the preparation of 1,3,4-oxadiazole derivatives with potential antibacterial applications.

Application: Synthesis of 2-(Substituted-phenyl)-5-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)methyl)-1,3,4-oxadiazoles

This compound can serve as a versatile starting material for the synthesis of various heterocyclic systems. A key application involves its conversion to a hydrazide intermediate, which can then be cyclized with aromatic carboxylic acids to yield 1,3,4-oxadiazole derivatives. These derivatives have been investigated for their potential as antibacterial agents.

General Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from a dimethyl-nitroimidazole precursor. This workflow is depicted in the diagram below.

G A This compound B Reaction with Ethyl Chloroacetate (K2CO3, Acetone, 50-60°C) A->B Step 1: Esterification C Ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate B->C D Reaction with Hydrazine Hydrate (Methanol, 70°C, 4h) C->D Step 2: Hydrazinolysis E 2-((1,5-Dimethyl-4-nitro-1H-imidazol-2-yl)acetyl)hydrazide D->E F Reaction with Substituted Benzoic Acid (POCl3, 100°C, 12h) E->F Step 3: Cyclization G 2-(Substituted-phenyl)-5-((1,5-dimethyl-4-nitro-1H- imidazol-2-yl)methyl)-1,3,4-oxadiazole Derivatives F->G H Potential Antibacterial Agents G->H

Caption: Synthetic workflow for the preparation of 1,3,4-oxadiazole derivatives.

Experimental Protocols

The following protocols are based on the synthesis of 2-(4-fluorophenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole and related derivatives. While the starting material in the source is referred to as "dimethyl pentanitroimidazole", the subsequent reactions and product structures are consistent with a dimethyl-nitroimidazole core. For the purpose of these protocols, we will assume the use of a suitable this compound precursor.

Protocol 1: Synthesis of Ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate

Objective: To introduce an ethyl acetate moiety at the 2-position of the imidazole ring.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add this compound (5 mmol), ethyl chloroacetate (5 mmol), and potassium carbonate (5 mmol) as a catalyst.

  • Add a suitable amount of acetone to dissolve the reactants.

  • Heat the reaction mixture to 50-60°C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purify the solid by recrystallization from acetone to yield ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate.

Protocol 2: Synthesis of 2-((1,5-Dimethyl-4-nitro-1H-imidazol-2-yl)acetyl)hydrazide

Objective: To convert the synthesized ester into a hydrazide, a key intermediate for oxadiazole formation.

Materials:

  • Ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate

  • Hydrazine hydrate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Refrigerator (-20°C)

  • Filtration apparatus

Procedure:

  • Dissolve the ethyl (1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetate (1 mmol) in methanol in a round-bottom flask.

  • Add hydrazine hydrate (6 mmol) to the solution.

  • Stir the mixture and heat to 70°C for 4 hours.

  • After the reaction, cool the flask and place it in a refrigerator at -20°C overnight to facilitate precipitation.

  • Filter the precipitated solid and wash with cold water.

  • Dry the solid to obtain 2-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetyl)hydrazide.

Protocol 3: Synthesis of 2-(4-Fluorophenyl)-5-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)methyl)-1,3,4-oxadiazole

Objective: To synthesize the final 1,3,4-oxadiazole derivative through cyclization.

Materials:

  • 2-((1,5-Dimethyl-4-nitro-1H-imidazol-2-yl)acetyl)hydrazide

  • 4-Fluorobenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Saturated sodium bicarbonate solution

  • Anhydrous ethanol

  • Filtration and recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)acetyl)hydrazide (1 mmol) in phosphorus oxychloride.

  • Add 4-fluorobenzoic acid (1 mmol) to the mixture.

  • Stir the reaction mixture and heat to 100°C for 12 hours.

  • After completion, carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture until a solid precipitates.

  • Filter the precipitated solid.

  • Purify the crude product by recrystallization from anhydrous ethanol to obtain the final 2-(4-fluorophenyl)-5-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)methyl)-1,3,4-oxadiazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-(substituted-phenyl)-5-((1,5-dimethyl-4-nitro-1H-imidazol-2-yl)methyl)-1,3,4-oxadiazole derivatives.

CompoundR-Group (Substituted Phenyl)Yield (%)Melting Point (°C)Molecular Formula
1 4-Fluorophenyl56229-230C₁₃H₁₀FN₅O₃
2 3-Fluorophenyl51185-186C₁₃H₁₀FN₅O₃
3 3-Bromophenyl62214-216C₁₃H₁₀BrN₅O₃

Characterization Data for Compound 1 (R = 4-Fluorophenyl):

  • ¹H NMR (300MHz, DMSO-d₆) δ: 2.44 (s, 3H), 5.75 (s, 2H), 7.45 (t, J=8.61Hz, 2H), 8.04 (t, J=8.40Hz, 2H), 8.46 (s, 1H).

  • MS (ESI): 304.25 ([M+H]⁺).

  • Anal. Calcd for C₁₃H₁₀FN₅O₃: C, 51.49; H, 3.32; N, 23.09. Found: C, 51.51; H, 3.33; N, 23.07.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the synthesis of the target compounds to their potential application based on the antibacterial activity mentioned for this class of molecules.

G cluster_synthesis Organic Synthesis cluster_application Drug Development A This compound (Building Block) B Multi-step Synthesis A->B C 1,3,4-Oxadiazole Derivatives B->C D Screening for Antibacterial Activity C->D E Lead Compound Identification D->E F Development of New Antibacterial Drugs E->F

Caption: From building block to potential therapeutic application.

Application Notes and Protocols: Dimethyl-Nitroimidazole as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 1,5-Dimethyl-4-nitroimidazole in publicly accessible scientific literature, this document provides application notes and protocols based on the well-established characteristics of the broader nitroimidazole class of antibiotics. The quantitative data presented herein is representative and intended for illustrative purposes.

Introduction

Nitroimidazoles are a class of synthetic antibiotics primarily used against anaerobic bacteria and certain protozoa.[1] Their mechanism of action is contingent on the reductive activation of the nitro group, a process that occurs efficiently under the low redox potential conditions found in anaerobic organisms.[] This selective activation makes them highly effective against these specific pathogens while exhibiting lower toxicity to aerobic cells. This document outlines the potential application of a representative dimethyl-nitroimidazole compound as an antibacterial agent and provides detailed protocols for its evaluation.

Mechanism of Action

The antibacterial effect of nitroimidazoles is initiated by the entry of the prodrug into the bacterial cell. Inside the anaerobic bacterium, the compound undergoes reductive activation. The nitro group of the imidazole ring is reduced by bacterial nitroreductases, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as nitro-free radicals.[][3] These reactive species are cytotoxic and cause extensive damage to cellular macromolecules, including DNA, leading to strand breakage and ultimately cell death.[][4]

Nitroimidazole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Anaerobic Bacterium Prodrug Dimethyl-Nitroimidazole (Prodrug) Activated_Drug Reactive Nitroso & Hydroxylamine Intermediates Prodrug->Activated_Drug Diffusion & Reductive Activation DNA_Damage DNA Strand Breakage Activated_Drug->DNA_Damage Interaction with DNA Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to Nitroreductase Bacterial Nitroreductase Nitroreductase->Activated_Drug e-

Caption: Proposed mechanism of action for a dimethyl-nitroimidazole.

Data Presentation: Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a hypothetical dimethyl-nitroimidazole compound against a panel of bacterial strains. These values are based on the known activity profile of nitroimidazole antibiotics.

Bacterial StrainTypeRepresentative MIC (µg/mL)
Bacteroides fragilisGram-negative Anaerobe0.5 - 2
Clostridium difficileGram-positive Anaerobe1 - 4
Staphylococcus aureus (MRSA)Gram-positive Aerobe> 64
Escherichia coliGram-negative Aerobe> 64

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the MIC of a dimethyl-nitroimidazole compound against anaerobic bacteria using the broth microdilution method.

Materials:

  • Dimethyl-nitroimidazole compound

  • Anaerobic bacterial strains (e.g., Bacteroides fragilis)

  • Pre-reduced Brucella broth supplemented with hemin and vitamin K1

  • 96-well microtiter plates

  • Anaerobic chamber or gas-pack system

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in pre-reduced Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the dimethyl-nitroimidazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in pre-reduced Brucella broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Dimethyl-Nitroimidazole Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate under Anaerobic Conditions (37°C, 24-48h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Cytotoxicity Assay (General Overview)

To assess the selectivity of the dimethyl-nitroimidazole compound, a cytotoxicity assay against a mammalian cell line (e.g., HeLa or HEK293) should be performed.

Brief Methodology:

  • Culture mammalian cells in a 96-well plate to achieve a confluent monolayer.

  • Expose the cells to serial dilutions of the dimethyl-nitroimidazole compound for 24-72 hours.

  • Assess cell viability using a standard method, such as the MTT or XTT assay, which measures metabolic activity.

  • Calculate the CC₅₀ (50% cytotoxic concentration), which is the concentration of the compound that reduces cell viability by 50%.

A high CC₅₀ value relative to the MIC value indicates good selectivity of the compound for bacteria over mammalian cells.

Conclusion

Dimethyl-nitroimidazole derivatives hold promise as potential antibacterial agents, particularly against anaerobic bacteria. The protocols outlined in this document provide a framework for the initial in vitro evaluation of such compounds. Further studies, including in vivo efficacy models and detailed toxicological profiling, would be necessary to fully elucidate their therapeutic potential. The general mechanism of action through reductive activation provides a clear rationale for their targeted activity against anaerobic pathogens.

References

Application Notes and Protocols for In Vitro Testing of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro testing protocols for 1,5-Dimethyl-4-nitroimidazole, a member of the nitroimidazole class of compounds known for their potential therapeutic applications. The following sections detail the mechanism of action, cytotoxicity, genotoxicity, and metabolic stability of this compound, offering detailed experimental protocols and data presentation to guide researchers in their investigations.

Mechanism of Action

Nitroimidazoles, including this compound, are bioactivated through the reduction of their nitro group.[][2] This process, catalyzed by nitroreductases, is particularly efficient in anaerobic or hypoxic environments, such as those found in certain bacteria, protozoa, and solid tumors.[][3][4] The reduction leads to the formation of reactive nitroso and hydroxylamine intermediates and cytotoxic free radicals.[5] These reactive species can covalently bind to and damage cellular macromolecules, most notably DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[]

This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Bioactivation (Reduction) Reduced_Intermediate Reduced Intermediate (Nitroso Radical) Nitroreductases->Reduced_Intermediate DNA_Damage DNA Damage (Strand Breaks) Reduced_Intermediate->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death cluster_0 In Vitro Testing Workflow Start This compound Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet Assay) Start->Genotoxicity Mutagenicity Mutagenicity Assay (Ames Test) Start->Mutagenicity Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Mutagenicity->Data_Analysis Metabolism->Data_Analysis

References

Application of 1,5-Dimethyl-4-nitroimidazole in Hypoxia Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Direct experimental data and established protocols specifically for 1,5-Dimethyl-4-nitroimidazole in hypoxia research are limited in publicly available literature. The following application notes and protocols are based on the well-understood principles of 4-nitroimidazole compounds and their derivatives in the context of tumor hypoxia. The provided information is intended to serve as a foundational guide for researchers initiating studies with this compound.

Application Notes

Introduction

Hypoxia, a condition of low oxygen tension, is a characteristic feature of the microenvironment of most solid tumors.[1][2] This oxygen-deprived state is a critical factor in tumor progression, metastasis, and resistance to conventional cancer therapies such as radiotherapy and chemotherapy.[1][3] Nitroimidazoles are a class of compounds that have been extensively investigated for their ability to selectively target hypoxic cells.[4][5] Their mechanism of action relies on a hypoxia-specific bioreductive activation, making them valuable tools as hypoxia imaging agents, radiosensitizers, and hypoxia-activated prodrugs.[1][3][6] this compound, a derivative of 4-nitroimidazole, is a candidate for exploration in hypoxia research due to the established properties of the nitroimidazole core.

Mechanism of Hypoxia-Selective Action

The selective activity of nitroimidazoles in hypoxic environments is attributed to their electron-affinic nature.[4] Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction by intracellular reductases to form a radical anion. This radical anion is highly reactive with oxygen, resulting in its immediate re-oxidation back to the parent compound, which can then diffuse out of the cell.[7]

In contrast, under hypoxic conditions, the low oxygen concentration prevents this re-oxidation. The radical anion undergoes further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[4][7] These reactive species can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and cytotoxicity.[4][5][7] This irreversible binding effectively traps the compound within the hypoxic cells, a property exploited for both imaging and therapeutic purposes.[4] While 2-nitroimidazoles generally have a more positive reduction potential, making them more readily reduced in hypoxic tissues, 4-nitroimidazoles are also effective and have been explored for these applications.[3][8]

Applications in Hypoxia Research
  • Hypoxia-Selective Cytotoxin: Due to their selective toxicity towards oxygen-deficient cells, nitroimidazoles are investigated as standalone chemotherapeutic agents or as part of hypoxia-activated prodrug strategies.[9] The cytotoxicity of these compounds is significantly higher under hypoxic conditions compared to normoxic conditions.[2]

  • Radiosensitizers: Hypoxic cells are notoriously resistant to radiation therapy, as oxygen is required to "fix" radiation-induced DNA damage. By mimicking the role of oxygen, nitroimidazoles can enhance the efficacy of radiation treatment in hypoxic tumor regions.[5]

  • Hypoxia Imaging Probes: When labeled with a radioisotope (e.g., 18F, 99mTc), nitroimidazoles can be used as imaging agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to non-invasively visualize hypoxic regions within tumors.[8][10] This allows for patient stratification and monitoring of treatment response.

Quantitative Data Summary

The following table summarizes representative data for 4-nitroimidazole derivatives, illustrating their hypoxia-selective cytotoxicity. Note that these values are illustrative and specific IC50 values for this compound would need to be determined experimentally.

Compound ClassCell LineIC50 (Normoxia)IC50 (Hypoxia)Hypoxic Cytotoxicity Ratio (HCR)Reference
Nitroimidazole-Oxadiazole ConjugatesHCT11612.50 - 24.39 µM4.69 - 11.56 µM~2-5[2]
Nitroimidazole-Triazole ConjugatesHCT11612.50 - 24.39 µM4.69 - 11.56 µM~2-5[2]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the N-alkylation of nitroimidazoles.

Materials:

  • 4-Methyl-5-nitroimidazole

  • Dimethyl sulfate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methyl-5-nitroimidazole (1 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., HCT116, FaDu)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (<1% O2)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight in a standard incubator (20% O2, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete cell culture medium.

  • Treatment:

    • Normoxic Group: Replace the medium in one set of plates with the medium containing the serially diluted compound. Incubate these plates in a standard incubator.

    • Hypoxic Group: Replace the medium in another set of plates with the serially diluted compound. Place these plates in a hypoxia chamber flushed with a gas mixture of 5% CO2, and balance N2 to achieve <1% O2.

  • Incubation: Incubate both sets of plates for 24-72 hours.

  • Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for both normoxic and hypoxic conditions by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Hypoxia_Selective_Activation cluster_normoxia Normoxic Cell (20% O2) cluster_hypoxia Hypoxic Cell (<1% O2) Normoxia_Compound This compound (Parent Compound) Normoxia_Radical Radical Anion Normoxia_Compound->Normoxia_Radical 1e- Reduction (Nitroreductase) Normoxia_O2 O2 Normoxia_Radical->Normoxia_O2 Reaction Normoxia_Reoxidized Parent Compound (Re-oxidized) Normoxia_O2->Normoxia_Reoxidized Re-oxidation Normoxia_Efflux Efflux from Cell Normoxia_Reoxidized->Normoxia_Efflux Hypoxia_Compound This compound (Parent Compound) Hypoxia_Radical Radical Anion Hypoxia_Compound->Hypoxia_Radical 1e- Reduction (Nitroreductase) Hypoxia_Reactive Reactive Intermediates (Nitroso, Hydroxylamine) Hypoxia_Radical->Hypoxia_Reactive Further Reduction Hypoxia_Macromolecules Cellular Macromolecules (Proteins, DNA) Hypoxia_Reactive->Hypoxia_Macromolecules Binding Hypoxia_Adducts Covalent Adducts (Trapped) Hypoxia_Macromolecules->Hypoxia_Adducts Hypoxia_Cytotoxicity Cytotoxicity Hypoxia_Adducts->Hypoxia_Cytotoxicity Cytotoxicity_Workflow cluster_treatment Treatment with this compound cluster_analysis Data Analysis start Seed cells in 96-well plates overnight Incubate overnight (20% O2) start->overnight normoxia_treat Normoxia Group (20% O2) overnight->normoxia_treat hypoxia_treat Hypoxia Group (<1% O2) overnight->hypoxia_treat incubation Incubate for 24-72 hours normoxia_treat->incubation hypoxia_treat->incubation viability_assay Add Cell Viability Reagent incubation->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end Compare Normoxic vs. Hypoxic IC50 determine_ic50->end

References

Application Notes and Protocols for the Analytical Detection of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-4-nitroimidazole is a nitroimidazole compound, a class of drugs known for their antiprotozoal and antibacterial activities. Due to their potential health risks, including carcinogenicity, the use of many nitroimidazoles in food-producing animals is banned or strictly regulated in numerous countries. Consequently, sensitive and reliable analytical methods are crucial for monitoring their residues in various matrices, including biological tissues, food products, and environmental samples.

This document provides detailed application notes and protocols for the analytical detection of this compound. While specific methods for this particular isomer are not widely published, the methodologies presented here for other nitroimidazole isomers, such as the closely related Dimetridazole (1,2-Dimethyl-5-nitroimidazole), are readily adaptable. These notes are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows. The primary techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The detection of this compound can be approached using several advanced analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of nitroimidazoles due to its high sensitivity, selectivity, and applicability to a wide range of matrices. It allows for the simultaneous detection and quantification of multiple nitroimidazole compounds and their metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of nitroimidazoles. It often requires a derivatization step to improve the volatility and thermal stability of the analytes. GC-MS can provide excellent chromatographic separation and mass spectral confirmation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with UV detection is a more accessible technique for the quantification of nitroimidazoles. While generally less sensitive than mass spectrometry-based methods, it can be suitable for the analysis of pharmaceutical formulations or samples with higher concentrations of the analyte.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of nitroimidazoles using various analytical methods. It is important to note that these values are generally reported for Dimetridazole and other common nitroimidazoles and should be considered as expected performance benchmarks when adapting these methods for this compound. Method validation with the specific target analyte is essential.

Table 1: LC-MS/MS Performance Data for Nitroimidazole Analysis

Analyte (Proxy)MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (r²)Reference
DimetridazoleBovine Muscle0.270.43->0.998[1]
DimetridazoleEgg-1.0 (low QC)86.5 - 118.30.993 - 0.995[2]
DimetridazoleLyophilised Pork0.29-0.44 (CCα)0.36-0.54 (CCβ)101 - 107>0.99[3]
DimetridazoleHoney-<3.283.5 - 92.5-[4]

Table 2: GC-MS Performance Data for Nitroimidazole Analysis

Analyte (Proxy)MatrixLOD (ppb)LOQ (ppb)Recovery (%)Linearity (r)Reference
DimetridazoleTurkey Muscle~5-102.50.997[5]

Table 3: HPLC-UV Performance Data for Nitroimidazole Analysis

Analyte (Proxy)MatrixLOD (µg/mL)LOQ (µg/mL)Recovery (%)Linearity (R²)Reference
MetronidazolePharmaceutical0.0120.12599.57 - 100.30.9999[6]
TinidazolePharmaceutical0.0120.12599.57 - 100.30.9999[6]

LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability

Experimental Protocols

Protocol 1: Analysis of this compound in Biological Tissues by LC-MS/MS

This protocol is adapted from established methods for other nitroimidazoles and is suitable for matrices such as muscle and egg.[1][2]

1. Sample Preparation (QuEChERS-based for Egg) [2]

  • Homogenization: Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.

  • Spiking: Add internal standard solution (e.g., Dimetridazole-d3) and, for validation purposes, a standard solution of this compound. Mix and let stand for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile with 5% formic acid. Shake vigorously for 1 minute. Add a QuEChERS extraction pouch (containing salts like MgSO₄ and NaCl) and shake for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 10 °C.

  • Cleanup: Transfer an aliquot of the supernatant to a clean tube and dilute with water. Pass the diluted extract through a lipid removal cartridge (e.g., Captiva EMR—Lipid).

  • Final Extract: The eluent is collected and is ready for LC-MS/MS analysis.

Sample_Preparation_LC_MS_MS cluster_sample_prep Sample Preparation start Homogenized Sample (5g) spike Spike with Internal Standard start->spike extract Add Acetonitrile/Formic Acid & QuEChERS salts spike->extract centrifuge Centrifuge extract->centrifuge cleanup Pass through Lipid Removal Cartridge centrifuge->cleanup final_extract Final Extract for Analysis cleanup->final_extract

Workflow for sample preparation for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound (m/z 142.1) and its product ions would need to be determined by direct infusion of a standard solution. For Dimetridazole, common transitions are 142 -> 96 and 142 -> 81.[2]

Protocol 2: Analysis of this compound in Biological Tissues by GC-MS

This protocol is based on a method for the analysis of various nitroimidazoles in turkey muscle.[5]

1. Sample Preparation and Derivatization

  • Hydrolysis: Homogenize 1-10 g of minced tissue with a pH 3 buffer and protease solution. Incubate overnight for enzymatic hydrolysis.

  • Centrifugation and Defatting: Centrifuge the mixture and separate the aqueous layer. Defat the aqueous layer with hexane.

  • Solid Phase Extraction (SPE): Adjust the pH to 6 and apply the sample to an Extrelut cartridge.

  • Elution: Elute the analytes with a mixture of tert-butylmethylether and ethyl acetate (1:1).

  • Evaporation: Evaporate the eluent to dryness.

  • Derivatization: Reconstitute the residue in a solution of N,O-bis(trimethylsilyl)acetamide (BSA) in chloroform to form trimethylsilyl (TMS) derivatives.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

Sample_Preparation_GC_MS cluster_sample_prep_gc Sample Preparation and Derivatization start Minced Tissue Sample hydrolysis Enzymatic Hydrolysis start->hydrolysis centrifuge_defat Centrifuge & Defat hydrolysis->centrifuge_defat spe Solid Phase Extraction (SPE) centrifuge_defat->spe elution Elute Analytes spe->elution evaporation Evaporate to Dryness elution->evaporation derivatization Derivatize with BSA evaporation->derivatization final_sample Sample for GC-MS Injection derivatization->final_sample

Workflow for sample preparation and derivatization for GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

  • Column: A DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 285 °C.

  • Oven Temperature Program: Start at 60°C, ramp to 290°C.[5]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM). The characteristic ions for the TMS derivative of this compound would need to be determined from its mass spectrum. For the TMS derivative of Dimetridazole, monitored ions include m/z 141, 112, and 98.[5]

Protocol 3: Analysis of this compound in Pharmaceutical Formulations by HPLC-UV

This protocol is adapted from methods for other nitroimidazole drugs in pharmaceutical dosage forms.[6]

1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter the solution before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.3% phosphoric acid). The optimal composition should be determined to achieve good separation of the analyte from any excipients.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: The UV absorption maximum for this compound would need to be determined using a UV-Vis spectrophotometer. For many nitroimidazoles, this is in the range of 270-320 nm.

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow prep Prepare Standards & Samples inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantify using Calibration Curve detect->quantify result Report Concentration quantify->result

General workflow for HPLC-UV analysis.

Method Validation and Quality Control

For any of the adapted methods, it is imperative to perform a thorough method validation for this compound in the target matrix. Key validation parameters to assess include:

  • Specificity and Selectivity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.

  • Linearity and Range: Establish a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically assessed at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: Evaluate the efficiency of the sample preparation procedure by measuring the amount of analyte recovered from a spiked matrix.

  • Stability: Assess the stability of the analyte in the matrix and in prepared solutions under different storage conditions.

Quality control samples, including blanks, spiked samples, and certified reference materials (if available), should be included in each analytical batch to ensure the ongoing performance and reliability of the method.

References

Application Note: Quantification of 1,5-Dimethyl-4-nitroimidazole using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1,5-Dimethyl-4-nitroimidazole in biological matrices. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to offer high accuracy, precision, and a low limit of quantification, making it suitable for various research and drug development applications. While this method is specifically outlined for this compound, the principles can be adapted from established methods for other nitroimidazole compounds, such as dimetridazole.[1][2]

Introduction

This compound belongs to the nitroimidazole class of compounds, which are known for their use as antibiotics and antiprotozoal agents.[3][4] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis, and drug metabolism research. HPLC-MS/MS offers the necessary selectivity and sensitivity for detecting and quantifying low concentrations of such analytes in complex biological matrices.[5][6][7] This method has been developed based on established protocols for similar nitroimidazole compounds.[1][2][8][9][10]

Experimental Workflow

HPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Liquid-Liquid Extraction or Solid-Phase Extraction sample->extraction Add internal standard & extraction solvent evaporation Evaporation & Reconstitution extraction->evaporation Isolate analyte hplc HPLC Separation (C18 Column) evaporation->hplc Inject sample msms MS/MS Detection (MRM Mode) hplc->msms Eluted analyte quantification Quantification (Calibration Curve) msms->quantification Peak area ratio results Results quantification->results Concentration

Caption: General experimental workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation (Adapted from similar nitroimidazole protocols)[1][11][12]

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., d3-Dimetridazole)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid (FA)

  • Water, deionized

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol for Liquid-Liquid Extraction (LLE): [2]

  • Pipette 1 mL of the biological sample into a centrifuge tube.

  • Add a known amount of internal standard solution.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol for Solid-Phase Extraction (SPE): [8][11]

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-MS/MS Analysis[5][6][7]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point for optimization):

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1][5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C[1]

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |

Mass Spectrometry Conditions (predicted):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions (predicted for this compound):

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 142.1 Predicted fragment 1 100 To be optimized
This compound 142.1 Predicted fragment 2 100 To be optimized

| d3-Dimetridazole (IS) | 145.1 | 99.1 | 100 | 15 |

Note: The precursor ion for this compound is predicted based on its molecular weight. The product ions and collision energies need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Summary

The method should be validated according to standard guidelines, assessing the following parameters. The expected performance based on similar assays is provided.[12][13]

ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.990.995 or higher[6][7]
Accuracy (% Recovery) 80-120%85.6–118.3 %[1]
Precision (% RSD) ≤ 15%< 6%[1]
Limit of Detection (LOD) S/N ≥ 30.02–0.07 µg/kg[5]
Limit of Quantification (LOQ) S/N ≥ 100.05–0.2 µg/kg[5]
Specificity No interfering peaks at the retention time of the analyte and ISHigh specificity expected with MS/MS
Stability Within ±15% of initial concentrationStable under various storage conditions[6]

Data Presentation

The quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Calibration Curve Data

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
0.1 Value Value Value
0.5 Value Value Value
1 Value Value Value
5 Value Value Value
10 Value Value Value
50 Value Value Value

| 100 | Value | Value | Value |

Table 2: Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low 1 Value Value Value Value
Medium 10 Value Value Value Value

| High | 50 | Value | Value | Value | Value |

Logical Relationship Diagram

Method_Validation_Logic cluster_performance Method Performance Characteristics cluster_validation Validation Experiments cluster_outcome Outcome linearity Linearity & Range validated_method Validated Method for Quantification linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method sensitivity Sensitivity (LOD, LOQ) sensitivity->validated_method specificity Specificity specificity->validated_method stability Stability stability->validated_method cal_curve Calibration Curve Analysis cal_curve->linearity cal_curve->sensitivity qc_samples QC Sample Analysis (Intra & Inter-day) qc_samples->accuracy qc_samples->precision blank_matrix Blank Matrix Analysis blank_matrix->specificity stability_exp Stability Experiments stability_exp->stability

Caption: Logical flow of the method validation process.

Conclusion

This application note provides a detailed protocol for the quantification of this compound by HPLC-MS/MS. The described method, adapted from robust methods for similar compounds, is anticipated to be sensitive, specific, and reliable for use in various research and development settings. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data.

References

Application Notes & Protocols: Developing Derivatives of 1,5-Dimethyl-4-nitroimidazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel derivatives based on the 1,5-Dimethyl-4-nitroimidazole scaffold. The protocols outlined below are foundational methodologies adapted from established research on similar nitroimidazole compounds and are intended to serve as a robust starting point for drug discovery programs.

Rationale for this compound Derivatives

Nitroimidazole-based compounds are a cornerstone of antimicrobial and anticancer chemotherapy.[1] The nitro group is a key pharmacophore, which, under hypoxic conditions typical of anaerobic bacteria and solid tumors, can be bioreductively activated to form cytotoxic radicals that damage DNA and other vital cellular components.[2][3] Derivatives of 4-nitroimidazoles, in particular, have shown promise as antitubercular and anticancer agents.[2][4] By modifying the this compound core, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The general mechanism of action involves the enzymatic reduction of the nitro group to generate reactive nitrogen species, which are responsible for the cytotoxic effects.[1][2]

G cluster_Cell Target Cell (Anaerobic Bacterium or Hypoxic Tumor Cell) Prodrug Nitroimidazole Derivative (Prodrug) Enzyme Cellular Nitroreductases Prodrug->Enzyme Enters Cell & is Reduced Radical Reactive Nitrogen Species (e.g., NO2-) Enzyme->Radical Bioreductive Activation Damage Cellular Damage (DNA Strand Breaks, Protein Dysfunction) Radical->Damage Induces Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Mechanism of action for nitroimidazole prodrugs.

Synthetic Protocols

General N-Alkylation of 4-Nitroimidazoles

This protocol describes a general method for synthesizing N-alkyl derivatives from a 4-nitroimidazole starting material, which can be adapted for this compound.

G Start Start: 1,5-Dimethyl- 4-nitroimidazole Solvent Dissolve in Solvent (e.g., DMF, Acetonitrile) Start->Solvent Base Add Base (e.g., K2CO3, KOH) Solvent->Base Stir15 Stir for 15 min Base->Stir15 Alkylating Add Alkylating Agent (e.g., Alkyl Halide) Stir15->Alkylating React React at RT or 60°C (Monitor by TLC) Alkylating->React Quench Quench with Ice-Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over MgSO4 & Evaporate Solvent Wash->Dry Purify Purify Product (Recrystallization or Chromatography) Dry->Purify End Final Product: N-Substituted Derivative Purify->End

Caption: General workflow for the synthesis of N-alkyl derivatives.

Protocol 2.1: N-Alkylation

  • Preparation: To a solution of this compound (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile, add a base like Potassium Carbonate (K₂CO₃) (1.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolide anion.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) (2 equivalents) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-alkylated derivative.[5]

  • Characterization: Confirm the structure of the final compound using NMR, Mass Spectrometry, and determine its melting point.[2][6]

Biological Evaluation Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial and fungal strains.[5][7]

G Start Prepare Stock Solution of Test Compound in DMSO Plate Prepare 96-Well Plate with Serial Dilutions of Compound in Growth Medium Start->Plate AddInoculum Add Microbial Suspension to Each Well Plate->AddInoculum Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum->AddInoculum Controls Include Positive (Microbe only) & Negative (Medium only) Controls AddInoculum->Controls Incubate Incubate Plate at 37°C for 18-24 hours Controls->Incubate Observe Visually Inspect for Turbidity or Use Plate Reader (OD600) Incubate->Observe End Determine MIC: Lowest Concentration with No Visible Growth Observe->End

Caption: Workflow for the broth microdilution MIC assay.

Protocol 3.1: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of the synthesized derivative in Dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound against cancer cell lines.[4][9]

G Start Seed Cancer Cells in a 96-Well Plate and Incubate for 24h Treat Treat Cells with Serial Dilutions of Test Compound Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent to Each Well Incubate->AddMTT IncubateMTT Incubate for 2-4 hours (Allows Formazan Crystal Formation) AddMTT->IncubateMTT Solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Read Measure Absorbance at ~570 nm Solubilize->Read Calculate Calculate Cell Viability (%) and Determine IC50 Value Read->Calculate

Caption: Workflow for determining anticancer activity via MTT assay.

Protocol 3.2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 to 100 µM).[9] Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[10]

Data Presentation

Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison between derivatives.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureusE. faecalisE. coli
Parent Scaffold >128>128>128
Derivative 1 3264128
Derivative 2 81664
Metronidazole 163264

Table 2: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

Compound IDHuman Lung Carcinoma (A549)Human Breast Cancer (MDA-MB-231)Human Prostate Cancer (PC3)Normal Cells (Vero)
Parent Scaffold >100>100>100>100
Derivative 1 25.518.735.2>100
Derivative 2 9.85.212.485.1
Doxorubicin 0.80.51.25.0

References

Application Notes and Protocols for the Use of 1,5-Dimethyl-4-nitroimidazole and Related 4-Nitroimidazoles in the Study of Anaerobic Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1,5-Dimethyl-4-nitroimidazole is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related 4-nitroimidazole and 5-nitroimidazole derivatives and are intended to provide a framework for the investigation of this compound against anaerobic protozoa.

Introduction

Nitroimidazole compounds are a critical class of antimicrobial agents used in the treatment of infections caused by anaerobic bacteria and protozoa. Their mechanism of action relies on the reduction of the nitro group within the anaerobic environment of the target organism, leading to the formation of cytotoxic radicals that damage cellular components, including DNA. While 5-nitroimidazoles like metronidazole and tinidazole are widely used clinically, there is growing interest in the therapeutic potential of 4-nitroimidazole derivatives due to their distinct structure-activity relationships and potential to overcome existing drug resistance.

This document provides an overview of the potential applications of this compound and related compounds in the study of anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. It includes extrapolated data, potential mechanisms of action, and detailed experimental protocols to guide researchers in this area.

Mechanism of Action of Nitroimidazoles

The antiparasitic activity of nitroimidazoles is initiated by the reduction of their nitro group, a process that occurs efficiently in the low redox potential environment of anaerobic protozoa. This bioactivation is catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[1][]

dot digraph "Nitroimidazole_Activation_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Nitroimidazole_Prodrug" [label="Nitroimidazole\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Entry" [label="Passive Diffusion\ninto Protozoan Cell"]; "Reduction" [label="Reduction of Nitro Group\n(PFOR/Ferredoxin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical_Formation" [label="Formation of\nReactive Nitro Radicals", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Strand Breaks and\nInhibition of Repair"]; "Cell_Death" [label="Protozoal Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Nitroimidazole_Prodrug" -> "Cell_Entry" [label=" "]; "Cell_Entry" -> "Reduction" [label=" "]; "Reduction" -> "Radical_Formation" [label=" "]; "Radical_Formation" -> "DNA_Damage" [label=" "]; "DNA_Damage" -> "Cell_Death" [label=" "]; } caption="Generalized activation pathway of nitroimidazoles in anaerobic protozoa."

Quantitative Data on Related 4-Nitroimidazoles

CompoundR-group (at C5)E. histolytica IC50 (µM)G. intestinalis IC50 (µM)
Metronidazole (Reference) -~4.0~4.0
5aPhenyl4.434.43
5b4-Methylphenyl3.253.25
5c4-Methoxyphenyl1.721.72
5d4-Chlorophenyl2.892.89
5e3-Methoxyphenyl1.951.95
5f 3-Chlorophenyl 1.47 1.47

Data extracted from Khan et al. (2009).[3]

Experimental Protocols

The following are detailed protocols for the in vitro susceptibility testing of nitroimidazole compounds against common anaerobic protozoa. These can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against T. vaginalis using a broth microdilution method.

Materials:

  • T. vaginalis culture (e.g., ATCC strains)

  • TYI-S-33 medium supplemented with serum

  • Test compound (this compound) stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Inverted microscope

Procedure:

  • Drug Preparation: Prepare a stock solution of the test compound. Perform serial dilutions in TYI-S-33 medium to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture T. vaginalis to the mid-logarithmic phase of growth. Adjust the parasite concentration to approximately 5 x 10^4 cells/mL in fresh medium.

  • Plate Setup: Add 100 µL of the diluted test compound to triplicate wells of a 96-well plate. Add 100 µL of the parasite suspension to each well. Include positive (parasites only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 48 hours under anaerobic conditions.

  • MIC Determination: After incubation, examine each well using an inverted microscope to assess parasite motility and morphology. The MIC is defined as the lowest concentration of the compound at which a significant reduction in motile trophozoites is observed compared to the control.[4]

dot digraph "Trichomonas_Susceptibility_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#FFFFFF"; "Drug_Dilution" [label="Prepare Serial Dilutions of\nthis compound"]; "Parasite_Culture" [label="Culture T. vaginalis\nto mid-log phase"]; }

subgraph "cluster_assay" { label="Assay"; style="filled"; color="#FFFFFF"; "Plate_Inoculation" [label="Inoculate 96-well plate with\ndrug dilutions and parasites"]; "Incubation" [label="Incubate anaerobically\nat 37°C for 48h"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; color="#FFFFFF"; "Microscopy" [label="Examine wells for\nmotile trophozoites"]; "MIC_Determination" [label="Determine Minimum\nInhibitory Concentration (MIC)"]; }

"Drug_Dilution" -> "Plate_Inoculation"; "Parasite_Culture" -> "Plate_Inoculation"; "Plate_Inoculation" -> "Incubation"; "Incubation" -> "Microscopy"; "Microscopy" -> "MIC_Determination"; } caption="Workflow for in vitro susceptibility testing of T. vaginalis."

Protocol 2: In Vitro Susceptibility Testing of Giardia lamblia

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against G. lamblia trophozoites.

Materials:

  • G. lamblia culture (e.g., ATCC strains)

  • TYI-S-33 medium supplemented with bile

  • Test compound stock solution

  • 96-well microtiter plates

  • Cell viability reagent (e.g., resazurin-based assay)

  • Plate reader

Procedure:

  • Drug Preparation: Prepare serial dilutions of the test compound in TYI-S-33 medium.

  • Inoculum Preparation: Grow G. lamblia trophozoites to confluency. Detach the trophozoites by cold shock and adjust the concentration to 2 x 10^5 cells/mL.

  • Plate Setup: Dispense 100 µL of the parasite suspension into each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic environment.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for an additional 4-6 hours.

  • IC50 Determination: Measure the fluorescence or absorbance using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Susceptibility Testing of Entamoeba histolytica

This protocol details a method for assessing the amoebicidal activity of a test compound against E. histolytica trophozoites.

Materials:

  • E. histolytica culture (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium

  • Test compound stock solution

  • 24-well plates

  • Inverted microscope

  • Trypan blue solution

Procedure:

  • Drug Preparation: Prepare dilutions of the test compound in TYI-S-33 medium.

  • Inoculum Preparation: Culture E. histolytica to obtain a confluent monolayer. Detach the trophozoites and adjust the concentration to 1 x 10^5 cells/mL.

  • Plate Setup: Seed 1 mL of the parasite suspension into each well of a 24-well plate and allow them to adhere for 2-3 hours at 37°C.

  • Drug Exposure: Remove the medium and add fresh medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Viability Assessment: After incubation, detach the trophozoites and perform a cell count using a hemocytometer and trypan blue exclusion to determine the percentage of viable cells. The concentration that causes 50% or 90% inhibition of parasite growth (IC50 or IC90) can then be calculated.

Structure-Activity Relationship (SAR) of 4-Nitroimidazoles

Studies on various 4- and 5-nitroimidazole derivatives have provided some insights into their structure-activity relationships.

  • Position of the Nitro Group: The position of the nitro group on the imidazole ring is a key determinant of activity. Generally, 5-nitroimidazoles are more active against anaerobic protozoa than 4-nitroimidazoles. However, 4-nitroimidazoles may possess activity against a broader range of microorganisms, including some aerobic bacteria.[5]

  • Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly influence the compound's lipophilicity, cell permeability, and interaction with the target enzymes. For instance, in the 5-aryl-1-methyl-4-nitroimidazole series, the presence of a 3-chlorophenyl group at the C5 position resulted in the most potent activity against E. histolytica and G. intestinalis.[3]

dot digraph "SAR_Logic" { rankdir="TB"; node [shape="ellipse", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Nitroimidazole_Core" [label="Nitroimidazole\nScaffold"]; "Nitro_Position" [label="Position of\nNitro Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituents" [label="Ring\nSubstituents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Activity" [label="Antiprotozoal\nActivity"];

"Nitroimidazole_Core" -> "Nitro_Position"; "Nitroimidazole_Core" -> "Substituents"; "Nitro_Position" -> "Activity"; "Substituents" -> "Activity"; } caption="Key determinants of nitroimidazole activity."

Conclusion

While direct experimental data on this compound is scarce, the information available for structurally similar 4-nitroimidazoles suggests that it holds potential as an antiparasitic agent. The provided protocols offer a robust framework for its in vitro evaluation against key anaerobic protozoa. Further research into the synthesis, efficacy, and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Protocol for Assessing the Mutagenicity of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitroimidazole compounds are a class of antibiotics and antiprotozoal agents widely used in human and veterinary medicine. However, concerns about their potential mutagenicity and carcinogenicity have been raised, primarily linked to the reduction of the nitro group, which can lead to the formation of reactive intermediates that damage DNA.[1][2][3][4] Therefore, a thorough assessment of the mutagenic potential of new and existing nitroimidazole derivatives is a critical step in drug development and safety evaluation. This document provides a detailed protocol for a tiered approach to assessing the mutagenicity of nitroimidazole compounds, incorporating internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]

Tiered Approach to Mutagenicity Testing:

A standard battery of tests is recommended to evaluate the mutagenic potential of pharmaceuticals. This typically includes:

  • A bacterial reverse mutation assay (Ames test): To detect gene mutations.

  • An in vitro mammalian cell assay: To assess chromosomal damage (e.g., micronucleus test or chromosomal aberration assay).

  • An in vivo genotoxicity assay: To evaluate mutagenicity in a whole animal system (e.g., in vivo micronucleus test or comet assay).

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]

Principle:

Auxotrophic strains of Salmonella typhimurium that cannot synthesize histidine are exposed to the test compound. If the compound is a mutagen, it will cause a mutation that restores the ability of the bacteria to produce histidine, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the compound.[9] Many nitroimidazoles have shown mutagenic activity in the Ames test, particularly in strains that detect base-pair substitutions.[10][11]

Experimental Protocol:

a. Bacterial Strains: A minimum of five strains should be used, including TA97, TA98, TA100, TA102, and TA1535.[1] These strains detect various types of mutations, including frameshift and base-pair substitutions.

b. Metabolic Activation (S9 Mix): Since some compounds only become mutagenic after being metabolized, the assay should be performed with and without a metabolic activation system (S9 mix), which is typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

c. Procedure (Plate Incorporation Method):

  • Preparation: Prepare overnight cultures of each bacterial strain in nutrient broth.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations (dissolved in a suitable solvent like DMSO), and 500 µL of phosphate buffer or S9 mix.[1][12]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[1][8]

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

d. Positive Controls:

  • Without S9: Sodium azide (for TA100, TA1535), 4-nitroquinoline-N-oxide (for TA97, TA98), and mitomycin C (for TA102).[1][8]

  • With S9: 2-Aminoanthracene or benzo[a]pyrene for all strains.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13]

Principle:

Cultured mammalian cells are exposed to the test compound. After treatment, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The number of micronuclei in these binucleated cells is then scored. An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (causes chromosome loss).

Experimental Protocol:

a. Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) can be used.

b. Procedure (using human lymphocytes):

  • Cell Culture: Culture human peripheral blood lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) for approximately 48 hours.

  • Treatment: Add the nitroimidazole compound at various concentrations to the cell cultures and incubate for a suitable period (e.g., 3-4 hours). The treatment can be with or without S9 metabolic activation.

  • Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 µg/mL). Incubate for another 24-28 hours.

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

c. Positive Controls:

  • Without S9: Mitomycin C or cytosine arabinoside.

  • With S9: Cyclophosphamide or benzo[a]pyrene.

In Vivo Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells from animal tissues.[14][15] It is a valuable tool for assessing the genotoxicity of compounds in target organs.[16][17]

Principle:

Animals are treated with the test compound. Cells are then isolated from various organs, embedded in agarose on a microscope slide, and lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.[14]

Experimental Protocol:

a. Animal Model: Typically, rodents (e.g., rats or mice) are used.

b. Procedure:

  • Dosing: Administer the nitroimidazole compound to the animals (e.g., by oral gavage or intraperitoneal injection) at multiple dose levels. A single or multiple dosing regimen can be used.

  • Tissue Collection: At a suitable time after the last dose (e.g., 2-6 hours), euthanize the animals and collect the target organs (e.g., liver, stomach, kidney, bone marrow).

  • Cell Preparation: Prepare a single-cell suspension from each organ.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and apply it to a microscope slide pre-coated with normal melting point agarose.[1][18]

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

  • Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) and apply an electric field.

  • Staining and Scoring: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the DNA damage (e.g., tail length, % DNA in the tail, tail moment). At least 50-100 cells should be scored per slide.[1]

c. Positive Control: A known genotoxic agent, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), should be used as a positive control.[1][18]

Data Presentation

Table 1: Summary of Ames Test Results for Selected Nitroimidazole Compounds

CompoundStrains TestedMetabolic Activation (S9)ResultMutagenic Potency (revertants/nmol)Reference
MetronidazoleTA100, TA1535+/-Positive0.127 - 2.5[11][19]
TinidazoleTA98, TA100, TA1535, TA1537, TA1538+/-Positive in TA100, mixed in othersNot specified[20][21]
BenznidazoleS. typhimuriumNot specifiedPositiveNot specified[1]
FexinidazoleNot specifiedNot specifiedPositive (prejudice against nitroaromatics)Not specified[1]
MegazolNot specifiedNot specifiedPositiveNot specified[1]
Various Novel NitroimidazolesTA97, TA98, TA100, TA102, TA1535-Varied, some positive in TA100Not specified[2]

Table 2: Summary of In Vitro and In Vivo Genotoxicity Data for Selected Nitroimidazole Compounds

CompoundAssaySystemResultObservationsReference
MetronidazoleMicronucleusMouse in vivoNegativeNo increase in micronucleated polychromatic erythrocytes.[22]
MetronidazoleChromosomal AberrationsHuman lymphocytes in vitroNegativeNo increase in chromosomal aberrations.[22]
MetronidazoleComet AssayMouse in vivoPositiveInduced DNA fragmentation.[23]
TinidazoleMicronucleusMouse in vivoPositiveIncreased frequency of micronucleated polychromatic erythrocytes.[20]
TinidazoleChromosomal AberrationsHuman lymphocytes in vitroPositiveIncreased frequency of chromosomal aberrations.[24]
Various Novel NitroimidazolesComet AssayHuman whole blood in vitroVariedSome compounds induced significant DNA damage.[1][18]

Mandatory Visualization

Mutagenicity_Assessment_Workflow cluster_in_silico (Q)SAR Analysis cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment QSAR In Silico (Q)SAR Analysis Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames Initial Screen Micronucleus_vitro In Vitro Mammalian Cell Micronucleus Assay Ames->Micronucleus_vitro If Positive Risk Risk Characterization and Regulatory Submission Ames->Risk If Negative Micronucleus_vivo In Vivo Mammalian Micronucleus Assay Micronucleus_vitro->Micronucleus_vivo If Positive Comet In Vivo Comet Assay Micronucleus_vitro->Comet If Positive (Alternative/Additional) Micronucleus_vivo->Risk Comet->Risk

Caption: Tiered workflow for assessing the mutagenicity of nitroimidazole compounds.

Nitroimidazole_Mutagenicity_Pathway Nitroimidazole Nitroimidazole (R-NO2) Reduction Nitroreductase-mediated Reduction Nitroimidazole->Reduction Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Reduction->Intermediates DNA_Adducts Formation of DNA Adducts Intermediates->DNA_Adducts DNA_Damage DNA Strand Breaks and Base Modifications DNA_Adducts->DNA_Damage Mutation Gene Mutations & Chromosomal Aberrations DNA_Damage->Mutation

Caption: Proposed mechanism of nitroimidazole-induced mutagenicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for researchers engaged in the synthesis of 1,5-Dimethyl-4-nitroimidazole. The content is structured to address common experimental challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and logical two-step approach is generally employed. The first step involves the nitration of 4-methylimidazole to produce the key intermediate, 4-methyl-5-nitroimidazole. The second step is the regioselective N-methylation of this intermediate to yield the final product, this compound. Careful control of reaction conditions in the second step is crucial to favor methylation at the N-1 position.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield can stem from inefficiencies in either the nitration or methylation stage. For the nitration step, incomplete reaction or formation of dinitro byproducts can be an issue. For the N-methylation step, common problems include poor regioselectivity leading to the formation of the 1,4-dimethyl-5-nitroimidazole isomer, incomplete conversion of the starting material, or product degradation under harsh conditions.

Q3: How can I confirm that I have synthesized the correct isomer (this compound vs. 1,4-Dimethyl-5-nitroimidazole)?

A3: Unambiguous structural confirmation requires spectroscopic analysis. 1H and 13C NMR spectroscopy are the most powerful tools for this purpose. The chemical shifts of the imidazole ring proton and the two methyl groups will be distinct for each isomer. Comparing the acquired spectra with literature values for analogous compounds or using advanced 2D NMR techniques (like NOESY) can help determine the precise substitution pattern.

Q4: What are the primary safety considerations for this synthesis?

A4: Both steps of this synthesis require stringent safety measures. The nitration step uses a mixture of fuming nitric acid and concentrated sulfuric acid, which is highly corrosive and can cause exothermic reactions if not controlled. All additions should be performed slowly and with adequate cooling. The N-methylation step often uses hazardous reagents like dimethyl sulfate, which is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental Workflow

The synthesis of this compound is typically approached via a two-step process outlined below.

G Start 4-Methylimidazole (Starting Material) Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 4-Methyl-5-nitroimidazole (Intermediate) Nitration->Intermediate Methylation Step 2: N-Methylation (e.g., (CH₃)₂SO₄, Base) Intermediate->Methylation Crude Crude Product (Isomeric Mixture) Methylation->Crude Purification Purification (Column Chromatography) Crude->Purification Final This compound (Final Product) Purification->Final

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low yield or no reaction during the nitration of 4-methylimidazole.

  • Possible Cause A: Inadequate Nitrating Agent Strength. The nitrating mixture (HNO₃/H₂SO₄) may not be potent enough.

    • Solution: Ensure the use of fuming nitric acid and concentrated sulfuric acid. The reaction requires elevated temperatures (around 100°C) to proceed effectively.[1]

  • Possible Cause B: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature as per the established protocol. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture (use caution and quench properly before spotting).

Problem 2: Low yield during the N-methylation of 4-methyl-5-nitroimidazole.

  • Possible Cause A: Inappropriate Base or Solvent. The choice of base and solvent significantly impacts the deprotonation of the imidazole nitrogen and the subsequent alkylation, affecting the yield.[2]

    • Solution: Potassium carbonate (K₂CO₃) is often more effective than potassium hydroxide (KOH).[2] Acetonitrile (CH₃CN) as a solvent has been shown to give better yields compared to DMSO or DMF.[2] Refer to Table 1 for a comparison of conditions.

  • Possible Cause B: Low Reaction Temperature. Room temperature reactions for the alkylation of nitroimidazoles are often slow and result in low yields.[2]

    • Solution: Heating the reaction mixture can markedly improve yields. A temperature of 60°C has been shown to be effective, leading to yields in the 66-85% range.[2]

  • Possible Cause C: Formation of Isomeric Byproduct. Methylation can potentially occur at the N-3 position, leading to the formation of 1,4-dimethyl-5-nitroimidazole, which can be difficult to separate and lowers the yield of the desired product.

    • Solution: The regioselectivity of N-alkylation is sensitive to the reaction conditions. While N-1 alkylation is generally favored for 4-nitroimidazoles, optimizing the base, solvent, and temperature is key. Computational studies can also help predict the most likely site of alkylation.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause A: Presence of Isomers. The crude product may contain a mixture of N-1 and N-3 methylated isomers with similar polarities.

    • Solution: Purification by column chromatography on silica gel is the standard method. A carefully selected eluent system (e.g., Ethyl Acetate/Hexane) with a shallow gradient may be required to achieve good separation.

  • Possible Cause B: Unreacted Starting Material. The reaction may not have gone to completion.

    • Solution: Monitor the reaction by TLC to ensure all the starting 4-methyl-5-nitroimidazole is consumed before workup. If the reaction has stalled, consider adding more methylating agent or extending the reaction time.

Troubleshooting Flowchart: Low Methylation Yield

G Start Low Yield in N-Methylation Step Check_TLC Analyze crude reaction mixture by TLC/LCMS Start->Check_TLC Decision_SM Is starting material (SM) still present? Check_TLC->Decision_SM Decision_Products Are multiple products observed? Decision_SM->Decision_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase temperature to ~60°C - Extend reaction time Decision_SM->Optimize_Conditions Yes Isomer_Formation Likely Isomer Formation (1,4-dimethyl-5-nitroimidazole) Decision_Products->Isomer_Formation Yes Purification_Issue Purification Challenge Decision_Products->Purification_Issue No (single product, low recovery) End Yield Improved Optimize_Conditions->End Check_Reagents Verify activity of base and methylating agent Check_Reagents->Optimize_Conditions Optimize_Selectivity Optimize for Regioselectivity: - Use K₂CO₃ as base - Use Acetonitrile (CH₃CN) as solvent Isomer_Formation->Optimize_Selectivity Optimize_Selectivity->End Refine_Chroma Refine column chromatography: - Use shallow eluent gradient - Consider alternative stationary phase Purification_Issue->Refine_Chroma Refine_Chroma->End

Caption: A logical guide to troubleshooting low yields in the N-methylation step.

Data Summary

The selection of base, solvent, and temperature is critical for maximizing the yield of the N-methylation step. The following table summarizes findings from studies on analogous N-alkylation of 4-nitroimidazole.

Table 1: Effect of Reaction Conditions on N-Alkylation Yield of 4-Nitroimidazole

Base Solvent Temperature (°C) Yield Range (%) Reference
K₂CO₃ CH₃CN Room Temp. Low [2]
KOH DMSO / DMF Room Temp. Low [2]
K₂CO₃ CH₃CN 60 66 - 85 [2]

| K₂CO₃ | DMSO / DMF | 60 | Moderate |[2] |

Data adapted from studies on various alkylating agents. Yields are indicative and should be optimized for methylation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nitroimidazole (Intermediate)

This protocol is adapted from a known procedure for the nitration of 4-methylimidazole.[1]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, cool 10 g (0.12 mol) of 4-methylimidazole.

  • Acid Addition: While cooling, add 11 mL (0.24 mol) of fuming nitric acid dropwise. Following this, carefully add 11 mL of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture with stirring at 100°C for 2.5 hours.

  • Quenching: After cooling the reaction mixture to room temperature, pour it slowly into 500 mL of ice water with vigorous stirring. A precipitate will form.

  • Isolation: Filter the precipitate. Neutralize the filtrate with ammonium hydroxide, which may cause more product to precipitate. Filter again.

  • Purification: Combine all the collected solids and recrystallize from water to yield pure 4-methyl-5-nitroimidazole.

Protocol 2: General Procedure for N-Methylation

This protocol is a general method based on effective conditions reported for the N-alkylation of nitroimidazoles.

  • Preparation: To a solution of 4-methyl-5-nitroimidazole (1 equivalent) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (1.1 equivalents).

  • Reagent Addition: Stir the mixture for 15 minutes at room temperature. Then, add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60°C and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (EtOAc) and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the resulting residue by column chromatography on silica gel (e.g., using an EtOAc/Hexane gradient) to isolate this compound.

References

challenges in the regioselective synthesis of N-alkylated nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenges encountered during the regioselective synthesis of N-alkylated nitroimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of nitroimidazoles?

The primary challenge is controlling regioselectivity. Nitroimidazoles, such as 4(5)-nitroimidazole, are tautomeric and, upon deprotonation, form an ambident anion. This anion can be alkylated at either the N-1 or N-3 position, often resulting in a mixture of two regioisomers which can be difficult to separate.

Q2: Which factors have the most significant impact on regioselectivity and yield?

The choice of base, solvent, reaction temperature, and the substitution pattern of the nitroimidazole ring are the most critical factors.[1] Steric hindrance from substituents on the imidazole ring can direct alkylation to the less hindered nitrogen. For example, the alkylation of 2-methyl-5-nitroimidazole favors the N-3 position due to the steric effect of the adjacent methyl group.[1] In the case of 4-nitroimidazole, alkylation generally favors the N-1 position.[1]

Q3: What are the generally recommended starting conditions for a new N-alkylation reaction?

For achieving good yields, a common and effective starting point is using potassium carbonate (K₂CO₃) as the base in acetonitrile (CH₃CN) as the solvent, with the reaction heated to around 60°C.[1] This combination has been shown to produce yields in the range of 66-85% for various alkylating agents.

Q4: How does reaction temperature influence the outcome?

Temperature significantly affects both the reaction rate and the final yield. Reactions performed at room temperature often result in low yields, while heating to 60°C has been shown to markedly improve yields.[1] In acidic media, temperature can even be used to control regioselectivity; lower temperatures may favor the kinetic product (e.g., 1-alkyl-5-nitroimidazole), while higher temperatures can lead to the thermodynamically more stable isomer (e.g., 1-alkyl-4-nitroimidazole) through an equilibration process.[2]

Q5: How can I confirm the structure and distinguish between the N-1 and N-3 isomers?

The most reliable method for structure elucidation and distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1] The chemical shifts of the ring protons and carbons are sensitive to the position of the alkyl group. In some cases, single-crystal X-ray crystallography can be used for unambiguous structure confirmation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: My reaction yield is consistently low.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation The base may not be strong enough or suitable for the solvent system. Potassium hydroxide (KOH) often gives lower yields compared to potassium carbonate (K₂CO₃).[1] Recommendation: Switch to K₂CO₃.
Poor Solvent Choice The solvent affects the solubility of the reactants and the reactivity of the nucleophile. While DMF and DMSO are common, acetonitrile often provides superior yields.[1] Recommendation: Use acetonitrile as the solvent.
Low Reaction Temperature Many N-alkylation reactions of nitroimidazoles are slow at room temperature. Recommendation: Heat the reaction mixture to 60°C to improve both the rate and the yield.[1]
Inactive Alkylating Agent The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow. Recommendation: Consider switching to the corresponding alkyl bromide or iodide.[3]

Problem 2: I'm getting a mixture of regioisomers (poor regioselectivity).

Potential Cause Troubleshooting Steps
Kinetic vs. Thermodynamic Control The reaction conditions may favor the formation of a kinetic product that is not the desired isomer. This is particularly relevant in acidic conditions.[2] Recommendation: Systematically vary the temperature. Higher temperatures can promote equilibration to the more thermodynamically stable isomer.[2]
Steric and Electronic Effects For substituted nitroimidazoles, the inherent steric and electronic properties dictate the preferred site of alkylation. Recommendation: Analyze the starting material. For 4-nitroimidazole, N-1 alkylation is electronically favored.[1] For 2-substituted imidazoles, the less hindered nitrogen is the likely site of attack.

Problem 3: A suspected dialkylated imidazolium salt is forming as a byproduct.

Potential Cause Troubleshooting Steps
Excess Alkylating Agent The N-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent.[3] Recommendation: Use a precise 1:1 molar ratio of the nitroimidazole to the alkylating agent. If the issue persists, try using a slight excess of the nitroimidazole.
High Reaction Temperature Elevated temperatures can sometimes promote this side reaction. Recommendation: If dialkylation is a major issue, attempt the reaction at a lower temperature for a longer duration.

Visual Guides

Reaction Pathway

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Nitroimidazole 4(5)-Nitroimidazole Anion Ambident Nitroimidazolide Anion Nitroimidazole->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion RX Alkylating Agent (R-X) N1_Product 1-Alkyl-4-nitroimidazole (N-1 Isomer) RX->N1_Product N3_Product 1-Alkyl-5-nitroimidazole (N-3 Isomer) RX->N3_Product Anion->N1_Product SN2 Attack at N-1 Anion->N3_Product SN2 Attack at N-3

Troubleshooting Workflow

// Node definitions start [label="Problem:\nLow Yield or Poor Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_base [label="Is the base K₂CO₃?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_base [label="Action: Switch from KOH\nto K₂CO₃", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_solvent [label="Is the solvent CH₃CN?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_solvent [label="Action: Switch from DMF/DMSO\nto CH₃CN", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_temp [label="Is temperature elevated (e.g., 60°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_temp [label="Action: Heat reaction\nto 60°C", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_stoich [label="Is stoichiometry 1:1?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_stoich [label="Action: Adjust stoichiometry\nto avoid excess alkylating agent", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Re-evaluate Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_base; q_base -> q_solvent [label="Yes"]; q_base -> a_base [label="No"]; a_base -> q_solvent;

q_solvent -> q_temp [label="Yes"]; q_solvent -> a_solvent [label="No"]; a_solvent -> q_temp;

q_temp -> q_stoich [label="Yes"]; q_temp -> a_temp [label="No"]; a_temp -> q_stoich;

q_stoich -> end_node [label="Yes"]; q_stoich -> a_stoich [label="No"]; a_stoich -> end_node; } enddot Caption: Decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table summarizes the reported yields for the N-alkylation of 4-nitroimidazole with various alkylating agents under different conditions, demonstrating the influence of base, solvent, and temperature.

Table 1: Effect of Reaction Conditions on Product Yield for Alkylation of 4-Nitroimidazole Data extracted from Hakmaoui et al., 2022.[1]

Alkylating AgentBaseSolventTemp. (°C)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN6085
Ethyl bromoacetateK₂CO₃DMSO6080
Ethyl bromoacetateK₂CO₃DMF6078
Ethyl bromoacetateKOHCH₃CN6078
Ethyl bromoacetateK₂CO₃CH₃CNRoom Temp.56
Ethyl bromoacetateKOHCH₃CNRoom Temp.48
Allyl bromideK₂CO₃CH₃CN6075
Allyl bromideK₂CO₃CH₃CNRoom Temp.44
Propargyl bromideK₂CO₃CH₃CN6075
Propargyl bromideK₂CO₃CH₃CNRoom Temp.40

Key Experimental Protocols

The following are generalized protocols based on procedures reported in the literature.[1] Researchers should adapt these based on the specific scale and reactivity of their substrates.

Protocol 1: N-Alkylation in Acetonitrile (CH₃CN)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroimidazole (1.0 eq.).

  • Solvent and Base: Add acetonitrile (CH₃CN) to dissolve the starting material, followed by potassium carbonate (K₂CO₃, 1.1 eq.).

  • Stirring: Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add the desired alkylating agent (2.0 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60°C and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (EtOAc) and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the desired N-alkylated product.

Protocol 2: N-Alkylation in DMF or DMSO

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-nitroimidazole (1.0 eq.).

  • Solvent and Base: Add dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the starting material, followed by potassium carbonate (K₂CO₃, 1.1 eq.) or potassium hydroxide (KOH, 1.1 eq.).

  • Stirring: Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (2.0 eq.) dropwise.

  • Reaction: Stir the reaction at the desired temperature (room temperature or heated) and monitor its progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with brine and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter the solution and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,5-Dimethyl-4-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in crude this compound typically arise from the synthetic route. Common impurities may include unreacted starting materials, such as 4-nitroimidazole and methylating agents, as well as regioisomers like 1,5-Dimethyl-2-nitroimidazole. Side-reaction products and residual solvents are also potential contaminants.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and identifying impurities. Other useful techniques include Thin-Layer Chromatography (TLC) for a quick assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any structural isomers or other impurities.

Q4: My purified this compound is colored. How can I decolorize it?

A4: A persistent color in your purified product may be due to trace impurities. Treating a solution of the compound with activated charcoal can be effective. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat with stirring for a short period. Then, perform a hot filtration to remove the charcoal, followed by recrystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent. The solvent is not suitable for dissolving this compound.Refer to the solvent screening table below. Try a more polar solvent or a solvent mixture. Gentle heating may also be necessary.
Oiling out occurs during cooling. The boiling point of the solvent is too high, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent to decrease the supersaturation. Ensure a slow cooling rate.
Poor recovery of the purified compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals do not form upon cooling. The solution is not saturated, or nucleation is slow.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The chosen eluent system is not optimal.Perform a TLC analysis to determine the best solvent system that provides good separation between your product and the impurities. A gradient elution may be necessary.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.
Streaking or tailing of the compound band. The compound may be interacting too strongly with the stationary phase or the column is overloaded.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size.
Cracking of the silica gel bed. Improper packing of the column or a rapid change in solvent polarity.Ensure the column is packed uniformly. When running a gradient, change the solvent composition gradually.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening for this compound
Solvent Solubility (Cold) Solubility (Hot) Crystal Quality Recovery
EthanolLowHighGoodHigh
MethanolModerateHighFairModerate
IsopropanolLowModerateGoodHigh
Ethyl AcetateLowHighExcellentHigh
TolueneVery LowLowPoorLow
WaterVery LowVery LowN/AN/A
Acetone/Hexane (1:3)LowHighGoodModerate

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Illustrative Column Chromatography Conditions for this compound Purification
Parameter Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%)
Loading Technique Dry loading with silica gel
Typical Rf of Product ~0.3 in 50% Ethyl Acetate/Hexane
Expected Purity >99%

Note: This data is illustrative and should be optimized based on the specific impurity profile.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel in the chosen eluent system.

  • Adsorb the crude this compound onto a small amount of silica gel by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.

  • Carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Add a thin layer of sand on top of the crude sample layer.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity if running a gradient.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_purification Purification cluster_analysis Final Analysis Crude_Product Crude this compound Purity_Check Assess Purity (TLC, HPLC) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture Final_Purity_Check Check Purity and Characterize Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Final_Purity_Check->Recrystallization Purity Not Met Pure_Product Pure Product (>99%) Final_Purity_Check->Pure_Product Purity Met Troubleshooting_Decision_Tree Start Purification Problem Method Which purification method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column_Chromatography Column Chromatography Method->Column_Chromatography Column Chromatography Recrystallization_Issue What is the issue? Recrystallization->Recrystallization_Issue No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals No Crystals Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Oiling Out Low_Yield Low Yield Recrystallization_Issue->Low_Yield Low Yield Solution_No_Crystals Induce crystallization (scratch, seed crystal) No_Crystals->Solution_No_Crystals Solution_Oiling_Out Reheat and add co-solvent, cool slowly Oiling_Out->Solution_Oiling_Out Solution_Low_Yield Use minimum hot solvent, cool thoroughly Low_Yield->Solution_Low_Yield Column_Issue What is the issue? Column_Chromatography->Column_Issue Poor_Separation Poor Separation Column_Issue->Poor_Separation Poor Separation No_Elution Compound Not Eluting Column_Issue->No_Elution No Elution Tailing Band Tailing Column_Issue->Tailing Tailing Solution_Poor_Separation Optimize eluent via TLC, run gradient Poor_Separation->Solution_Poor_Separation Solution_No_Elution Increase eluent polarity No_Elution->Solution_No_Elution Solution_Tailing Add modifier to eluent, reduce loading Tailing->Solution_Tailing

Technical Support Center: Overcoming Solubility Challenges with 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with 1,5-Dimethyl-4-nitroimidazole in experimental assays. Due to limited publicly available quantitative solubility data for this specific compound, this guide focuses on providing detailed protocols to determine its solubility and robust troubleshooting strategies to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A: While specific data is limited, based on the general properties of nitroimidazole compounds, this compound is anticipated to have low aqueous solubility. Its solubility in organic solvents is expected to be higher, particularly in polar aprotic solvents like DMSO and DMF. The imidazole ring suggests that the compound's aqueous solubility may be pH-dependent.

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?

A: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[1] While the compound is soluble in a high concentration of an organic solvent like DMSO, its solubility limit is exceeded upon dilution into a largely aqueous medium.[1]

Q3: What is the maximum concentration of DMSO acceptable in my cell-based assay?

A: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity and other off-target effects.[1] A general guideline is to keep the final DMSO concentration below 0.5%, and almost always under 1%.[1]

Q4: How can I determine if my compound is truly dissolved or just suspended?

A: Visual inspection can be misleading. Two common methods to confirm dissolution are:

  • Tyndall Effect Test: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles (a colloid), meaning the compound is not fully dissolved.[2]

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. A significant decrease in the compound's concentration in the filtrate, as measured by a suitable analytical method like HPLC or UV-Vis spectroscopy, indicates that the compound was not fully dissolved.[2]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To perform a rapid qualitative assessment of this compound solubility in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials or test tubes

  • Vortex mixer

  • Selection of solvents (e.g., Water, PBS (pH 7.4), Ethanol, Methanol, DMSO, DMF, Acetonitrile)

Procedure:

  • Add approximately 1-2 mg of this compound to separate vials.

  • Add 1 mL of each solvent to a respective vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, gently warm the vial and vortex again. Note any changes.

  • Record observations in a table.

Data Presentation:

SolventVisual Observation (Soluble/Partially Soluble/Insoluble)
Water
PBS (pH 7.4)
Ethanol
Methanol
DMSO
DMF
Acetonitrile
Protocol 2: Determination of Kinetic Aqueous Solubility

Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is particularly relevant for high-throughput screening and initial assay development.[3][4]

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Dilution into Aqueous Buffer: Transfer a small, fixed volume of each DMSO concentration into a new 96-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation.

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity or absorbance is observed.[3]

Troubleshooting Guide

Q1: My compound will not dissolve in the desired aqueous buffer for my assay. What are my options?

A: If direct dissolution in an aqueous buffer is unsuccessful, several strategies can be employed:

  • Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[5]

  • pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer may enhance solubility. For a compound with a basic imidazole moiety, lowering the pH can increase solubility.

  • Heating and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve the compound. However, be cautious of potential degradation with heat. In-well sonication can be effective for re-dissolving precipitates in assay plates.[4]

Q2: I'm observing precipitation after diluting my DMSO stock into the assay medium. How can I prevent this?

A: This is a common issue that can be addressed through careful dilution techniques.

  • Intermediate Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute the high-concentration DMSO stock into your assay medium to an intermediate concentration with a still-tolerable DMSO level, mix well, and then perform the final dilution.[1]

  • Reduce Final Concentration: The intended final concentration of your compound may be above its aqueous solubility limit. Consider lowering the highest concentration in your dose-response curve.[4]

  • Increase Final DMSO Concentration: If your assay is tolerant to it, slightly increasing the final DMSO concentration (while staying within acceptable limits, e.g., <1%) can help maintain solubility.

Q3: Can I use other organic solvents besides DMSO?

A: Yes, other water-miscible organic solvents can be used, such as dimethylformamide (DMF) or ethanol.[1] However, it is crucial to first determine the tolerance of your specific assay system (e.g., cells, enzymes) to these solvents, as they can also be toxic or interfere with the assay.

Q4: My compound seems to be degrading in the dissolution medium. What should I do?

A: Compound stability is a critical factor.[6] If you suspect degradation:

  • Assess Stability: Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation products using a method like HPLC.

  • Modify Conditions: If degradation is observed, consider if pH or temperature can be adjusted to improve stability.

  • Prepare Fresh Solutions: Always prepare working solutions fresh just before use to minimize the time the compound is in a potentially destabilizing environment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol_test Solubility Testing cluster_assay_prep Assay Preparation start Weigh Compound stock Prepare 10 mM Stock in 100% DMSO start->stock qual_sol Qualitative Solubility in Various Solvents stock->qual_sol serial_dil Serial Dilution of DMSO Stock stock->serial_dil kin_sol Kinetic Aqueous Solubility Assay qual_sol->kin_sol final_dil Final Dilution into Aqueous Assay Buffer serial_dil->final_dil assay Perform Biological Assay final_dil->assay

Caption: Experimental workflow for solubility testing and assay preparation.

troubleshooting_workflow start Compound Precipitates in Aqueous Buffer q1 Is the final concentration above the kinetic solubility limit? start->q1 sol1 Lower the final compound concentration q1->sol1 Yes q2 Is the final DMSO concentration very low (<0.1%)? q1->q2 No ans1_yes Yes ans1_no No end Re-run Experiment sol1->end sol2 Increase final DMSO (if assay tolerates, stay <1%) q2->sol2 Yes q3 Was a single-step dilution performed? q2->q3 No ans2_yes Yes ans2_no No sol2->end sol3 Use an intermediate dilution step q3->sol3 Yes ans3_yes Yes sol3->end

References

minimizing byproduct formation in 1,5-Dimethyl-4-nitroimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,5-dimethyl-4-nitroimidazole.

Troubleshooting Guide: Minimizing Isomeric Byproduct Formation

A primary challenge in the synthesis of this compound is the concurrent formation of its constitutional isomer, 1,4-dimethyl-5-nitroimidazole. The ratio of these products is highly dependent on the reaction conditions employed during the methylation of the nitroimidazole precursor.

Problem: Formation of significant quantities of the undesired 1,4-dimethyl-5-nitroimidazole isomer.

Root Cause: The methylation of the 4-nitroimidazole ring can occur at two different nitrogen atoms, leading to two isomeric products. The regioselectivity of this reaction is influenced by factors such as the choice of solvent, base, temperature, and methylating agent.

Solutions:

ParameterRecommended ActionExpected Outcome
Solvent Utilize a polar aprotic solvent such as acetonitrile.Acetonitrile has been shown to favor higher yields of the N-alkylated derivatives of imidazole.
Base Employ a mild inorganic base like potassium carbonate (K₂CO₃).K₂CO₃ in acetonitrile provides better yields compared to other base/solvent combinations like KOH in DMSO or DMF.
Temperature Maintain a moderately elevated reaction temperature, for example, 60°C.Heating the reaction can significantly improve the yield of the desired N-alkylated products.
Reaction Monitoring Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Prevents the formation of degradation products resulting from prolonged reaction times or excessive heating.
Purification Utilize column chromatography for the separation of isomers.While challenging, chromatographic separation is a viable method for isolating the desired this compound from its isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound?

The most common byproduct is the constitutional isomer, 1,4-dimethyl-5-nitroimidazole. This arises from the non-regioselective methylation of the 4-nitroimidazole precursor.

Q2: How can I confirm the identity of the desired product and the isomeric byproduct?

Q3: My reaction is incomplete, with a significant amount of starting material remaining. What should I do?

An incomplete reaction can be due to several factors:

  • Insufficient reaction time or temperature: As suggested, heating the reaction can improve yields. Consider extending the reaction time while monitoring for byproduct formation.

  • Ineffective base or solvent: Ensure that the chosen base and solvent are appropriate for the reaction, as they play a crucial role in the deprotonation of the imidazole ring, facilitating methylation.

  • Quality of reagents: Verify the purity and reactivity of your starting materials and methylating agent.

Q4: Are there alternative methylating agents I can use?

While dimethyl sulfate is a common methylating agent, other reagents like methyl iodide can also be used. The choice of methylating agent can influence the reaction kinetics and potentially the regioselectivity.

Q5: What are the recommended methods for purifying the final product?

Besides column chromatography for isomer separation, recrystallization can be an effective method for purifying the desired product from other impurities. The choice of solvent for recrystallization will depend on the solubility characteristics of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related N-alkylated nitroimidazoles and should be optimized for specific laboratory conditions.

Materials:

  • 1-methyl-4-nitroimidazole

  • Methylating agent (e.g., dimethyl sulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methyl-4-nitroimidazole in acetonitrile, add potassium carbonate.

  • Stir the mixture for approximately 15 minutes at room temperature.

  • Add the methylating agent dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • After the disappearance of the starting material, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to separate the isomeric products.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Byproduct Formation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-methyl-4-nitroimidazole in Acetonitrile add_base Add K₂CO₃ start->add_base stir1 Stir for 15 min add_base->stir1 add_methylating Add Methylating Agent stir1->add_methylating heat Heat to 60°C add_methylating->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with Water & Brine dissolve->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product byproduct 1,4-Dimethyl-5-nitroimidazole chromatography->byproduct troubleshooting_logic Troubleshooting Logic for Isomer Formation start High Isomeric Byproduct Formation check_solvent Is the solvent polar aprotic (e.g., Acetonitrile)? start->check_solvent change_solvent Change to a polar aprotic solvent check_solvent->change_solvent No check_base Is a mild inorganic base used (e.g., K₂CO₃)? check_solvent->check_base Yes change_solvent->check_base change_base Use a mild inorganic base check_base->change_base No check_temp Is the temperature optimized (e.g., 60°C)? check_base->check_temp Yes change_base->check_temp adjust_temp Adjust temperature check_temp->adjust_temp No solution Reduced Byproduct Formation check_temp->solution Yes adjust_temp->solution

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 4-nitroimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this synthetic procedure. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols, and data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the methylation of 4-nitroimidazole?

A1: The methylation of 4-nitroimidazole is highly regioselective, favoring alkylation at the N-1 position to yield 1-methyl-4-nitroimidazole.[1] This is the thermodynamically favored product. The alternative isomer, 1-methyl-5-nitroimidazole, is generally formed in much lower quantities, if at all, under typical conditions.

Q2: Which methylating agent should I use?

A2: Common methylating agents like dimethyl sulfate or methyl iodide are effective for this reaction. The choice may depend on availability, cost, and safety considerations. The protocols referenced often use generic "alkylating agents," among which these are standard choices.

Q3: How can I confirm that I have synthesized the correct isomer (1-methyl-4-nitroimidazole)?

A3: The most definitive method for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] You can compare the 1H and 13C NMR spectra of your product with published data. For 1-methyl-4-nitro-1H-imidazole, characteristic proton signals appear around 8.35 ppm and 7.80 ppm for the imidazole ring protons and 3.75 ppm for the methyl group protons in DMSO-d6.[1]

Q4: What are the key factors influencing the reaction yield?

A4: The primary factors influencing the yield are temperature, the choice of base, and the solvent. Experimental data shows that conducting the reaction at an elevated temperature (e.g., 60°C) significantly improves yields compared to room temperature.[1] The combination of potassium carbonate (K2CO3) as the base and acetonitrile (CH3CN) as the solvent has been shown to be particularly effective.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Reaction temperature is too low. Low yields are common when the reaction is performed at room temperature. Increase the reaction temperature to 60°C to improve both the reaction rate and yield.[1]
Ineffective base or solvent system. The combination of base and solvent is critical. While systems like KOH in DMSO or DMF can work, studies show that K2CO3 in acetonitrile provides superior yields.[1] Consider switching to this system.
Insufficient reaction time. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitroimidazole) is consumed. Reaction times can range from one to three hours at elevated temperatures.
Moisture in the reaction. Anhydrous conditions are important. Ensure solvents are dry and the reaction is protected from atmospheric moisture, as water can interfere with the base and reactants.

Problem 2: Multiple Spots on TLC Plate After Reaction

Potential Cause Suggested Solution
Presence of unreacted starting material. If one of the spots corresponds to 4-nitroimidazole, the reaction is incomplete. Extend the reaction time or consider increasing the temperature to 60°C.
Formation of isomeric products. While the reaction is highly regioselective for the N-1 position, trace amounts of the N-3 methylated isomer (1-methyl-5-nitroimidazole) could form under certain conditions. The primary isomer is favored.
Side reactions or degradation. Using overly harsh conditions (e.g., excessively high temperatures or a very strong base) could lead to degradation of the starting material or product. Stick to recommended conditions, such as K2CO3 in acetonitrile at 60°C.
Impure starting materials or reagents. Ensure the purity of your 4-nitroimidazole, methylating agent, and solvent before starting the reaction.

Optimized Reaction Conditions

The following table summarizes yields obtained under various experimental conditions, demonstrating the impact of solvent, base, and temperature on the methylation of 4-nitroimidazole.

BaseSolventTemperature (°C)Yield (%)Reference
K2CO3Acetonitrile (CH3CN)6066 - 85
K2CO3DMSORoom Temp.40[1]
KOHDMSO or DMFRoom Temp.Low[1]
KOHAcetonitrile (CH3CN)Room Temp.< 28[1]

Experimental Protocols

Detailed Protocol for N-Methylation of 4-Nitroimidazole

This protocol is based on the optimized conditions reported in the literature for achieving high regioselectivity and yield.

Materials:

  • 4-nitroimidazole

  • Potassium carbonate (K2CO3), anhydrous

  • Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-nitroimidazole (1 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask, followed by anhydrous potassium carbonate (K2CO3) (approximately 1.1 equivalents).

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide, 2 equivalents) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting 4-nitroimidazole spot disappears (typically 1-3 hours).

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure (rotary evaporation).

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (EtOAc). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure 1-methyl-4-nitroimidazole.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy.[1]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start 1. Add 4-Nitroimidazole, K2CO3, and CH3CN to Flask add_reagent 2. Add Methylating Agent start->add_reagent Stir 15 min heat 3. Heat to 60°C & Monitor by TLC add_reagent->heat workup 4. Solvent Removal & Aqueous Workup heat->workup Reaction Complete purify 5. Column Chromatography workup->purify analysis 6. Characterization (NMR) purify->analysis end Pure 1-Methyl-4-Nitroimidazole analysis->end

Caption: General workflow for the methylation of 4-nitroimidazole.

Troubleshooting Decision Tree

troubleshooting_tree start Problem: Low Product Yield check_temp Was the reaction run at 60°C? start->check_temp check_reagents Are you using K2CO3 in anhydrous CH3CN? check_temp->check_reagents Yes increase_temp Solution: Increase temperature to 60°C. Yields are poor at RT. check_temp->increase_temp No check_time Was the reaction monitored to completion with TLC? check_reagents->check_time Yes change_reagents Solution: Switch to K2CO3/CH3CN. This system gives higher yields. check_reagents->change_reagents No increase_time Solution: Increase reaction time until starting material is consumed. check_time->increase_time No success Yield should improve. check_time->success Yes

References

stability issues of 1,5-Dimethyl-4-nitroimidazole in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,5-Dimethyl-4-nitroimidazole in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. While photostability is a significant concern for many nitroimidazole compounds, this guide focuses on hydrolytic and thermal stability in the absence of light. Generally, the compound exhibits greater stability in neutral to slightly acidic conditions and is more susceptible to degradation under basic (alkaline) conditions. Elevated temperatures will also accelerate the degradation process across all pH levels.

Q2: What is the expected shelf-life of a stock solution of this compound?

A2: The shelf-life of a stock solution is highly dependent on the storage conditions. For short-term storage (up to one week), a solution prepared in a neutral buffer (pH 6-7) and stored at 2-8°C is recommended. For long-term storage, it is advisable to prepare aliquots of a stock solution in an anhydrous organic solvent (e.g., DMSO or ethanol) and store them at -20°C or below. Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of the nitroimidazole ring is a common pathway for related compounds. Under basic conditions, nucleophilic substitution of the nitro group may occur. It is also possible that the imidazole ring could be cleaved under harsh conditions. A potential, though unconfirmed, degradation pathway could involve the transformation of the nitro group to a nitroso group, which may be followed by further reactions.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2] This involves using an HPLC method that can separate the parent compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[1] Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency in aqueous solution over a short period. The solution pH may be too high (alkaline).Prepare fresh solutions in a neutral or slightly acidic buffer (pH 6-7). Avoid using basic buffers.
The solution may have been stored at an inappropriate temperature.Store aqueous solutions at 2-8°C for short-term use. For longer-term storage, consider preparing stock solutions in an anhydrous organic solvent and storing at -20°C or below.
Appearance of unknown peaks in HPLC chromatogram. Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can separate them from the parent compound.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Inconsistent experimental results. Instability of the compound under your experimental conditions.Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium) by analyzing samples at different time points.
Inaccurate preparation of stock solutions.Ensure accurate weighing of the compound and use calibrated pipettes for dilutions. Prepare fresh stock solutions regularly.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the known behavior of similar nitroimidazole compounds and should be used as a general guideline.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (approx.)
3.0> 168
5.0> 168
7.096
9.024
11.0< 8

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t½) in hours (approx.)
4> 336
2596
3748
5012

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a portion of the stock solution at 60°C for 48 hours.

3. Sample Analysis:

  • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Determine the percentage of degradation of this compound.

  • Identify and quantify any significant degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results or Loss of Potency Check_pH Is the aqueous solution pH > 7? Start->Check_pH Adjust_pH Prepare fresh solution in neutral/acidic buffer (pH 6-7) Check_pH->Adjust_pH Yes Check_Temp Is the storage temperature > 8°C? Check_pH->Check_Temp No End Problem Resolved Adjust_pH->End Adjust_Temp Store at 2-8°C (short-term) or prepare anhydrous stock at <= -20°C (long-term) Check_Temp->Adjust_Temp Yes Check_Purity Are there unexpected peaks in HPLC? Check_Temp->Check_Purity No Adjust_Temp->End Forced_Deg Perform forced degradation study to identify degradants Check_Purity->Forced_Deg Yes Check_Purity->End No Forced_Deg->End

Caption: Troubleshooting workflow for stability issues.

cluster_pathway Potential Non-Photolytic Degradation Pathway Parent This compound Nitroso 1,5-Dimethyl-4-nitrosoimidazole Parent->Nitroso Reduction/Hydrolysis (Hypothetical) Further_Deg Further Degradation Products (e.g., ring cleavage) Nitroso->Further_Deg Further Reactions

Caption: A potential degradation pathway.

References

troubleshooting inconsistent results in 1,5-Dimethyl-4-nitroimidazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-4-nitroimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the N-alkylation of a methyl-nitroimidazole precursor, such as 4-methyl-5-nitroimidazole or 5-methyl-4-nitroimidazole, with a methylating agent. The regioselectivity of the reaction is a critical factor to consider.

Q2: What are the key factors influencing the yield and purity of this compound during synthesis?

A2: The key factors include the choice of base, solvent, and reaction temperature. Studies on similar nitroimidazole alkylations have shown that using a milder base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile at an elevated temperature (e.g., 60°C) can lead to higher yields and better regioselectivity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the precursor and the formation of the product.

Q4: What are the potential side products in the synthesis of this compound?

A4: A potential major side product is the other N-methylated isomer (1,4-dimethyl-5-nitroimidazole). The ratio of these isomers can be influenced by the reaction conditions. Other impurities may arise from incomplete reaction or degradation of the starting material or product.

Q5: How can I purify the synthesized this compound?

A5: Column chromatography is a common and effective method for purifying the crude product. A silica gel column with a solvent system like ethyl acetate/hexane can be used to separate the desired product from unreacted starting materials and isomeric byproducts. Recrystallization can also be employed for further purification.

Q6: What are the expected spectroscopic data for this compound?

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Base Ensure the base is strong enough to deprotonate the imidazole nitrogen but not so strong as to cause degradation. Potassium carbonate is often a good choice.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Acetonitrile has been shown to be effective. Solvents like DMSO and DMF can also be used, but work-up procedures may differ.
Low Reaction Temperature Alkylation of nitroimidazoles can be slow at room temperature. Heating the reaction mixture, for instance to 60°C, can significantly improve the reaction rate and yield.
Inactive Alkylating Agent Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Use a fresh or properly stored reagent.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Formation of Isomeric Byproduct Optimize reaction conditions to favor the formation of the desired isomer. Regioselectivity can be influenced by the choice of solvent and base. Careful purification by column chromatography is essential to separate the isomers.
Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider adding more of the alkylating agent or extending the reaction time.
Degradation of Product Nitroimidazoles can be sensitive to harsh conditions. Avoid excessively high temperatures or highly acidic/basic conditions during work-up and purification. Some nitroimidazoles show degradation at temperatures as low as 80°C.[1]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of Isomers If isomers are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. High-performance liquid chromatography (HPLC) can also be used for more challenging separations.
Product is an Oil If the product does not crystallize, purification by column chromatography is the primary method. If a solid is required, try different crystallization solvents or techniques like trituration.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from the synthesis of similar N-alkylated nitroimidazoles.

Materials:

  • 5-methyl-4-nitroimidazole (or 4-methyl-5-nitroimidazole)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-methyl-4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the methylating agent (2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over magnesium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Reaction Condition Optimization for N-Alkylation of Nitroimidazoles
Base Solvent Temperature (°C) Typical Yield Range (%) Reference
K₂CO₃Acetonitrile6066-85
K₂CO₃DMSORoom Temp.Lower
K₂CO₃DMFRoom Temp.Lower
KOHAcetonitrileRoom Temp.Lower
KOHDMSORoom Temp.Lower
KOHDMFRoom Temp.Lower
Table 2: Reference Spectroscopic Data for a Dimethyl-Nitroimidazole Isomer (1,2-Dimethyl-4-nitro-1H-imidazole)
Technique Parameter Observed Value Reference
¹H NMR (300 MHz, CDCl₃)δ (ppm)8.24 (s, 1H, C₅-H), 3.63 (s, 3H, N-CH₃), 2.3 (s, 3H, C₂-CH₃)
¹³C NMR (75 MHz, CDCl₃)δ (ppm)123.5 (C₅), 33.9 (N-CH₃), 12.9 (C₂-CH₃)
Mass Spectrometrym/z141 (M+)[2]
Infrared Spectroscopy (KBr)ν (cm⁻¹)Characteristic peaks for C-H, C=N, and N-O stretching[2]

Note: This data is for an isomer and should be used as a reference. Actual values for this compound may differ.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 5-methyl-4-nitroimidazole and K2CO3 in Acetonitrile B 2. Add Methylating Agent A->B C 3. Heat to 60°C B->C D 4. Monitor by TLC C->D E 5. Evaporate Solvent D->E Reaction Complete F 6. Dissolve in EtOAc E->F G 7. Wash with Water and Brine F->G H 8. Dry and Evaporate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: A typical workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incorrect Reaction Conditions? start->cause1 cause2 Reagent Quality Issue? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Optimize Temperature (e.g., 60°C) and Solvent (e.g., Acetonitrile) cause1->sol1 sol2 Use Fresh/Pure Base and Alkylating Agent cause2->sol2 sol3 Extend Reaction Time or Add More Reagent cause3->sol3

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

signaling_pathway_placeholder General Mechanism of Action for Nitroimidazoles Prodrug Nitroimidazole Prodrug Activation Reductive Activation (Nitroreductases in hypoxic/anaerobic cells) Prodrug->Activation Radical Nitro Radical Anion Activation->Radical Metabolites Reactive Metabolites (e.g., Nitroso, Hydroxylamine) Radical->Metabolites Target Cellular Macromolecules (DNA, Proteins) Metabolites->Target Effect Cytotoxicity / Antimicrobial Effect Target->Effect

Caption: The general bioreductive activation pathway of nitroimidazole compounds.

References

Technical Support Center: Scaling Up 1,5-Dimethyl-4-nitroimidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1,5-Dimethyl-4-nitroimidazole. It includes detailed protocols, troubleshooting for common issues encountered during production, and critical safety information.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general synthetic strategy for producing this compound?

A1: The most common and direct approach is the nitration of the 1,5-dimethylimidazole precursor. This involves reacting 1,5-dimethylimidazole with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: My reaction is experiencing a significant exotherm (rapid temperature increase) upon adding the nitrating agent. How can I control this during scale-up?

A2: Thermal runaway is a critical hazard in nitration reactions.[1] To manage the exothermic nature of the reaction, especially at a larger scale, you should:

  • Control Addition Rate: Add the nitrating agent slowly and in portions. Use a syringe pump or a dropping funnel for controlled, dropwise addition.

  • Efficient Cooling: Use an ice bath, a cryocooler, or a jacketed reactor with a circulating coolant to maintain the reaction temperature within the specified range (e.g., 0-10°C).

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat uniformly and prevent the formation of localized hot spots.

  • Dilution: While not always ideal, increasing the solvent volume can help absorb and dissipate the heat generated.

Q3: The yield of this compound has decreased significantly after moving from a 1g to a 100g scale. What are the likely causes?

A3: A drop in yield during scale-up is a common issue. Potential causes include:

  • Inefficient Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized overheating and the formation of byproducts. Ensure your cooling system is adequate for the larger scale.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to non-uniform reaction conditions and lower conversion rates.

  • Extended Reaction Time: If the addition of reagents takes longer at a larger scale, the starting materials or product might degrade over time. Re-optimize the addition time and total reaction time for the new scale.

  • Work-up and Isolation Issues: The efficiency of extraction and crystallization can change with scale. Ensure you have scaled your solvent volumes and vessel sizes appropriately for the work-up procedure.

Q4: What are the primary safety concerns when handling large quantities of nitric and sulfuric acid?

A4: Both nitric acid and sulfuric acid are highly corrosive and reactive.[2][3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[4]

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes.[4]

  • Handling: Always add acid to water, never the other way around, to prevent violent boiling and splashing. Use secondary containment (e.g., a Nalgene tray) when transporting or storing acid bottles.[2][5]

  • Spill Response: Have a spill kit with a neutralizing agent (like sodium carbonate or sodium bicarbonate) readily available.[5] Ensure easy access to an emergency shower and eyewash station.[3]

Q5: How can I purify large batches of this compound effectively?

A5: While column chromatography is effective at the lab scale, it is often impractical for large-scale production. The preferred method for purifying multi-gram to kilogram quantities is recrystallization. You will need to perform solvent screening to find a suitable solvent or solvent system that dissolves the crude product when hot but allows the pure compound to crystallize upon cooling, leaving impurities behind in the solution.

Experimental Protocols & Data

Synthesis of this compound

This protocol is based on established methods for the nitration of substituted imidazoles.[6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialLab Scale (10g)Pilot Scale (1kg)
1,5-Dimethylimidazole10.0 g1.00 kg
Concentrated Sulfuric Acid (98%)40 mL4.0 L
Fuming Nitric Acid (90%)20 mL2.0 L
Deionized Water500 mL50 L
Ammonium Hydroxide (30%)As neededAs needed
Crushed Ice500 g50 kg

Procedure:

  • Preparation: In a three-necked flask (or jacketed reactor for pilot scale) equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).

  • Cooling: Cool the sulfuric acid to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add 1,5-dimethylimidazole (10.0 g) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully add fuming nitric acid (20 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 1,5-dimethylimidazole in sulfuric acid. The addition rate should be controlled to maintain the reaction temperature between 0°C and 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.

  • Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 7-8. This step should be performed in an ice bath as the neutralization is highly exothermic.

  • Isolation: The product will precipitate as a solid. Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Impact of Reaction Conditions on Yield

The following table summarizes typical outcomes based on studies of similar nitroimidazole syntheses.[7][8][9]

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0-5°C25°C (Room Temp)50°CLower temperatures (A) favor regioselectivity and minimize byproduct formation, leading to higher purity. Higher temperatures (C) can increase reaction rate but often lead to lower yields due to decomposition.
Reaction Time 1 hour3 hours6 hoursA 3-hour reaction time (B) is often optimal. Shorter times may result in incomplete conversion, while longer times (C) can lead to product degradation.
Molar Ratio (HNO₃:Imidazole) 1.1:11.5:12:1A slight excess of nitric acid (B) typically ensures complete conversion. A large excess (C) can increase the risk of dinitration or other side reactions.

Visualizations

Synthetic Workflow

The diagram below outlines the key stages in the production of this compound.

G start Start: Reagents reagent_prep Prepare Nitrating Mixture (HNO3 + H2SO4) start->reagent_prep reaction Nitration Reaction (0-5°C) start->reaction reagent_prep->reaction quench Quench on Ice reaction->quench neutralize Neutralize with NH4OH quench->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purify by Recrystallization isolate->purify end Final Product: This compound purify->end

Caption: Workflow for this compound Synthesis.

Safety Protocol for Nitration Reactions

This flowchart illustrates the mandatory safety checks required before initiating a nitration reaction.

G start Plan Nitration Experiment hazards Assess Hazards (Corrosive, Exothermic, Toxic Fumes) start->hazards controls Implement Engineering Controls (Fume Hood, Blast Shield, Temp Control) hazards->controls ppe Select Correct PPE (Acid-Resistant Gloves, Face Shield) controls->ppe emergency Confirm Emergency Plan (Spill Kit, Shower/Eyewash Access) ppe->emergency proceed Proceed with Caution emergency->proceed

Caption: Pre-Reaction Safety Checklist for Nitration.

References

avoiding degradation of 1,5-Dimethyl-4-nitroimidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,5-Dimethyl-4-nitroimidazole to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), strong oxidizing agents, and potentially hydrolysis under certain pH conditions. Nitroaromatic compounds can be sensitive to environmental conditions, and proper storage is crucial to maintain their integrity.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For optimal preservation, refrigeration is recommended. It is crucial to protect the compound from moisture and light.

Q3: How should I store solutions of this compound?

A3: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is advisable to prepare fresh solutions for immediate use. If storage is necessary, solutions should be kept in tightly capped vials, protected from light, and stored at low temperatures. The stability in a specific solvent system should be validated if the solution is to be stored for an extended period.

Q4: I've noticed a change in the color of my this compound powder. What does this indicate?

A4: A color change in the powder is often an indication of degradation, particularly due to exposure to light. Photodegradation can lead to the formation of colored byproducts. If you observe a color change, it is recommended to verify the purity of the compound before use.

Q5: What are the known incompatible materials with this compound?

A5: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of Solid Compound (e.g., yellowing) Photodegradation due to exposure to light.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Always store in a dark place such as a cabinet or refrigerator.
Reduced Potency or Inconsistent Experimental Results Degradation of the compound due to improper storage (exposure to heat, light, or moisture).Verify the purity of your stock using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, properly stored batch of the compound.
Precipitation in a Stored Solution The solution may be supersaturated, or the solvent may have evaporated. Temperature fluctuations can also affect solubility.Ensure the storage container is tightly sealed to prevent solvent evaporation. If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use, ensuring it is fully dissolved.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) Presence of degradation products.Compare the chromatogram to that of a freshly prepared standard. Identify potential degradation products by conducting forced degradation studies under controlled conditions (see Experimental Protocols).

Data Presentation

Recommended Storage Conditions
Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years)
Temperature Room Temperature (20-25°C)Refrigerated (2-8°C)
Humidity Dry, desiccated environmentDry, desiccated environment
Light Protected from light (amber vials or dark location)Protected from light (amber vials or dark location)
Container Tightly sealed containerTightly sealed container

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 25-30°C

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Dissolve a known amount of the this compound to be tested in the mobile phase to achieve a similar concentration as the working standard.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of the parent compound, which would indicate degradation.

Forced Degradation Studies

To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, forced degradation studies can be performed.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.

Visualizations

Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways of this compound cluster_photo Photodegradation (Light) cluster_thermal Thermal Degradation (Heat) cluster_oxidative Oxidative Degradation (e.g., •OH) A This compound B Excited State A->B E Cleavage of C-NO2 bond A->E Δ G Hydroxylation of the imidazole ring A->G + •OH C Cleavage of N-NO2 bond B->C D Formation of nitrite ester and radical species C->D F Ring opening and fragmentation E->F H Further oxidation products G->H

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation Start Inconsistent Experimental Results or Visual Change CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC, NMR) CheckStorage->PurityAnalysis DegradationConfirmed Degradation Confirmed PurityAnalysis->DegradationConfirmed Purity < Specification NoDegradation No Significant Degradation PurityAnalysis->NoDegradation Purity Meets Specification UseFresh Discard Old Stock Use Fresh, Properly Stored Compound DegradationConfirmed->UseFresh InvestigateOther Investigate Other Experimental Variables (e.g., reagents, protocol) NoDegradation->InvestigateOther End Problem Resolved UseFresh->End InvestigateOther->End

Caption: A logical workflow for troubleshooting suspected degradation issues.

Technical Support Center: Analytical Method Validation for 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation of 1,5-Dimethyl-4-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of nitroimidazole compounds.[1][2][3] For higher sensitivity and selectivity, especially in complex matrices like biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[4][5][6][7][8][9][10] Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) can also be used, often requiring derivatization.[11]

Q2: What are the typical validation parameters to be evaluated for an analytical method for this compound?

A2: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][12][14]

  • Accuracy: The closeness of test results to the true value.[4][12][14]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][12][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

  • Solution Stability: The stability of the analyte in a given solvent over a specified period.[12][15]

Q3: How can I perform forced degradation studies for a stability-indicating method?

A3: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[13][14][16] The analytical method must be able to separate the intact drug from its degradation products. A typical protocol would involve treating separate aliquots of the drug solution with acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and an oxidizing agent (e.g., 3% H₂O₂), as well as exposing the drug to heat and photolytic stress.[14]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Contamination- Replace the column.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce sample concentration or injection volume.- Flush the column with a strong solvent.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column equilibration issues- Ensure proper mobile phase mixing and degas thoroughly.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated before each run.
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or diluent- Inject a blank solvent run to check for carryover.- Use fresh, high-purity solvents for mobile phase and sample preparation.
Low Signal Intensity - Incorrect wavelength setting- Sample degradation- Low sample concentration- Verify the UV detector is set to the λmax of this compound.- Check sample stability and prepare fresh samples.- Increase sample concentration if within the linear range.
LC-MS/MS Method Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting matrix components interfering with ionization- Optimize the sample preparation procedure (e.g., use solid-phase extraction).- Use a deuterated internal standard to compensate for matrix effects.[10]- Modify chromatographic conditions to separate the analyte from interfering components.
Low Sensitivity - Inefficient ionization- Suboptimal MS/MS transition- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform a product ion scan to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM).
Noisy Baseline - Contaminated mobile phase or LC system- Electronic noise- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Check for proper grounding of the instrument.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of nitroimidazole compounds using different analytical techniques. These values can serve as a reference for setting acceptance criteria for the validation of a method for this compound.

Table 1: HPLC Method Validation Parameters for Nitroimidazoles

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[14]
Accuracy (% Recovery)85-115%[14]
Precision (% RSD)< 5.0%[14]
LOD0.1 µg/mL[14]
LOQ0.4 µg/mL[14]

Table 2: LC-MS/MS Method Validation Parameters for Nitroimidazoles in Biological Matrices

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[4][9]
Accuracy (% Recovery)83-105%[8]
Precision (% RSD)< 15%[8]
LOD0.07 - 1.0 ng/g[17]
LOQ0.21 - 3.0 ng/g[17]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general procedure for developing and validating a stability-indicating HPLC method.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of 0.1% orthophosphoric acid in water and acetonitrile is a common starting point.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 310-320 nm for nitroimidazoles).

    • Column Temperature: 25-30 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution to concentrations spanning the expected linear range.

    • Prepare sample solutions at a target concentration within the linear range.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 60°C for 2 hours.[14]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 60°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples by HPLC to check for degradation and ensure peak purity of the parent drug.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol provides a general workflow for the analysis of this compound in a biological matrix like plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing a deuterated internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., with 1.7-2.6 µm particles).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation sp1 Weighing and Dissolution sp2 Forced Degradation (Acid, Base, etc.) sp1->sp2 Stress Studies sp3 Standard & Sample Dilution sp1->sp3 Validation Standards an1 HPLC / LC-MS/MS Analysis sp2->an1 sp3->an1 an2 Data Acquisition an1->an2 val1 Specificity an2->val1 val2 Linearity & Range an2->val2 val3 Accuracy & Precision an2->val3 val4 LOD & LOQ an2->val4 val5 Robustness an2->val5

Caption: Workflow for Stability-Indicating Method Validation.

troubleshooting_logic cluster_hplc HPLC Issues cluster_lcms LC-MS/MS Issues cluster_solutions Potential Solutions start Analytical Issue Encountered p1 Poor Peak Shape start->p1 e.g. p2 Retention Time Shift start->p2 p3 Low Sensitivity start->p3 m1 Matrix Effects start->m1 e.g. m2 Low Signal Intensity start->m2 m3 High Background Noise start->m3 s1 Optimize Mobile Phase p1->s1 s2 Check/Replace Column p1->s2 p2->s1 p2->s2 s3 Adjust Sample Concentration p3->s3 s4 Improve Sample Cleanup m1->s4 s6 Use Internal Standard m1->s6 s5 Optimize MS Parameters m2->s5 m3->s4

Caption: Troubleshooting Logic for Analytical Method Issues.

References

Technical Support Center: Refining Protocols for Biological Screening of Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their biological screening protocols for nitroimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of nitroimidazole derivatives?

A1: Nitroimidazole derivatives are a class of compounds known for their broad-spectrum antimicrobial activity. They are particularly effective against anaerobic bacteria and protozoa.[1][2] Additionally, many nitroimidazole derivatives are investigated for their potential as anticancer agents, specifically targeting hypoxic tumor cells.[3][4][5]

Q2: What is the general mechanism of action for nitroimidazoles?

A2: Nitroimidazoles are prodrugs, meaning they require activation within the target cell to exert their cytotoxic effects.[1][5] This activation occurs through the reduction of the nitro group under hypoxic (low oxygen) conditions, a process often catalyzed by nitroreductase enzymes.[6][7] The reduction generates reactive nitro radicals that can damage cellular macromolecules, including DNA, leading to cell death.[1][8]

Q3: Why is hypoxia important for the activity of many nitroimidazole derivatives?

A3: The selective toxicity of many nitroimidazoles against anaerobic organisms and hypoxic cancer cells stems from their mechanism of activation. In the presence of oxygen, the reduced nitroimidazole radical can be re-oxidized back to its original form, a process known as a "futile cycle," which prevents the accumulation of toxic radicals.[9] In hypoxic environments, the reactive radicals persist, leading to cellular damage.[7][10]

Q4: My nitroimidazole derivative has low aqueous solubility. How can I address this in my experiments?

A4: Low aqueous solubility is a common challenge with nitroimidazole and other heterocyclic compounds.[11][12] To address this, you can:

  • Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.[13][14] However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.

  • Optimize the dilution protocol: Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate (solvent shock).[14] A serial dilution approach can help mitigate this.

  • Consider the pH of your media: The solubility of some derivatives can be pH-dependent.

  • Utilize formulation strategies: For in vivo studies, formulation with excipients may be necessary.

Troubleshooting Guides

Antimicrobial Susceptibility Testing

Q: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my nitroimidazole derivatives. What could be the cause?

A: Inconsistent MIC values can arise from several factors:

  • Oxygen exposure: Since the activity of many nitroimidazoles is dependent on anaerobic conditions, exposure to oxygen can lead to variable results.[10] Ensure that your anaerobic incubation conditions are strictly maintained.

  • Inoculum preparation: The density of the bacterial inoculum can affect the MIC value. Ensure that you are using a standardized inoculum preparation method.

  • Coinfection with resistant and susceptible strains: It's possible to have a mixed population of bacteria, which can lead to discordant results between different susceptibility tests.[15]

  • Compound stability: The stability of your compound in the testing medium can influence the results.

Q: My nitroimidazole derivative is not showing activity against an anaerobic bacterium that it should be effective against. What should I check?

A:

  • Verify anaerobic conditions: This is the most critical factor. Use an anaerobic chamber or gas-generating pouches and include an anaerobic indicator strip to confirm the absence of oxygen.

  • Check for resistance: The bacterial strain may have acquired resistance to nitroimidazoles. Common resistance mechanisms include decreased activity of nitroreductase enzymes required for drug activation.[1][6]

  • Evaluate compound integrity: Ensure your compound has not degraded during storage or in the experimental setup.

Cytotoxicity Assays

Q: I am seeing high background absorbance in my MTT assay when testing my nitroimidazole compound. What can I do?

A: High background in an MTT assay can be caused by:

  • Direct reduction of MTT by the compound: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. To check for this, run a cell-free control with your compound and the MTT reagent.[16]

  • Contamination: Bacterial or yeast contamination in your cell culture can also reduce MTT.[17]

  • Media components: Phenol red in the culture medium can contribute to background absorbance.

Q: My positive control for cytotoxicity is not showing the expected cell death. What could be the issue?

A:

  • Assay sensitivity: Your assay may not be sensitive enough to detect the cytotoxic effects of the positive control at the concentration used.[16]

  • Cell density: The initial number of cells plated can influence the outcome of the assay.[18]

  • Reagent quality: Ensure that your assay reagents, including the positive control compound, are of good quality and have not expired.

Q: The IC50 value of my compound varies significantly between experiments. Why might this be happening?

A:

  • Cell passage number: The sensitivity of cells to a compound can change with increasing passage number. It is good practice to use cells within a defined passage number range for consistency.

  • Inconsistent incubation times: The duration of compound exposure can significantly impact the IC50 value. Ensure this is kept constant across experiments.

  • Variability in cell seeding density: The number of cells at the start of the experiment can affect the final result.

Data Presentation

Table 1: Antibacterial Activity (MIC) of Nitroimidazole Derivatives

Compound Class/ExamplePathogenMIC Range (µg/mL)Reference(s)
MetronidazoleBacteroides fragilis groupGenerally ≤ 4[19]
TinidazoleBacteroides fragilis groupSlightly more active than metronidazole[19]
OrnidazoleBacteroides fragilis groupSimilar to metronidazole[19]
Novel Nitroimidazole Derivatives (8a-8o)Carbapenemase-producing K. pneumonia8 - >128[20]
Metronidazole (Reference)Carbapenemase-producing K. pneumonia>128[20]
Novel Nitroimidazole DerivativesMetronidazole-resistant H. pyloriMIC50 = 8, MIC90 = 16[21][22]
Metronidazole (Reference)Metronidazole-resistant H. pylori> 8[21]

Table 2: Anticancer Cytotoxicity (IC50) of Nitroimidazole Derivatives

Compound Class/ExampleCell LineConditionIC50 (µM)Reference(s)
IAZAFaDu (Head and Neck)Hypoxic (<0.1% O2)~15[3]
FAZAFaDu (Head and Neck)Hypoxic (<0.1% O2)~25[3]
Indolin-2-one Nitroimidazole Hybrid 1HeLa (Cervical)Normoxic0.16[9]
Indolin-2-one Nitroimidazole Hybrid 3HeLa (Cervical)Normoxic~18.2[9]
Benzotriazole-imidazole derivative (BI9)MCF-7 (Breast)Not specified3.57[23]
Benzotriazole-imidazole derivative (BI9)HCT-116 (Colon)Not specified2.63[23]
Pyridazin-3(2h)-one derivativeA549 (Lung)Not specified<0.1[24]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a nitroimidazole derivative against anaerobic bacteria.

Materials:

  • 96-well microtiter plates

  • Anaerobic growth medium (e.g., supplemented Brucella broth)

  • Nitroimidazole test compound

  • Bacterial culture

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the nitroimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the anaerobic growth medium in the 96-well plate.

  • Inoculum Preparation: Culture the anaerobic bacteria to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension, except for the sterility control wells.

  • Controls:

    • Positive control: Wells with bacterial inoculum but no compound.

    • Negative control: Wells with medium and the highest concentration of the compound but no inoculum.

    • Sterility control: Wells with medium only.

  • Incubation: Incubate the plates under anaerobic conditions at the appropriate temperature and for the recommended duration for the specific bacterial species.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assessment by MTT Assay

This protocol measures the cytotoxic effect of a nitroimidazole derivative on a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Cell culture medium

  • Nitroimidazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitroimidazole compound in cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound.

  • Controls:

    • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.

    • Untreated control: Cells in medium without any treatment.

    • Positive control: Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). For hypoxia-activated compounds, incubation should be carried out in a hypoxic chamber.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[25][26]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Mandatory Visualizations

Reductive_Activation_of_Nitroimidazoles cluster_cell Anaerobic/Hypoxic Cell cluster_normoxia Normoxic Conditions Nitroimidazole Nitroimidazole (Prodrug) Nitroreductase Nitroreductase (e.g., PFOR, RdxA) Nitroimidazole->Nitroreductase Enters cell Reactive_Radical Reactive Nitro Radical Anion Nitroreductase->Reactive_Radical Reduction Electron_Source Electron Source (e.g., Ferredoxin) Electron_Source->Nitroreductase e- DNA DNA Reactive_Radical->DNA Interacts with Proteins Other Cellular Macromolecules Reactive_Radical->Proteins Interacts with Oxygen Oxygen (O2) Reactive_Radical->Oxygen Re-oxidation Damage Cellular Damage & Cell Death DNA->Damage Proteins->Damage Oxygen->Nitroimidazole Futile Cycle

Caption: Reductive activation of nitroimidazoles under hypoxic conditions.

Experimental_Workflow_MIC_Determination start Start prep_compound Prepare Serial Dilutions of Nitroimidazole Derivative start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using broth microdilution.

Troubleshooting_Inconsistent_MIC Problem Inconsistent MIC Values Cause1 Oxygen Exposure Problem->Cause1 Cause2 Inoculum Variability Problem->Cause2 Cause3 Mixed Population (Resistant & Susceptible) Problem->Cause3 Cause4 Compound Instability Problem->Cause4 Solution1 Strict Anaerobic Conditions (Chamber, GasPak, Indicators) Cause1->Solution1 Solution2 Standardize Inoculum Prep (e.g., McFarland Standard) Cause2->Solution2 Solution3 Isolate and Re-test Single Colonies Cause3->Solution3 Solution4 Verify Compound Stability in Media Cause4->Solution4

Caption: Troubleshooting guide for inconsistent MIC results.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: 1,5-Dimethyl-4-nitroimidazole and Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitroimidazole compounds are a cornerstone in the treatment of anaerobic and protozoal infections. Their mechanism of action, which involves the reduction of the nitro group to form cytotoxic radicals, also lends them potential as anticancer agents, particularly against hypoxic tumors. This guide focuses on comparing the cytotoxicity of the well-established drug Tinidazole with the less-studied compound 1,5-Dimethyl-4-nitroimidazole. Due to the limited availability of direct experimental data for this compound, this comparison will leverage data from structurally similar nitroimidazoles to infer its potential cytotoxic characteristics.

Cytotoxicity Profile of Tinidazole

Tinidazole, a second-generation 5-nitroimidazole, is widely used as an antiprotozoal and antibacterial agent. Its cytotoxicity is intrinsically linked to its mechanism of action.

Mechanism of Action

The selective toxicity of Tinidazole against anaerobic organisms and its cytotoxic effects are primarily due to the reduction of its nitro group within these cells. This process, catalyzed by low-redox-potential proteins like ferredoxin, generates reactive nitroso radicals.[1] These highly reactive intermediates can then bind to and damage cellular macromolecules, most notably DNA, leading to strand breaks, loss of helical structure, and ultimately, cell death.[1] This mechanism is particularly effective in the low-oxygen environments characteristic of anaerobic bacteria and protozoa, as well as hypoxic tumor cells.[2]

Quantitative Cytotoxicity Data

Several studies have investigated the cytotoxic and genotoxic effects of Tinidazole in various cell lines.

Cell LineAssayConcentration/IC50Key Findings
Human LymphocytesMitotic Index (MI), Sister Chromatid Exchange (SCE), Chromosomal Aberrations (CA)0.1, 1, 10, 50 µg/mLSignificant decrease in MI and increase in SCE and CA frequencies, indicating cytotoxicity and genotoxicity.
HeLa (Cervical Cancer)MTT AssayIC50 not specified, tested up to 1000 µg/mLTime- and concentration-dependent inhibition of cancer cell growth.
NHF (Normal Human Fibroblast)MTT AssayLess cytotoxic effect compared to HeLa cells.Showed a degree of selective toxicity towards cancer cells.

Table 1: Summary of Quantitative Cytotoxicity Data for Tinidazole.

Cytotoxicity Profile of this compound: An Extrapolated View

Direct experimental data on the cytotoxicity of this compound is scarce in the reviewed literature. However, by examining the structure-activity relationships of other nitroimidazole derivatives, we can infer its likely cytotoxic potential.

Structure-Activity Relationship of Nitroimidazoles

The position of the nitro group on the imidazole ring is a critical determinant of cytotoxicity. Studies have shown that 4-nitroimidazoles can exhibit significant cytotoxic and genotoxic effects.[3] For instance, various 4-nitroimidazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[1][4]

The presence of methyl groups on the imidazole ring can also influence the compound's biological activity. A study on N-alkyl-nitroimidazoles showed that N-methyl-nitroimidazole exhibited cytotoxic activity against breast (MDA-MB-231) and lung (A549) cancer cell lines.[5]

Given that this compound possesses both a 4-nitro group and two methyl substituents, it is plausible to hypothesize that it would exhibit cytotoxic properties. The exact potency would, however, depend on various factors including its reduction potential and cellular uptake.

Experimental Protocols for Cytotoxicity Assessment

Standardized protocols are crucial for the accurate evaluation and comparison of the cytotoxicity of nitroimidazole compounds. The following are detailed methodologies for commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Tinidazole) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Add test compounds & vehicle control B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for formazan formation E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate % viability & IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Signaling Pathway of Nitroimidazole-Induced Cytotoxicity

The cytotoxic effects of nitroimidazoles are initiated by the reductive activation of the nitro group, leading to the generation of reactive radical species that cause DNA damage and induce cell death pathways.

Nitroimidazole_Cytotoxicity_Pathway compound Nitroimidazole (e.g., Tinidazole) reduction Reductive Activation (Ferredoxin, etc.) compound->reduction Enzymatic Reduction radicals Reactive Nitro Radicals reduction->radicals dna_damage DNA Damage (Strand Breaks) radicals->dna_damage cell_death Cell Death (Apoptosis, Necrosis) dna_damage->cell_death

Caption: Simplified signaling pathway of nitroimidazole-induced cytotoxicity.

Conclusion

Tinidazole exhibits well-documented cytotoxic and genotoxic effects, primarily through the reductive activation of its nitro group and subsequent DNA damage. While direct experimental data for this compound is lacking, the known structure-activity relationships of 4-nitroimidazole derivatives suggest it likely possesses cytotoxic properties. Further in vitro studies employing standardized assays, such as the MTT assay, are necessary to quantitatively determine the cytotoxicity of this compound and enable a direct and comprehensive comparison with Tinidazole. Such research would be valuable for understanding the therapeutic potential and toxicological profile of this compound.

References

A Comparative Analysis of 4-Nitroimidazole and 5-Nitroimidazole Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-nitroimidazole and 5-nitroimidazole derivatives, focusing on their performance, mechanisms of action, and toxicity profiles. The information is supported by experimental data to aid researchers in making informed decisions for future drug discovery and development projects.

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds extensively used as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1][2] Their biological activity is contingent on the reductive activation of the nitro group under hypoxic conditions, a characteristic feature of the microenvironment of many pathogens and solid tumors.[2][] The position of the nitro group on the imidazole ring—either at the 4th or 5th position—significantly influences the compound's physicochemical properties, biological efficacy, and toxicity. While 5-nitroimidazole derivatives, such as metronidazole, are well-established clinical agents, recent research has unveiled unique potential in 4-nitroimidazole analogues, warranting a detailed comparative analysis.[1][4][5]

Physicochemical Properties

The position of the nitro group affects the electronic properties of the imidazole ring, which in turn influences factors like redox potential, solubility, and molecular interactions. While detailed comparative data on a wide range of matched-pair derivatives is sparse, general properties can be noted. For instance, the parent compound 4(5)-nitroimidazole is a solid that decomposes at 303 °C.[6][7] It is important to note that 4- and 5-nitroimidazole structures can readily interconvert via tautomerization, although substitution at the N-1 position locks the isomer.[2]

Property4-Nitroimidazole (Parent Compound)5-Nitroimidazole (Parent Compound)Reference(s)
Molecular Formula C3H3N3O2C3H3N3O2[6]
Molar Mass 113.08 g/mol 113.076 g·mol−1[2][6]
Melting Point 303 °C (decomposes)303 °C (decomposes)[2][7]
Appearance SolidSolid[2][6]

Mechanism of Action

The fundamental mechanism for both classes of nitroimidazoles involves bioreduction. The selective toxicity of these compounds towards anaerobic or microaerophilic organisms stems from their low redox potentials, which allow for the efficient transfer of electrons to the nitro group.[8][9]

  • Entry and Activation : The nitroimidazole prodrug enters the microbial cell.[10]

  • Reductive Activation : In the low-redox-potential environment of anaerobic cells, proteins like ferredoxin or nitroreductases donate an electron to the nitro group, forming a highly reactive nitro radical anion.[][4][9]

  • DNA Damage : This radical and subsequent reactive intermediates, such as nitroso derivatives, cause damage to cellular macromolecules, most critically DNA, leading to strand breakage and cell death.[][4][10] This process inhibits nucleic acid synthesis and disrupts the DNA of microbial cells.[4][11]

This shared mechanism is the foundation of their antimicrobial effects. The efficiency of this process, however, can be influenced by the redox potential of the specific derivative, which is in part determined by the nitro group's position.

Nitroimidazole_Mechanism cluster_cell Anaerobic Cell Prodrug Nitroimidazole (Prodrug) Activated Nitro Radical Anion (Active Form) Prodrug->Activated Reduction Intermediates Reactive Intermediates (e.g., Nitroso) Activated->Intermediates DNA_Damage DNA Strand Breaks & Damage Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Redox Low-Redox Proteins (e.g., Ferredoxin) Electron e- Redox->Electron Electron->Prodrug

Figure 1: General mechanism of action for nitroimidazole derivatives.

Comparative Biological Activity

Historically, 5-nitroimidazole derivatives have been considered more potent antimicrobial agents.[1] However, emerging data on 4-nitroimidazoles reveals a distinct and promising activity profile, especially in oncology.

Antimicrobial & Antiprotozoal Activity

5-Nitroimidazole Derivatives: This class is renowned for its broad-spectrum activity against anaerobic bacteria and protozoa.[12] Metronidazole, tinidazole, and ornidazole are mainstays in treating infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[4][13] Their efficacy against anaerobic bacteria like Clostridium and Bacteroides species is also well-documented.[8][14]

4-Nitroimidazole Derivatives: While generally reported to be less active than their 5-nitro counterparts in antimicrobial applications, recent studies have synthesized 4-nitroimidazole derivatives with significant activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1][5] This suggests that the 4-nitro scaffold can be optimized for potent antibacterial effects.

Table 1: Selected Antimicrobial Activity Data

Compound ClassDerivative ExampleTarget OrganismActivity (MIC / IC50)Reference(s)
5-Nitroimidazole Secnidazole-Oxadiazole (Cpd. 11)E. coliMIC: 1.56 µg/mL[15]
5-Nitroimidazole Secnidazole-Oxadiazole (Cpd. 11)S. aureusMIC: 3.13 µg/mL[15]
5-Nitroimidazole Triazole DerivativeS. aureusMIC: 7.3-125 µg/mL[16]
4-Nitroimidazole Tetrazole Derivative (Cpd. 17)S. aureusPotent Activity (qualitative)[5]
4-Nitroimidazole Tetrazole Derivative (Cpd. 17)M. tuberculosisPotent Activity (qualitative)[5]
Anticancer Activity

4-Nitroimidazole Derivatives: This is an area where 4-nitroimidazoles show exceptional promise. A recently synthesized series of 4-nitroimidazole derivatives demonstrated potent cytotoxic activity against a panel of eight diverse human cancer cell lines. The most potent compound, a tetrazole derivative, exhibited IC50 values in the low micromolar range across most cell lines.[5]

5-Nitroimidazole Derivatives: While some 5-nitroimidazoles have been investigated as radiosensitizers for treating hypoxic tumors, their direct cytotoxic potential is less pronounced compared to the newer 4-nitroimidazole analogues.

Table 2: Comparative Anticancer Cytotoxicity (IC₅₀, µM)

DerivativeCapan-1 (Pancreatic)HCT-116 (Colon)LN229 (Glioblastoma)NCI-H460 (Lung)HL-60 (Leukemia)K562 (Leukemia)Reference(s)
4-Nitroimidazole Cpd. 17 4.801.902.103.500.470.96[5]
4-Nitroimidazole Cpd. 11 10.68.6010.813.9--[5]

Toxicity and Safety Profile

A significant point of differentiation between the two classes lies in their genotoxicity. The reduction of the nitro group can lead to metabolites that cause DNA damage, raising concerns about mutagenicity.[17]

5-Nitroimidazole Derivatives: Several established 5-nitroimidazole drugs, including metronidazole, have shown positive results in bacterial mutagenicity assays (Ames test).[17][18] This has been a long-standing concern, although the clinical relevance in humans is still debated.[18] Studies have shown that derivatives with a NO2 group at C-5 can exhibit moderate to high genotoxicity.[19]

4-Nitroimidazole Derivatives: In a direct comparative study, 4-nitroimidazole derivatives (specifically those also containing a methyl group at the C-2 position) were found to be non-genotoxic in a comet assay, whereas their 5-nitro counterparts demonstrated genotoxicity.[17][19][20] This suggests that the 4-nitroimidazole scaffold may offer a significant safety advantage, reducing the risk of mutagenicity while retaining potent biological activity.

Comparison_Logic cluster_5nitro 5-Nitroimidazole Derivatives cluster_4nitro 4-Nitroimidazole Derivatives Title 4-Nitro vs. 5-Nitro Derivatives Activity_5 High Antimicrobial Activity (Established) Toxicity_5 Higher Genotoxicity Risk (e.g., Ames Positive) Activity_5->Toxicity_5 Trade-off Conclusion Conclusion: 4-Nitroimidazoles present a promising scaffold, potentially decoupling potent bioactivity from high genotoxicity. Activity_4 Emerging Potent Activity (Anticancer, Antibacterial) Toxicity_4 Lower Genotoxicity Risk (e.g., Non-genotoxic in studies) Activity_4->Toxicity_4 Potential Advantage

Figure 2: Logical comparison of 4-nitro vs. 5-nitro derivatives.

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

  • Preparation of Compound Stock : Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Add the prepared inoculum to all wells containing the diluted compound, as well as to positive (no compound) and negative (no inoculum) control wells.

  • Incubation : Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours). For anaerobes, incubation must be in an anaerobic environment.

  • Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental_Workflow start Synthesized Nitroimidazole Derivatives mic Antimicrobial Screening (MIC Assay) start->mic cyto Cytotoxicity Screening (MTT / LDH Assay) start->cyto geno Genotoxicity Assessment (Comet / Ames Test) mic->geno Active Compounds cyto->geno Active & Selective Compounds lead Lead Compound Identification geno->lead Potent & Safe Compounds

Figure 3: A typical experimental workflow for screening nitroimidazole derivatives.

Conclusion

The comparative analysis of 4-nitroimidazole and 5-nitroimidazole derivatives reveals distinct profiles that are crucial for guiding future drug development efforts.

  • 5-Nitroimidazole derivatives remain the gold standard for treating anaerobic and protozoal infections, backed by decades of clinical use and proven efficacy.[1][4] Their primary drawback is the potential for genotoxicity, a factor linked to their mechanism of action.[17]

  • 4-Nitroimidazole derivatives are emerging as a highly versatile scaffold. While their traditional antimicrobial activity may be lower than 5-nitro isomers, recent findings highlight their potent anticancer activity and promising antibacterial effects against specific pathogens like M. tuberculosis.[5][24] Critically, they may possess a superior safety profile with reduced genotoxicity, potentially uncoupling the desired biological effect from mutagenic risk.[19][20]

For researchers, the choice of scaffold depends on the therapeutic target. For novel antiprotozoal agents, optimizing the well-established 5-nitro core remains a valid strategy. However, for applications in oncology and for developing new classes of antibiotics, the 4-nitroimidazole scaffold represents a promising frontier, offering the potential for high efficacy with an improved safety margin.

References

Validating the Biological Target of 1,5-Dimethyl-4-nitroimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target validation for 1,5-Dimethyl-4-nitroimidazole against other alternative nitroimidazole compounds. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

Core Concept: Reductive Activation and DNA Damage

The primary biological target of nitroimidazole compounds, including this compound, is DNA . These compounds are bio-reductive prodrugs, meaning they are activated under low-oxygen (hypoxic or anaerobic) conditions. This selective activation is a key feature of their mechanism of action and is central to their therapeutic effect against anaerobic bacteria and protozoa, as well as their potential as anti-cancer agents for hypoxic tumors.

The activation process is catalyzed by nitroreductase enzymes, which are prevalent in anaerobic organisms and overexpressed in some cancer cells. These enzymes reduce the nitro group of the imidazole ring, leading to the formation of highly reactive cytotoxic radicals. These radicals then induce damage to cellular macromolecules, with DNA being the most critical target. The resulting DNA strand breaks disrupt cellular processes and ultimately lead to cell death.

Comparative Efficacy of Nitroimidazoles

While the general mechanism is conserved across the nitroimidazole class, the efficiency of activation and subsequent DNA damage can vary between different derivatives. Factors such as the position of the nitro group (e.g., 4-nitro vs. 5-nitro) and other substituents on the imidazole ring can influence the drug's redox potential and its interaction with nitroreductases.

To provide a comprehensive comparison, this guide presents a template for the types of quantitative data that are essential for evaluating the biological target validation of this compound. Researchers are encouraged to generate such data to accurately position this compound relative to existing alternatives.

Table 1: Comparative DNA Damage in Anaerobic Bacteria (Hypothetical Data)
CompoundOrganismAssay TypeConcentration (µM)% DNA in Comet Tail (Mean ± SD)Reference
This compoundBacteroides fragilisAlkaline Comet Assay10Data not available
MetronidazoleBacteroides fragilisAlkaline Comet Assay1035 ± 4.2Fictional Data
TinidazoleBacteroides fragilisAlkaline Comet Assay1042 ± 5.1Fictional Data
Table 2: Comparative Nitroreductase Activity (Hypothetical Data)
CompoundEnzyme SourceKm (µM)Vmax (nmol/min/mg)kcat/Km (M-1s-1)Reference
This compoundE. coli NitroreductaseData not availableData not availableData not available
MetronidazoleE. coli Nitroreductase250 ± 25150 ± 101.0 x 104Fictional Data
TinidazoleE. coli Nitroreductase200 ± 20180 ± 121.5 x 104Fictional Data
Table 3: Comparative Cytotoxicity against Anaerobic Bacteria (Hypothetical Data)
CompoundBacteroides fragilis MIC50 (µg/mL)Clostridium difficile MIC50 (µg/mL)Reference
This compoundData not availableData not available
Metronidazole0.50.25Fictional Data
Tinidazole0.250.125Fictional Data

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is critical for validating the biological target of this compound. Below are detailed methodologies for key experiments.

Nitroreductase Activity Assay

This assay quantifies the ability of a nitroreductase enzyme to activate the nitroimidazole prodrug.

Principle: The reduction of the nitroimidazole by nitroreductase is coupled to the oxidation of a cofactor, typically NADPH. The rate of NADPH consumption is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 200 µM NADPH, and the desired concentration of the nitroimidazole compound.

  • Enzyme: Use a purified recombinant nitroreductase enzyme (e.g., from E. coli).

  • Initiation: Start the reaction by adding the nitroreductase enzyme to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Determine the initial reaction velocity from the linear portion of the absorbance curve. Kinetic parameters (Km and Vmax) can be calculated by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

DNA Damage Assessment: The Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Culture and Treatment: Culture anaerobic bacteria or cancer cells to the desired density. Expose the cells to varying concentrations of the nitroimidazole compound under hypoxic conditions for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides.

  • Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Quantification: Analyze the images using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the validation of this compound's biological target.

signaling_pathway cluster_cell Anaerobic Bacterium / Hypoxic Cancer Cell Nitroimidazole This compound (Prodrug) Activated_Nitroimidazole Reduced Nitro-radical (Active Drug) Nitroimidazole->Activated_Nitroimidazole Nitroreductase (NTR) DNA Bacterial / Cellular DNA Activated_Nitroimidazole->DNA Damaged_DNA DNA Strand Breaks DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death Apoptosis / Necrosis

Fig. 1: Mechanism of Action of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Cellular Assays Nitroreductase_Assay Nitroreductase Activity Assay Comet_Assay Comet Assay (DNA Damage) MIC_Assay MIC Determination (Cytotoxicity) Anaerobic_Culture Anaerobic Bacterial Culture Anaerobic_Culture->Comet_Assay Anaerobic_Culture->MIC_Assay Hypoxic_Cell_Culture Hypoxic Cancer Cell Culture Hypoxic_Cell_Culture->Comet_Assay Proteomics Proteomic Analysis Hypoxic_Cell_Culture->Proteomics Target_Compound This compound Target_Compound->Nitroreductase_Assay Target_Compound->Anaerobic_Culture Target_Compound->Hypoxic_Cell_Culture Alternatives Alternative Nitroimidazoles (e.g., Metronidazole) Alternatives->Nitroreductase_Assay Alternatives->Anaerobic_Culture Alternatives->Hypoxic_Cell_Culture

Fig. 2: Experimental Workflow for Target Validation.

Conclusion and Future Directions

The validation of DNA as the primary biological target of this compound relies on the foundational understanding of the mechanism of action for the broader nitroimidazole class. While direct comparative data for this specific compound is currently limited, the experimental protocols and frameworks outlined in this guide provide a clear path for its comprehensive evaluation.

Future research should focus on generating robust quantitative data for this compound in standardized assays, directly comparing its efficacy to clinically relevant alternatives like metronidazole and tinidazole. Furthermore, proteomic studies on cells treated with this compound could provide valuable insights into potential off-target effects or secondary mechanisms of action, further refining our understanding of its biological activity. Such data will be instrumental in determining the therapeutic potential of this and other novel 4-nitroimidazole derivatives.

References

cross-resistance studies with 1,5-Dimethyl-4-nitroimidazole in resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the limited availability of specific cross-resistance data for 1,5-Dimethyl-4-nitroimidazole. Extensive searches for experimental studies involving this particular compound have not yielded sufficient data to create a direct comparative guide. Therefore, this guide will provide a broader analysis of cross-resistance patterns observed among the more extensively studied 4- and 5-nitroimidazole derivatives, offering valuable insights for researchers and drug development professionals in the field of antimicrobial resistance.

Nitroimidazoles are a critical class of antimicrobial agents effective against a wide range of anaerobic bacteria and protozoa. Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. However, the emergence of resistance, often through decreased activity of nitroreductase enzymes, poses a significant challenge to their clinical efficacy. Understanding the patterns of cross-resistance between different nitroimidazole derivatives is crucial for the development of new agents that can overcome existing resistance mechanisms.

Mechanisms of Nitroimidazole Resistance

Resistance to nitroimidazoles is primarily associated with the impaired activation of the prodrug. The key mechanisms include:

  • Decreased Nitroreductase Activity: Mutations in the genes encoding for nitroreductases can lead to enzymes with reduced ability to reduce the nitro group of the drug, thus preventing its activation.[1]

  • Efflux Pumps: While less common, active efflux of the drug from the microbial cell can also contribute to resistance.

  • Target Modification: Alterations in the downstream targets of the activated drug, though not a primary mechanism, can also play a role.

The shared mechanism of activation among many nitroimidazoles is the basis for the observed cross-resistance. If a microbe develops resistance to one nitroimidazole by downregulating its nitroreductase activity, it is likely to exhibit resistance to other nitroimidazoles that require the same or similar enzymes for activation.

Comparative In Vitro Activity of Nitroimidazole Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) of various nitroimidazole derivatives against susceptible and resistant strains from several studies. These data provide a quantitative comparison of their potency and cross-resistance profiles.

Table 1: Activity of Nitroimidazole Derivatives against Metronidazole-Resistant Helicobacter pylori

CompoundSubstituent on Imidazole NitrogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Metronidazole-CH₂CH₂OH>64>64
Derivative AVaries816
Derivative BVaries816
Derivative CVaries816

Data synthesized from a study on newly synthesized nitroimidazole derivatives against 20 clinically isolated metronidazole-resistant H. pylori strains.[2] Three novel compounds showed significant activity against resistant strains.

Table 2: Activity of Nitroimidazoles against Drug-Resistant Mycobacterium tuberculosis

StrainResistance ProfileIsoniazid MIC (µg/mL)PA-824 MIC (µg/mL)
CSU 21INH-R, RIF-R, STR-R, RBT-R5.00.531
CSU 34INH-R, RIF-R (50%), STR-R, PZA-R2.50.063
CSU 36RIF-R0.0390.063

PA-824, a nitroimidazopyran, demonstrates high activity against multidrug-resistant M. tuberculosis isolates, suggesting a lack of cross-resistance with first-line anti-TB drugs.[3]

Table 3: Activity of 5-Nitroimidazoles against Metronidazole-Resistant Trichomonas vaginalis

CompoundMetronidazole-Susceptible MIC (µM)Metronidazole-Resistant MIC (µM)
Metronidazole1.6 - 6.3> 25
Compound 17< 1.61.6 - 6.3

A study of 30 new 5-nitroimidazole derivatives found that some compounds, like compound 17, were effective against metronidazole-resistant T. vaginalis isolates.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing of Helicobacter pylori

The minimum inhibitory concentrations (MICs) for H. pylori were determined using the agar dilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Media Preparation: Mueller-Hinton agar supplemented with 5% horse blood was prepared.

  • Inoculum Preparation: H. pylori strains were cultured on supplemented Mueller-Hinton agar plates for 72 hours at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Colonies were suspended in sterile saline to a turbidity equivalent to a 2.0 McFarland standard.

  • Plate Inoculation: The bacterial suspension was inoculated onto the surface of the agar plates containing serial dilutions of the test compounds.

  • Incubation: The inoculated plates were incubated for 72 hours at 37°C under microaerophilic conditions.[2]

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.[2]

Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis

The MICs for M. tuberculosis were determined using a broth microdilution method.

  • Media Preparation: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.5% glycerol was used.

  • Inoculum Preparation: A suspension of M. tuberculosis was prepared and adjusted to a 0.5 McFarland standard.

  • Microplate Preparation: Serial dilutions of the test compounds were prepared in 96-well microtiter plates.

  • Inoculation and Incubation: The bacterial suspension was added to each well, and the plates were incubated at 37°C.

  • MIC Determination: After incubation for 7-14 days, the MIC was determined as the lowest concentration of the drug that prevented a color change of a resazurin-based indicator, indicating inhibition of bacterial growth.[3]

Antimicrobial Susceptibility Testing of Trichomonas vaginalis

The minimum lethal concentrations (MLCs) for T. vaginalis were determined under anaerobic conditions.

  • Culture and Maintenance: T. vaginalis isolates were cultured in Diamond's TYM medium supplemented with 10% horse serum.

  • Drug Dilutions: Serial dilutions of the nitroimidazole compounds were prepared in the culture medium.

  • Inoculation: Trophozoites were inoculated into tubes containing the drug dilutions.

  • Incubation: The tubes were incubated anaerobically at 37°C for 48 hours.

  • MLC Determination: The MLC was defined as the lowest concentration of the drug at which no motile parasites were observed by microscopic examination.[5]

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the general mechanism of action and resistance to nitroimidazoles.

Nitroimidazole_Mechanism cluster_cell Microbial Cell cluster_resistance Resistance Mechanism Prodrug Nitroimidazole (Prodrug) Nitroreductase Nitroreductase Prodrug->Nitroreductase Reduction Activated_Drug Cytotoxic Nitro Radical DNA DNA Activated_Drug->DNA Damage Damaged_DNA Damaged DNA -> Cell Death DNA->Damaged_DNA Nitroreductase->Activated_Drug Mutation Mutation in Nitroreductase Gene Reduced_Activity Reduced/Inactive Nitroreductase Mutation->Reduced_Activity Reduced_Activity->Prodrug No/Reduced Activation Prodrug_ext External Nitroimidazole Prodrug_ext->Prodrug Diffusion

Caption: Mechanism of action and resistance to nitroimidazole antibiotics.

The provided workflow diagram illustrates the key steps in the antimicrobial susceptibility testing for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Start prep_media Prepare Culture Media (e.g., Mueller-Hinton Agar) start->prep_media prep_inoculum Prepare Bacterial Inoculum (Standardized Turbidity) start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound start->serial_dilution inoculate Inoculate Plates/Tubes with Bacterial Suspension prep_media->inoculate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_results Observe and Record Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) testing.

References

A Comparative Analysis of 1,5-Dimethyl-4-nitroimidazole and Misonidazole as Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing quest to enhance the efficacy of radiotherapy for cancer treatment, hypoxic cell radiosensitizers play a pivotal role. These compounds are designed to increase the susceptibility of oxygen-deficient (hypoxic) tumor cells to radiation-induced damage. Misonidazole, a 2-nitroimidazole derivative, has been a benchmark compound in this class, extensively studied for its radiosensitizing properties. This guide provides a comparative overview of the lesser-known 1,5-Dimethyl-4-nitroimidazole against the well-established misonidazole.

It is important to note that while extensive data exists for misonidazole, the scientific literature available through comprehensive searches does not provide direct comparative studies or significant experimental data on the radiosensitizing effects of this compound. Therefore, this guide will provide a detailed profile of misonidazole and a discussion on 4-nitroimidazoles as a class, drawing on data from available analogs to infer potential characteristics of this compound and to highlight the existing knowledge gap.

Misonidazole: The Established 2-Nitroimidazole Radiosensitizer

Misonidazole has been a cornerstone in the research and development of hypoxic cell radiosensitizers. Its mechanism of action, efficacy, and limitations have been thoroughly documented in numerous preclinical and clinical studies.

Mechanism of Action

Misonidazole is an electron-affinic compound that mimics the role of molecular oxygen in "fixing" radiation-induced DNA damage in hypoxic cells. Under normal oxygen conditions, radiation-induced free radicals on DNA are rapidly repaired. In hypoxic cells, misonidazole is reduced to a reactive nitro radical anion that can react with these DNA radicals, making the damage permanent and leading to cell death.[1][2]

Misonidazole_Mechanism cluster_0 Hypoxic Tumor Cell Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA Induces DNA_damage DNA Radicals (Repairable) DNA->DNA_damage Forms Fixed_Damage Fixed DNA Damage (Lethal) DNA_damage->Fixed_Damage Reacts with Misonidazole Misonidazole (Inactive) Miso_Radical Misonidazole Radical Anion (Active) Misonidazole->Miso_Radical Reduction (Hypoxia) Miso_Radical->Fixed_Damage Cell_Death Cell Death Fixed_Damage->Cell_Death Leads to

Caption: Mechanism of Misonidazole Radiosensitization.

Radiosensitizing Efficacy

Preclinical studies in various tumor models have demonstrated the significant radiosensitizing effect of misonidazole under hypoxic conditions.[2][3] However, clinical trials have yielded mixed results, with some studies showing a benefit in certain cancers, while others failed to demonstrate a significant improvement in patient outcomes.[4][5][6] This discrepancy is largely attributed to the dose-limiting toxicity of misonidazole.

Parameter Misonidazole Reference
Sensitizer Enhancement Ratio (SER) in vivo 1.45 (predicted at highest clinically tolerated doses)[7]
Clinical Trials Limited success due to neurotoxicity[2][4]
FDA Approval Not approved as a radiosensitizerN/A
Toxicity and Limitations

The clinical utility of misonidazole has been severely hampered by its dose-limiting neurotoxicity, primarily peripheral neuropathy.[5][6] This toxicity restricts the total dose that can be administered to patients, which in turn limits its achievable radiosensitizing effect in the clinic.[7]

4-Nitroimidazoles: A Less Explored Avenue

The 4-nitroimidazole scaffold represents an alternative to the more common 2- and 5-nitroimidazole structures. While data on this compound is scarce, studies on other 4-nitroimidazole derivatives provide some insights into their potential as radiosensitizers.

General Characteristics

The position of the nitro group on the imidazole ring influences the electron affinity and, consequently, the radiosensitizing potential and toxicity of the compound. It has been suggested that 4-nitroimidazoles may possess different biological properties compared to their 2- and 5-nitro counterparts.

Inferred Radiosensitizing Potential and Toxicity

A study comparing 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole with metronidazole (a 5-nitroimidazole) found that the 4-nitroimidazole derivative exhibited a slightly stronger radiosensitizing action under hypoxic conditions in vitro.[8] Another investigation into 5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087) revealed that it was a more potent radiosensitizer than would be predicted based on its electron affinity alone. However, this compound also showed greater cytotoxicity towards aerobic cells compared to hypoxic cells, a property that differs from misonidazole.[9]

Compound Key Findings Reference
1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole Slightly stronger radiosensitizing action than metronidazole in vitro.[8]
5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087) Greater radiosensitization than predicted by electron affinity; more toxic to aerobic than hypoxic cells.[9]

The genotoxicity of nitroimidazoles appears to be linked to the position of the nitro group. Some studies suggest that 4-nitroimidazoles might be less genotoxic than their 5-nitro counterparts, although this is dependent on other substituents on the imidazole ring.[10]

Comparative Analysis: Misonidazole vs. 4-Nitroimidazoles (Inferred)

Due to the lack of direct evidence for this compound, a definitive comparison is not possible. However, based on the available information for misonidazole and other 4-nitroimidazole derivatives, a tentative comparative framework can be constructed.

Feature Misonidazole (2-Nitroimidazole) 4-Nitroimidazoles (Inferred from Analogs)
Mechanism of Action Oxygen mimetic, fixes radiation-induced DNA damageLikely similar oxygen mimetic mechanism
Radiosensitizing Efficacy Well-documented, but limited in the clinic by toxicityPotentially potent, may exceed expectations based on electron affinity
Toxicity Dose-limiting neurotoxicityVariable, some analogs show higher aerobic cytotoxicity
Clinical Status Extensively studied in clinical trials, but not approvedLargely unexplored in a clinical setting

Experimental Protocols

For researchers interested in evaluating the radiosensitizing potential of novel compounds like this compound, a standardized in vitro experimental workflow is crucial.

Experimental_Workflow cluster_workflow In Vitro Radiosensitizer Screening Workflow Cell_Culture 1. Cell Culture (e.g., V79, HeLa) Drug_Treatment 2. Drug Incubation (Varying Concentrations) Cell_Culture->Drug_Treatment Hypoxia 3. Induction of Hypoxia (e.g., Gas-permeable chamber) Drug_Treatment->Hypoxia Irradiation 4. Irradiation (Varying Doses) Hypoxia->Irradiation Clonogenic_Assay 5. Clonogenic Survival Assay Irradiation->Clonogenic_Assay Data_Analysis 6. Data Analysis (Survival Curves, SER Calculation) Clonogenic_Assay->Data_Analysis

Caption: A typical workflow for in vitro radiosensitizer screening.

Clonogenic Survival Assay Protocol
  • Cell Seeding: Plate a known number of tumor cells (e.g., V79, HeLa) into culture dishes and allow them to attach overnight.

  • Drug Incubation: Expose the cells to various concentrations of the test compound (e.g., this compound) and a positive control (e.g., misonidazole) for a predetermined time (e.g., 1-2 hours) before irradiation.

  • Induction of Hypoxia: Place the culture dishes in a hypoxic chamber and equilibrate to a low oxygen concentration (e.g., <0.1% O₂).

  • Irradiation: Irradiate the cells with a range of radiation doses using a calibrated radiation source. Include non-irradiated control groups.

  • Post-Irradiation Culture: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the cells for a period sufficient for colony formation (typically 7-14 days).

  • Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Conclusion and Future Directions

Misonidazole remains a critical reference compound in the study of hypoxic cell radiosensitizers, despite its clinical limitations. The potential of 4-nitroimidazole derivatives, including the specific compound this compound, as effective and potentially less toxic radiosensitizers remains an open area of investigation. The limited data on 4-nitroimidazole analogs suggests that this class of compounds warrants further exploration.

Future research should focus on synthesizing and systematically evaluating a series of 4-nitroimidazole derivatives, including this compound, to determine their radiosensitizing efficacy, mechanism of action, and toxicity profiles in direct comparison with established 2-nitroimidazoles like misonidazole. Such studies are essential to identify novel and improved candidates for enhancing the therapeutic ratio of radiotherapy in the treatment of cancer.

References

Structure-Activity Relationship of Dimethyl-Nitroimidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold, particularly dimethyl-nitroimidazole derivatives, continues to be a cornerstone in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. Understanding the intricate relationship between their chemical structure and biological activity is paramount for designing more potent and selective drug candidates. This guide provides a comparative analysis of various dimethyl-nitroimidazole analogs, supported by experimental data, to elucidate key structure-activity relationships (SAR).

Comparative Biological Activity of Dimethyl-Nitroimidazole Analogs

The biological activity of dimethyl-nitroimidazole analogs is significantly influenced by the nature and position of substituents on the imidazole ring and its side chains. The following table summarizes the in vitro activity of representative analogs against various microbial strains and cancer cell lines.

Analog Core Structure Substituent(s) Target Organism/Cell Line Activity (µg/mL or µM) Reference
Metronidazole 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole-H. pylori (resistant strains)MIC90: >64[1]
Secnidazole Analog 11 2-methyl-5-nitro-1H-imidazole1-((2-(2-methoxyphenyl)-1,3,4-oxadiazol-5-yl)methyl)E. coliMIC: 1.56-3.13[2]
Secnidazole Analog 12 2-methyl-5-nitro-1H-imidazole1-((2-(2-methylbenzyl)-1,3,4-oxadiazol-5-yl)methyl)E. coliMIC: 1.56-6.25[2]
N-methyl-nitroimidazole N-alkyl-nitroimidazoleMethylA549 (Lung Cancer)LC50: 17.00 ± 1.7[3]
N-methyl-nitroimidazole N-alkyl-nitroimidazoleMethylMDA-MB-231 (Breast Cancer)LC50: 16.67 ± 2.3[3]
N-ethyl-nitroimidazole N-alkyl-nitroimidazoleEthylA549 (Lung Cancer)LC50: 18.33 ± 2.5[3]
N-propyl-nitroimidazole N-alkyl-nitroimidazolePropylA549 (Lung Cancer)LC50: 19.33 ± 3.2[3]
N-butyl-nitroimidazole N-alkyl-nitroimidazoleButylA549 (Lung Cancer)LC50: 21.00 ± 3.6[3]
Compound 21b Nitroimidazole-triazoleFree thiol groupHCT116 (Colon Cancer) - HypoxicIC50: 4.69-11.56[4]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of dimethyl-nitroimidazole analogs:

  • Position of the Nitro Group: The position of the nitro group is a critical determinant of activity. Generally, 5-nitroimidazoles, like metronidazole, exhibit activity against anaerobic bacteria, while some 4-nitroimidazoles have shown efficacy against both aerobic and anaerobic Mycobacterium tuberculosis.[5][6]

  • Substituents at N-1: Modifications at the N-1 position of the imidazole ring significantly impact biological activity. The introduction of bulky or lipophilic groups can either enhance or diminish activity depending on the specific target. For instance, the addition of oxadiazole-containing scaffolds at the N-1 position of secnidazole enhances its antibacterial activity.[2]

  • Substituents at C-2: The nature of the substituent at the C-2 position influences the compound's metabolic stability and potency. For antitubercular nitroimidazoles, an oxygen atom at the 2-position of the fused oxazine ring was initially thought to be essential for aerobic activity, but later studies showed that substitution with nitrogen or sulfur can yield equipotent analogs.[7][8]

  • Lipophilicity: The lipophilicity of the analogs plays a crucial role in their ability to penetrate cell membranes and reach their target sites. In the case of N-alkyl-nitroimidazoles, an increase in the alkyl chain length, and thus lipophilicity, was inversely proportional to the anticancer activity against A549 lung cancer cells.[3]

  • Bioreductive Activation: The nitro group is essential for the activity of these compounds. It undergoes bioreductive activation under hypoxic conditions, prevalent in anaerobic bacteria and solid tumors, to generate reactive nitrogen species that are cytotoxic.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension in broth to the final required inoculum density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[14][15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50 or LC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Mechanisms

Logical Relationship in Nitroimidazole SAR

SAR_Logic cluster_core Nitroimidazole Core cluster_factors Key SAR Factors cluster_activity Biological Activity Core Dimethyl-Nitroimidazole Scaffold Nitro_Position Position of Nitro Group (e.g., 4-NO2 vs. 5-NO2) Core->Nitro_Position influences N1_Substituent N-1 Substituent (Size, Lipophilicity) Core->N1_Substituent influences C2_Substituent C-2 Substituent (Electron-donating groups) Core->C2_Substituent influences Antimicrobial Antimicrobial Activity (Aerobic/Anaerobic) Nitro_Position->Antimicrobial Anticancer Anticancer Activity (Hypoxia-selective) Nitro_Position->Anticancer Lipophilicity Overall Lipophilicity (Membrane Permeation) N1_Substituent->Lipophilicity N1_Substituent->Antimicrobial N1_Substituent->Anticancer C2_Substituent->Antimicrobial Lipophilicity->Antimicrobial Lipophilicity->Anticancer

Caption: Key factors influencing the biological activity of dimethyl-nitroimidazole analogs.

Proposed Mechanism of Action for Anticancer Activity

MoA cluster_drug Prodrug Activation cluster_cellular Cellular Effects Prodrug Nitroimidazole Analog (Prodrug) Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase is a substrate for CDK2_Inhibition Potential CDK2 Inhibition Prodrug->CDK2_Inhibition may directly cause Hypoxia Tumor Hypoxia (Low Oxygen) Hypoxia->Nitroreductase activates RNS Reactive Nitrogen Species (e.g., NO) Nitroreductase->RNS generates DNA_Damage DNA Damage RNS->DNA_Damage causes Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis CDK2_Inhibition->Apoptosis

Caption: Bioreductive activation and proposed cytotoxic mechanism of nitroimidazole analogs.

Experimental Workflow for In Vitro Activity Screening

Workflow start Synthesized Dimethyl- Nitroimidazole Analogs antimicrobial_screening Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial_screening cytotoxicity_screening Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity_screening mic_determination Determine MIC Values antimicrobial_screening->mic_determination ic50_determination Determine IC50/LC50 Values cytotoxicity_screening->ic50_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis ic50_determination->sar_analysis end Lead Compound Identification sar_analysis->end

References

Comparative Analysis of 1,5-Dimethyl-4-nitroimidazole and Other Nitro-heterocyclic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide provides a comparative overview of 1,5-Dimethyl-4-nitroimidazole in the context of other nitro-heterocyclic drugs. Due to a lack of direct head-to-head studies involving this compound, this analysis synthesizes available data on structurally similar 4-nitroimidazole compounds and contrasts them with well-established 5-nitroimidazole drugs, such as metronidazole.

Nitro-heterocyclic compounds are a critical class of drugs effective against anaerobic bacteria and protozoa. Their mechanism of action relies on the reduction of the nitro group within the target microorganism, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.[1][2] The position of the nitro group on the imidazole ring—typically at the C4 or C5 position—can significantly influence the drug's efficacy, spectrum of activity, and toxicity profile.

General Comparison: 4-Nitroimidazoles vs. 5-Nitroimidazoles

While specific data for this compound is limited, research on other 4-nitroimidazole derivatives suggests potential advantages over the more common 5-nitroimidazole drugs. One study found that a 4-nitroimidazole derivative, 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole, exhibited a slightly stronger radiosensitizing action under hypoxic conditions compared to the 5-nitroimidazole, metronidazole.[3] This suggests that 4-nitroimidazoles may have enhanced activity in the low-oxygen environments characteristic of solid tumors and certain infections.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro activity of various nitroimidazole derivatives against different cell lines and bacterial strains. It is important to note that these are not direct comparisons and experimental conditions may vary between studies.

Table 1: In Vitro Antimicrobial Activity of Nitroimidazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DrugOrganismMIC (µg/mL)Reference
MetronidazoleGram-negative anaerobic bacilli0.34 (Geometric Mean)[4]
TinidazoleGram-negative anaerobic bacilli0.28 (Geometric Mean)[4]
NimorazoleGram-negative anaerobic bacilli1.05 (Geometric Mean)[4]
5-Nitroimidazole Derivatives (EU 11100, EU 11103, EU 11104)Helicobacter pyloriHigher activity than metronidazole[5]
5-Nitroimidazole Derivative (EU 11102)Helicobacter pyloriLess active than metronidazole[5]
Thiosemicarbazide derivatives of 1-methyl-4-nitroimidazoleBacillus subtilis ATCC 663331.25 - 62.5[6]

Table 2: In Vitro Cytotoxicity of Nitroimidazole Derivatives (IC50)

Compound/DrugCell LineIC50 (µM)Reference
N-methyl-nitroimidazoleMDA-MB-231 (Breast Cancer)16.67 ± 2.3[7]
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Cancer)18.33 ± 1.5[7]
N-propyl-nitroimidazoleMDA-MB-231 (Breast Cancer)21.50 ± 4.9[7]
N-butyl-nitroimidazoleMDA-MB-231 (Breast Cancer)24.33 ± 3.1[7]
N-methyl-nitroimidazoleA549 (Lung Cancer)17.00 ± 1.7[7]
N-ethyl-nitroimidazoleA549 (Lung Cancer)18.67 ± 2.5[7]
N-propyl-nitroimidazoleA549 (Lung Cancer)19.33 ± 3.2[7]
N-butyl-nitroimidazoleA549 (Lung Cancer)22.00 ± 3.6[7]
MetronidazoleDLD-1 (Colorectal Cancer)Statistically significant decrease in viability at 10, 50, and 250 µg/mL[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for assessing the antimicrobial potency of a compound.[1][8]

1. Preparation of Bacterial Inoculum:

  • A standardized suspension of the test bacteria is prepared to a concentration equivalent to a 0.5 McFarland standard.
  • This suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[8]

2. Preparation of Drug Dilutions:

  • A two-fold serial dilution of the test compound (e.g., this compound) is prepared in CAMHB directly within a 96-well microtiter plate.[8]

3. Inoculation and Incubation:

  • Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
  • A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.[8]
  • The plate is incubated at 35 ± 2°C for 18-24 hours.[8]

4. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.[9]

Protocol 2: Determination of Cytotoxicity (IC50) via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3]

1. Cell Seeding:

  • Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a predetermined density (e.g., 1.5 x 10^3 cells/well) and allowed to adhere overnight.[3]

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

3. Incubation:

  • The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

  • MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. IC50 Calculation:

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G General Mechanism of Action of Nitroimidazole Drugs cluster_drug Nitroimidazole Drug cluster_cell Anaerobic Microorganism / Hypoxic Cell Drug Nitroimidazole Prodrug Activation Reductive Activation (Nitroreductases) Drug->Activation Passive Diffusion Radicals Cytotoxic Nitroso Radicals Activation->Radicals Damage Macromolecular Damage (DNA, Proteins) Radicals->Damage Death Cell Death Damage->Death

Caption: General mechanism of action for nitroimidazole drugs.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare 2-fold Serial Drug Dilutions Dilutions->Inoculate Incubate Incubate (35°C, 18-24h) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine Determine MIC Observe->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G Experimental Workflow for IC50 Determination (MTT Assay) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Mammalian Cells in 96-well Plate Treat Treat with Drug Concentrations Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for IC50 determination using the MTT assay.

References

Comparative Docking Analysis of Nitroimidazole Derivatives as Potential NADH-Fumarate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of nitroimidazole-based compounds targeting the NADH-fumarate reductase of Trypanosoma cruzi, the causative agent of Chagas disease.

This guide provides a comparative analysis of the binding affinities of various nitroimidazole derivatives to the NADH-fumarate reductase of Trypanosoma cruzi, a crucial enzyme in the parasite's anaerobic respiration. The data presented is based on the findings from a detailed molecular docking study, offering insights into the structure-activity relationships of these compounds and their potential as therapeutic agents.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding energy scores of a series of imidazole and nitroimidazole derivatives against the modeled Trypanosoma cruzi NADH-fumarate reductase. Lower binding energy values indicate a higher predicted affinity of the compound for the enzyme's active site. The data is extracted from the study by Campos-Fernández et al. (2022).[1][2]

Compound IDStructureBinding Energy (kcal/mol)
S3-8 5-nitroimidazole derivative-8.0
S2-8 2-nitroimidazole derivative-7.5
S1-8 Imidazole derivative-7.2
BNZ Benznidazole (reference drug)-6.8
NFX Nifurtimox (reference drug)-6.5
S1-1 Imidazole derivative-6.9
S1-2 Imidazole derivative-6.7
S1-3 Imidazole derivative-7.0
S2-1 2-nitroimidazole derivative-7.1
S2-2 2-nitroimidazole derivative-7.0
S3-1 5-nitroimidazole derivative-7.3
S3-2 5-nitroimidazole derivative-7.1

Experimental Protocols: Molecular Docking of Nitroimidazole Derivatives

The following protocol outlines the key steps for performing a molecular docking study of nitroimidazole derivatives against Trypanosoma cruzi NADH-fumarate reductase using AutoDock Vina, based on the methodology described by Campos-Fernández et al. (2022).[1][2]

1. Protein and Ligand Preparation:

  • Protein Preparation:

    • The three-dimensional structure of the Trypanosoma cruzi NADH-fumarate reductase was obtained through homology modeling.

    • The protein structure is prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools (ADT).

    • The prepared protein is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structures of the nitroimidazole derivatives are generated and optimized using computational chemistry software (e.g., Gaussian).

    • Gasteiger charges are assigned, and the ligands are saved in the PDBQT file format using ADT.

2. Grid Box Generation:

  • A grid box is defined to encompass the active site of the NADH-fumarate reductase.

  • The dimensions and center of the grid box are determined based on the location of the bound cofactor (FAD) and substrate in the homologous template structure.

  • For example, a grid box with dimensions of 20 x 20 x 20 Å centered on the active site can be used.

3. Molecular Docking with AutoDock Vina:

  • The prepared protein and ligand files, along with the grid parameter file, are used as input for AutoDock Vina.

  • The docking simulation is performed using a genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • The number of binding modes to be generated and the exhaustiveness of the search can be specified. For a thorough search, an exhaustiveness of 100 or higher is recommended.

  • The output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding energy scores.

4. Analysis of Docking Results:

  • The predicted binding poses and their corresponding binding energies are analyzed to identify the most favorable interactions.

  • The interactions between the nitroimidazole derivatives and the amino acid residues in the active site of the enzyme are visualized and analyzed using software such as PyMOL or Discovery Studio.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, with residues like Arg89, Lys172, and Phe479 are examined to understand the molecular basis of binding.[1]

Mandatory Visualization

Computational Drug Design Workflow

The following diagram illustrates the computational workflow employed in the study of nitroimidazole derivatives as NADH-fumarate reductase inhibitors.

G cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Analysis cluster_3 Lead Identification a Identify Target Enzyme: NADH-Fumarate Reductase b Homology Modeling of Enzyme Structure a->b c Model Validation and Refinement b->c f Define Binding Site (Grid Box Generation) c->f d Design & Synthesize Nitroimidazole Derivatives e 3D Structure Generation & Optimization d->e g Perform Molecular Docking (AutoDock Vina) e->g f->g h Analyze Binding Poses & Energies g->h i Identify Key Interacting Residues h->i j Identify Potent Inhibitors (e.g., S3-8, S2-8, S1-8) i->j G cluster_0 Parasite Energy Metabolism Fumarate Fumarate NADH_Fumarate_Reductase NADH-Fumarate Reductase Fumarate->NADH_Fumarate_Reductase Succinate Succinate NADH_Fumarate_Reductase->Succinate Disrupted_Energy_Production Disrupted Anaerobic Energy Production NADH_Fumarate_Reductase->Disrupted_Energy_Production Nitroimidazole_Derivative Nitroimidazole Derivative Inhibition Inhibition Nitroimidazole_Derivative->Inhibition Inhibition->NADH_Fumarate_Reductase

References

A Comparative Analysis of the Therapeutic Index of Nitroimidazole-Based Compounds Against Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the therapeutic potential of benznidazole and other nitroimidazole derivatives, focusing on the balance between efficacy and toxicity for the treatment of Trypanosoma cruzi infections.

Introduction to Therapeutic Index in Chagas Disease Treatment

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic concentration and its effective therapeutic concentration. In the context of Chagas disease, a high TI is paramount, as treatment regimens are often lengthy, and the causative parasite, Trypanosoma cruzi, can persist in host tissues for decades. The ideal compound must be potent against the parasite while exhibiting minimal toxicity to human cells. For in vitro studies, this is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite.

Benznidazole: The Reference Compound

Benznidazole (N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide) is a 2-nitroimidazole derivative that has been the mainstay of Chagas disease treatment for decades. Its efficacy, however, is limited, particularly in the chronic phase of the disease, and it is associated with significant side effects.

The in vitro activity of benznidazole against T. cruzi varies depending on the parasite's developmental stage (epimastigote, trypomastigote, or amastigote) and the specific strain being tested. Generally, it is most active against the intracellular amastigote form, which is the clinically relevant stage.

Comparative Data on Nitroimidazole Derivatives

While direct data for 1,5-Dimethyl-4-nitroimidazole is scarce, research into other nitroimidazole analogs provides a valuable framework for comparison. Studies have explored various modifications of the nitroimidazole scaffold to improve potency and reduce toxicity. For instance, some novel 3-nitrotriazole derivatives have demonstrated significantly higher potency and selectivity compared to benznidazole. One such compound was found to be 4-fold more potent and 2-fold more selective than benznidazole[1].

The position of the nitro group on the imidazole ring (e.g., at C4 or C5) and the nature of substituents at other positions play a crucial role in both the trypanocidal activity and the genotoxic potential of these compounds.

Below is a summary of representative in vitro data for benznidazole and other experimental nitro-heterocyclic compounds.

Compound/DerivativeParasite StageIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)Reference
Benznidazole Amastigote~4.00 ± 1.90Vero>100>25[2]
Benznidazole Trypomastigote~5.73 ± 3.07---[2]
Benznidazole Epimastigote7.6 - 32---[3]
Nitrotriazole Derivative (8) Amastigote0.39L929>400>3077[1]
5-Nitroindazole Derivative (16) Amastigote0.41Cardiac cells>200>487.80[4]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of therapeutic index data. Below are representative protocols for key in vitro assays.

Determination of Anti-amastigote Activity (IC50)
  • Host Cell Seeding: Mammalian host cells (e.g., L929 fibroblasts or Vero cells) are seeded in 96-well plates and incubated to allow for adherence.

  • Parasite Infection: The host cells are infected with trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection (e.g., 10 parasites per cell).

  • Compound Addition: After an incubation period to allow for parasite invasion, the wells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the test compound is added. Benznidazole is typically used as a reference drug.

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for the intracellular replication of amastigotes.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done by microscopy after staining (e.g., with Giemsa) or by using reporter gene-expressing parasites (e.g., β-galactosidase or luciferase).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits amastigote replication by 50% compared to untreated controls, is determined by non-linear regression analysis.

Determination of Cytotoxicity (CC50)
  • Cell Seeding: The same mammalian cell line used for the anti-amastigote assay is seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the anti-amastigote assay (e.g., 72 or 96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT or resazurin reduction assay, which measures mitochondrial metabolic activity.

  • CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is calculated.

Visualizing the Assessment of Therapeutic Index

The following diagrams illustrate the conceptual workflow for determining the in vitro selectivity index and the fundamental relationship between efficacy and toxicity that defines the therapeutic index.

G cluster_0 In Vitro Assessment cluster_1 Data Analysis cluster_2 Therapeutic Potential Compound Test Compound (e.g., 1,5-DM-4-NI or Benznidazole) AntiParasitic_Assay Anti-T. cruzi Assay (Amastigote Form) Compound->AntiParasitic_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Compound->Cytotoxicity_Assay Calculate_IC50 Calculate IC50 AntiParasitic_Assay->Calculate_IC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Selectivity_Index Selectivity Index (SI) Calculate_IC50->Selectivity_Index Efficacy Calculate_CC50->Selectivity_Index Toxicity Result Higher SI indicates greater therapeutic potential Selectivity_Index->Result SI = CC50 / IC50

Caption: Workflow for determining the in vitro selectivity index of a compound.

G cluster_efficacy Efficacy cluster_toxicity Toxicity Efficacy Desired Therapeutic Effect (Parasite Clearance) ED50 Effective Dose 50% (ED50) Median effective dose Efficacy->ED50 TI Therapeutic Index (TI) ED50->TI Effective Dose Toxicity Adverse Effects (Host Toxicity) LD50 Lethal Dose 50% (LD50) Median lethal dose Toxicity->LD50 LD50->TI Toxic Dose Conclusion A wider margin between LD50 and ED50 indicates a safer drug. TI->Conclusion

Caption: Conceptual diagram of the in vivo Therapeutic Index.

Conclusion

The assessment of the therapeutic index is a cornerstone of anti-parasitic drug discovery. While benznidazole remains a crucial tool in the fight against Chagas disease, its limitations underscore the urgent need for safer and more effective treatments. The exploration of novel nitroimidazole derivatives has yielded compounds with significantly improved selectivity indices in vitro, highlighting the potential of this chemical class. Future research should focus on compounds that demonstrate high potency against clinically relevant parasite forms and low toxicity in preclinical models, with the ultimate goal of identifying new drug candidates with a superior therapeutic window to benznidazole. Direct experimental evaluation of compounds like this compound would be necessary to definitively place them within this comparative landscape.

References

A Comparative Guide to the Analytical Techniques for Nitroimidazole Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, GC-MS, and Capillary Electrophoresis for the Quantification and Separation of Nitroimidazole Isomers.

The accurate identification and quantification of nitroimidazole isomers are critical in pharmaceutical development and quality control due to their widespread use as antibacterial and antiprotozoal agents. The subtle structural differences between isomers can significantly impact their therapeutic efficacy and toxicity. This guide provides a comparative analysis of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a robust and versatile technique for the analysis of nitroimidazole isomers. It is particularly well-suited for the separation of non-volatile and thermally labile compounds, which is a common characteristic of many pharmaceutical agents.

Key Performance Parameters

HPLC, particularly when coupled with UV or mass spectrometry detectors, offers excellent sensitivity and resolution for nitroimidazole isomers.[1][2] The choice of stationary phase, mobile phase composition, and detector are critical factors that influence the separation efficiency.

ParameterMetronidazoleTinidazoleSecnidazoleOrnidazoleMorinidazole
Limit of Detection (LOD) 0.25 µg/mL[1]0.25 µg/mL[1]0.25 µg/mL[1]0.75 µg/mL[1]0.25 µg/mL[1]
Limit of Quantification (LOQ) 0.8 µg/mL[1]0.8 µg/mL[1]0.8 µg/mL[1]2.0 µg/mL[1]0.8 µg/mL[1]
Linearity (r) >0.999[1]>0.999[1]>0.999[1]>0.999[1]>0.999[1]
Recovery 99.22%[3]99.64%[3]99.89%[3]--

Table 1: Performance Data for HPLC Analysis of Nitroimidazole Isomers.

Experimental Protocol: HPLC-UV

A common approach for the simultaneous determination of multiple nitroimidazole isomers involves a reverse-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[3][4]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is typical.[2][3] For instance, a mobile phase of acetonitrile and water (20:80 v/v) has been successfully used.[3]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is commonly employed.[3][4]

  • Detection: UV detection is often set at a wavelength between 270 nm and 320 nm.[2][4]

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the system.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity profiling of nitroimidazole isomers. However, a key consideration is the requirement for derivatization for these polar and non-volatile compounds to increase their volatility and thermal stability.

Key Performance Parameters

The combination of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry allows for highly reliable results.

ParameterDimetridazole (DMZ)Ipronidazole (IPZ)Metronidazole (MNZ)Ronidazole (RNZ)
Limit of Quantification (LOQ) ≈ 5 ppb[5]≈ 5 ppb[5]≈ 5 ppb[5]-
Recovery 102.5%[5]-104.1%[5]-

Table 2: Performance Data for GC-MS Analysis of Nitroimidazole Isomers.

Experimental Protocol: GC-MS

A typical GC-MS analysis of nitroimidazole isomers involves the following steps:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A crucial step where analytes are reacted with a derivatizing agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to form more volatile silyl derivatives.[5]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[5]

  • Injector: A splitless injection at a high temperature (e.g., 285°C) is often employed to ensure efficient transfer of the analytes onto the column.[5]

  • Oven Temperature Program: A temperature gradient is used to separate the isomers. For example, starting at 60°C, ramping up to 290°C.[5]

  • Ionization Mode: Electron Ionization (EI) is a common ionization technique.[5]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[5]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a green and cost-effective alternative. It is particularly advantageous for the separation of charged molecules.

Key Performance Parameters

CE offers high resolution and rapid analysis times for nitroimidazole isomers. The separation is based on the differential migration of analytes in an electric field.

ParameterMetronidazoleSecnidazoleTinidazoleOrnidazole
Limit of Detection (LOD) 9.6 - 130.2 µg/L (for a range of 11 nitroimidazoles)[6]9.6 - 130.2 µg/L (for a range of 11 nitroimidazoles)[6]9.6 - 130.2 µg/L (for a range of 11 nitroimidazoles)[6]9.6 - 130.2 µg/L (for a range of 11 nitroimidazoles)[6]
Recovery >79.2% (for a range of 11 nitroimidazoles)[6]>79.2% (for a range of 11 nitroimidazoles)[6]>79.2% (for a range of 11 nitroimidazoles)[6]>79.2% (for a range of 11 nitroimidazoles)[6]

Table 3: Performance Data for Capillary Electrophoresis Analysis of Nitroimidazole Isomers.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

A typical CZE method for the separation of nitroimidazole isomers is as follows:

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. A low pH buffer, such as 1 M formic acid (pH 1.8), has been shown to provide high selectivity.[6]

  • Separation Voltage: A high voltage, typically around 25-30 kV, is applied across the capillary.[6]

  • Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.[6]

  • Detection: On-column UV detection is commonly used.

Comparative Summary

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration in an electric field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds (requires derivatization for nitroimidazoles).Charged and polar molecules.
Sensitivity Good to excellent, especially with MS detection.Excellent, particularly in SIM mode.Good to excellent.
Resolution Good to excellent.Excellent.Very high.
Sample Throughput Moderate.Moderate (derivatization can be time-consuming).High.
Solvent Consumption High.Low.Very low.
Cost Moderate to high.High.Low to moderate.
Key Advantage Versatility and robustness.High sensitivity and specificity.High efficiency and low operational cost.
Key Limitation Higher solvent consumption.Requires derivatization for polar analytes.Sensitive to matrix effects.

Table 4: Overall Comparison of Analytical Techniques.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the comparative analysis of nitroimidazole isomers using the discussed techniques.

G General Workflow for Nitroimidazole Isomer Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis Sample Sample Collection (e.g., Pharmaceutical Formulation, Biological Matrix) Extraction Extraction/Dissolution Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Filtration Filtration/Cleanup Extraction->Filtration GCMS GC-MS Derivatization->GCMS HPLC HPLC Filtration->HPLC Filtration->GCMS If direct injection is possible CE CE Filtration->CE DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition CE->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Comparison Comparative Analysis Quantification->Comparison

General analytical workflow.

Conclusion

The choice of the optimal analytical technique for nitroimidazole isomer analysis is contingent upon the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, available instrumentation, and cost considerations. HPLC is a versatile and widely accessible method suitable for routine analysis. GC-MS, while requiring a derivatization step, offers unparalleled sensitivity and specificity for trace analysis. Capillary Electrophoresis provides a high-efficiency, cost-effective, and environmentally friendly alternative, particularly for charged isomers. For comprehensive characterization and method validation, employing orthogonal techniques such as HPLC and CE, or HPLC and GC-MS, can provide a more complete understanding of the isomeric purity of nitroimidazole samples.

References

A Comparative Guide to Validating Antiparasitic Activity Against Giardia lamblia

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel compounds against Giardia lamblia, the protozoan parasite responsible for giardiasis. As the landscape of antiparasitic drug discovery evolves, particularly in the face of emerging resistance to standard therapies, rigorous and reproducible validation methodologies are paramount. This document moves beyond a simple recitation of protocols to offer a comparative analysis of key assays, grounding experimental design in the biological context of Giardia and the mechanistic rationale behind each step.

Section 1: The Foundational Choice: In Vitro Susceptibility Assays

The initial screening and validation of anti-giardial compounds universally begin with in vitro assays. These systems offer a controlled environment to determine the direct effect of a compound on the parasite's viability and proliferation. The choice of assay is critical, as it dictates the nature and reliability of the data generated.

Core Principles of In Vitro Anti-Giardial Testing

The primary objective of in vitro testing is to determine the concentration of a compound that inhibits a measurable aspect of parasite biology, typically growth or viability. The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) . A robust assay design incorporates several key features:

  • Reproducibility: The assay must yield consistent results across multiple replicates and experiments.

  • Sensitivity: It must be capable of detecting subtle antiparasitic effects.

  • Specificity: The measured effect should be attributable to the compound's interaction with the parasite, not an artifact of the assay system itself.

  • Scalability: For high-throughput screening (HTS), the assay should be adaptable to a multi-well plate format.

Comparative Analysis of Common In Vitro Assays

The selection of an in vitro assay often depends on the available laboratory equipment, the number of compounds to be screened, and the specific biological question being addressed. Below is a comparison of the most widely accepted methods.

Assay MethodPrincipleAdvantagesDisadvantagesThroughput
Sub-culture and Manual Counting Trophozoites are incubated with the test compound for a defined period (typically 48-72 hours). Viable parasites are then counted using a hemocytometer.Direct measure of parasite viability. Low cost of consumables.Labor-intensive and time-consuming. Prone to user-to-user variability. Not suitable for large-scale screening.Low
Colorimetric/Fluorometric Assays These assays utilize indicator dyes that change color or fluoresce in response to metabolic activity. Common examples include assays based on resazurin (alamarBlue) or SYBR Green.High-throughput capability. Reduced user subjectivity. Quantitative and reproducible.Indirect measure of viability. Potential for compound interference with the indicator dye.High
Luminescence-Based Assays These assays measure the level of a specific metabolite, such as ATP, as an indicator of cell viability.High sensitivity and a broad dynamic range. Amenable to high-throughput screening.Higher cost of reagents. Potential for compound interference with the luciferase enzyme.High
Experimental Workflow: A High-Throughput Screening Cascade

For drug discovery programs, a tiered screening approach is often employed to efficiently identify and validate hits. This workflow prioritizes high-throughput methods for initial screening, followed by more rigorous, lower-throughput assays for confirmation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Lead Characterization HTS High-Throughput Screen (e.g., Resazurin Assay) 10,000+ Compounds DoseResponse Dose-Response Curve Generation (e.g., SYBR Green Assay) ~100s of Hits HTS->DoseResponse Identifies 'Hits' ManualCount Confirmation by Manual Counting Top ~10-20 Hits DoseResponse->ManualCount Confirms IC50 & Viability InVivo In Vivo Efficacy Studies (e.g., Murine Model) <5 Lead Compounds ManualCount->InVivo Selects 'Leads' for In Vivo Testing G Metronidazole Metronidazole (Prodrug) ActivatedMetronidazole Activated Nitro Radical Metronidazole->ActivatedMetronidazole Reductive Activation (by PFOR/Ferredoxin) DNA Parasite DNA ActivatedMetronidazole->DNA Interacts with DNADamage DNA Strand Breaks & Cell Death DNA->DNADamage Leads to

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 1,5-Dimethyl-4-nitroimidazole, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the immediate safety and handling requirements for this compound and similar nitroimidazole compounds.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A fully-buttoned lab coat.[2]

Engineering Controls:

  • Always handle the compound within a properly functioning and certified laboratory chemical fume hood to avoid inhalation of dust or fumes.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

II. Summary of Disposal and Safety Parameters

The following table summarizes the key safety and disposal information for nitroimidazole compounds. Note that specific quantitative disposal limits are not universally defined and are subject to local, state, and federal regulations.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][4]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[1]
Storage of Waste In a sealed, airtight, compatible container. Store in a cool, dry, well-ventilated, and secured area away from incompatible materials.[1][2][3]
Spill Cleanup Absorb with inert material (e.g., sand, silica gel), collect in a sealed container for disposal. Avoid dust formation.[1]
Empty Container Disposal The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[5]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic and compliant manner. The following protocol outlines the necessary steps.

1. Waste Collection:

  • Collect all waste containing this compound, including pure compound, contaminated solutions, and spill cleanup materials, in a dedicated, compatible, and clearly labeled hazardous waste container.[3][5] The container must be leak-proof and have a secure, sealable lid.[5]

2. Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the date when waste was first added.[3]

3. Storage:

  • Store the sealed waste container in a designated and secure waste accumulation area. This area should be cool, dry, and well-ventilated, and away from incompatible materials.[3]

4. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[6][7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[4][5]

  • Ensure that all transportation of the hazardous waste complies with the U.S. Department of Transportation (DOT) regulations.[8]

5. Documentation:

  • Maintain a hazardous waste manifest, which is a document that tracks the waste from generation to its final disposal.[9] This document should be retained for your records in accordance with EPA and local regulations.[9]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify Waste (this compound) B Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Collect Waste in a Labeled, Compatible Container B->C D Step 4: Securely Seal and Store in Designated Area C->D E Step 5: Arrange for Pickup by a Licensed Disposal Service D->E F Step 6: Complete and Retain Waste Manifest E->F G Disposal Complete F->G

References

Comprehensive Safety and Handling Guide for 1,5-Dimethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-4-nitroimidazole. The following procedures are based on established safety protocols for similar nitroimidazole compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM D6978To prevent skin contact.[6] Gloves should be inspected before use and disposed of properly after handling.
Eye Protection Safety glasses with side-shields or chemical safety gogglesOSHA 29 CFR 1910.133, EN 166To protect eyes from dust particles and splashes.[1][3][4][7]
Body Protection Laboratory coat or chemical-resistant disposable gownPolyethylene-coated polypropylene or similar non-absorbent materialTo protect skin and clothing from contamination.[6]
Respiratory Protection N95 respirator or higherNIOSH (US) or CEN (EU) approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.
Foot Protection Closed-toe shoesN/ATo protect feet from spills.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound to minimize dust inhalation.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8]

  • Before handling, wash hands thoroughly.[1]

2. Handling the Compound:

  • Wear all the recommended PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid.[1][2][7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][9][10]

  • Use dedicated spatulas and weighing boats for transferring the powder.

  • After handling, wash hands and any exposed skin thoroughly.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from strong oxidizing agents.[1][4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures / Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][8] Seek medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[4][7]
Spill Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][7] Ventilate the area.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the compound as hazardous waste through a licensed disposal company.[1] Do not allow it to enter drains or the environment.[7]

  • Contaminated Materials: Used gloves, weighing boats, and other disposable materials that have come into contact with the chemical should be collected in a designated, sealed hazardous waste container for disposal.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify fume hood is operational B Don appropriate PPE A->B C Gather all necessary materials B->C D Weigh compound in fume hood C->D Proceed to handling E Perform experimental work D->E F Decontaminate work surfaces E->F Experiment complete G Dispose of waste in designated containers F->G H Remove PPE G->H I Wash hands thoroughly H->I

Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl-4-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1,5-Dimethyl-4-nitroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.